Phellochin
Description
Properties
Molecular Formula |
C31H52O4 |
|---|---|
Molecular Weight |
488.7 g/mol |
IUPAC Name |
(5R,9R,10R,13S,14S,17S)-17-[(2S,4R,5S)-4,5-dihydroxy-6-methoxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C31H52O4/c1-19(18-23(32)26(34)28(4,5)35-9)20-12-16-31(8)22-10-11-24-27(2,3)25(33)14-15-29(24,6)21(22)13-17-30(20,31)7/h10,19-21,23-24,26,32,34H,11-18H2,1-9H3/t19-,20-,21-,23+,24-,26-,29+,30-,31+/m0/s1 |
InChI Key |
OCURJKDUYAFAQG-PVZPVLANSA-N |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to the Chemical Constituents of Phellinus igniarius Mycelium
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical constituents found in the mycelium of Phellinus igniarius, a medicinal mushroom with a long history of use in traditional medicine. This document synthesizes current scientific findings on the major bioactive compounds, their quantitative analysis, and the experimental protocols for their isolation and characterization. Furthermore, it visualizes key experimental workflows and signaling pathways to facilitate a deeper understanding of the therapeutic potential of P. igniarius mycelium.
Core Chemical Constituents
The mycelium of Phellinus igniarius is a rich source of various bioactive compounds, with polysaccharides being the most abundant and extensively studied.[1][2] Other significant constituents include phenolic compounds, flavonoids, triterpenoids, and steroids.[2][3][4]
Polysaccharides
Polysaccharides are the primary bioactive macromolecules in P. igniarius mycelium and are recognized for their immunomodulatory, antitumor, and antioxidant properties.[1][5] These polysaccharides exist as both intracellular and extracellular forms and are composed of various monosaccharides.[6][7]
Table 1: Quantitative Data of Polysaccharides from Phellinus igniarius Mycelium
| Polysaccharide Fraction | Molecular Weight (kDa) | Monosaccharide Composition | Molar Ratio | Reference |
| IPSW-1 | 34.1 | Glucose | - | [8] |
| IPSW-2 | 17.7 | Glucose | - | [8] |
| IPSW-3 | 15.1 | Glucose | - | [8] |
| IPSW-4 | 21.7 | Rhamnose, Xylose, Mannose, Glucose, Galactose | 1.29:1.21:1:43.86:1.86 | [8] |
| Extracellular Polysaccharide (EPS) | 343 | Not specified | - | [7] |
| Hot Water Extract (A1) | Not specified | Carbohydrate Content: 88.28 ± 5.61% | - | [9] |
| 1% (NH₄)₂C₂O₄ Extract (A2) | Not specified | Carbohydrate Content: 64.14 ± 5.92% | - | [9] |
| 1.25 M NaOH Extract (A3) | Not specified | Carbohydrate Content: 42.29 ± 5.69% | - | [9] |
Phenolic Compounds and Flavonoids
Phenolic compounds and flavonoids are known for their potent antioxidant activities.[10][11] Quantitative analysis has revealed the presence of various phenolic acids and flavonoids in Phellinus species. While much of the specific quantitative data pertains to the fruiting bodies, these compounds are also present in the mycelium. The total phenolic content in methanolic extracts of Phellinus species can range from 9.9 mg/100 g DW.[12]
Table 2: Phenolic Compounds and Flavonoids Identified in Phellinus Species
| Compound Class | Specific Compounds Identified | Reference |
| Phenolic Acids | Gallic acid, Chlorogenic acid, Caffeic acid, Ferulic acid, p-Coumaric acid, Protocatechuic acid | [10][12][13] |
| Flavonoids | Naringenin, Sakuranetin, Aromadendrin, Eriodictyol, Quercetin, Myricetin, Rutin | [10][12][13] |
| Styrylpyrones | Inoscavin A, Meshimakobnol A, Hypholomine B | [3][14] |
Triterpenoids and Steroids
Triterpenoids and steroids are another significant class of bioactive molecules isolated from P. igniarius. While most studies focus on the fruiting bodies, these compounds are also expected to be present in the mycelium. Known compounds include igniarine, meshimakobnol A and B, ergosterol (B1671047), and ergosterol peroxide.[15][16]
Experimental Protocols
Detailed methodologies are crucial for the replication of scientific findings and the further development of therapeutic agents. The following sections outline the key experimental protocols for the extraction, purification, and analysis of chemical constituents from P. igniarius mycelium.
Mycelial Culture and Preparation
Successful extraction begins with the optimal cultivation of the mycelium.
-
Culture Conditions : Phellinus igniarius mycelium is typically cultured in a liquid medium. Optimal growth conditions have been reported at a temperature of 25-30°C and a pH of 6-7.[17][18] The culture medium often contains glucose or sucrose (B13894) as a carbon source and peptone or yeast extract as a nitrogen source.[17][19][20]
-
Harvesting and Preparation : After a sufficient incubation period (e.g., 8-13 days), the mycelia are harvested by filtration.[9][21] The collected mycelial powder is then freeze-dried and ground to a fine powder (e.g., 80-mesh sieve) to increase the surface area for extraction.[9]
Extraction of Polysaccharides
A common method for extracting polysaccharides is hot water extraction followed by ethanol (B145695) precipitation.
-
Hot Water Extraction : The dried mycelial powder is mixed with deionized water at a specific solid-to-liquid ratio (e.g., 1:50) and heated (e.g., at 100°C) for a defined period (e.g., 2 hours).[8][22] This process is often repeated to maximize yield.
-
Ethanol Precipitation : The aqueous extract is concentrated and then mixed with multiple volumes of absolute ethanol (e.g., 4 volumes) and left overnight at 4°C to precipitate the crude polysaccharides.[8]
-
Deproteinization : The crude polysaccharide extract is redissolved in water, and proteins are removed using methods such as the Sevag method (repeated extraction with a mixture of chloroform (B151607) and n-butanol).[8]
-
Dialysis and Lyophilization : The deproteinized solution is dialyzed against distilled water to remove small molecule impurities and then lyophilized to obtain the purified polysaccharide powder.[9]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bioactive Properties of Selected European Phellinus Species: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Phellinus igniarius: A Pharmacologically Active Polypore Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. researchgate.net [researchgate.net]
- 8. Purification, characterization and antitumor activity of polysaccharides extracted from Phellinus igniarius mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phenolic compounds of Phellinus spp. with antibacterial and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparing the functional components, SOD-like activities, antimutagenicity, and nutrient compositions of Phellinus igniarius and Phellinus linteus mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Immune-enhancing activity of polysaccharides and flavonoids derived from Phellinus igniarius YASH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Simultaneous Quantification of Antioxidant Compounds in Phellinus igniarius Using Ultra Performance Liquid Chromatography-Photodiode Array Detection-Electrospray Ionization Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Chemical constituents from the fruiting bodies of Phellinus igniarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Suitable Conditions for Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 18. The Culture Conditions for the Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. epg.science.cmu.ac.th [epg.science.cmu.ac.th]
- 22. Isolation Techniques, Structural Characteristics, and Pharmacological Effects of Phellinus Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
The Therapeutic Fungus: A Technical Guide to the Traditional Chinese Medicinal Uses of Phellinus Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellinus spp., known as Sanghuang (桑黄) in Traditional Chinese Medicine (TCM), are a genus of polypore mushrooms that have been used for centuries in East Asia to treat a wide range of ailments. Traditionally valued for their hemostatic, anti-hemorrhagic, and vitality-enhancing properties, modern scientific inquiry has begun to elucidate the molecular mechanisms behind these ancient applications. This technical guide provides an in-depth review of the traditional uses of Phellinus mushrooms, supported by contemporary scientific evidence. It details the key bioactive compounds, their pharmacological effects, and the experimental protocols used to investigate them, with a focus on their anti-inflammatory, immunomodulatory, and anti-cancer activities. Quantitative data are presented in structured tables for comparative analysis, and key signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding for researchers and drug development professionals.
Traditional Uses in Chinese Medicine
For over 2,000 years, Phellinus linteus and related species have been a staple in the Chinese pharmacopeia.[1] Ancient texts and traditional practices describe its use for a variety of conditions. In TCM theory, Phellinus is known to "revive blood and break blood stasis," "purify damp heat," and "dispel phlegm."[2]
Historically, its primary applications included:
-
Hemostasis and Hemorrhage: Used to stop bleeding, both internal and external, and to treat conditions related to blood disorders.[1]
-
Gynecological Disorders: Employed in the management of menstrual irregularities.[1]
-
Gastrointestinal Ailments: Prescribed for alleviating digestive disorders, abdominal pain, and chronic diarrhea.[3][4]
-
Vitality and Longevity: Valued as a tonic to strengthen the body's resilience against illness and promote a long, healthy life.[5]
Modern research is now providing a scientific basis for these traditional applications, revealing a host of bioactive compounds with potent pharmacological properties.
Bioactive Compounds
The therapeutic effects of Phellinus mushrooms are attributed to a rich diversity of bioactive molecules. The primary classes of these compounds include polysaccharides and polyphenols.
-
Polysaccharides: These complex carbohydrates, particularly β-glucans, are major contributors to the immunomodulatory and anti-cancer effects of Phellinus.[6] They are known to activate various immune cells, including macrophages, natural killer (NK) cells, and T-cells.[7]
-
Polyphenols: This group includes compounds like hispidin (B607954), which has demonstrated significant antioxidant and anti-inflammatory properties.[8] Other phenolic compounds, such as caffeic acid and ellagic acid, also contribute to the mushroom's therapeutic profile.[3]
-
Triterpenoids: These compounds are recognized for their anti-inflammatory and cytotoxic activities.[3]
The concentration of these bioactive compounds can vary depending on the Phellinus species, growth conditions, and extraction methods used.
Table 1: Quantitative Analysis of Bioactive Compounds in Phellinus spp.
| Compound Class | Species | Method of Analysis | Concentration | Reference |
| Total Phenolic Content | P. linteus (Ethanol Extract) | Folin-Ciocalteu | 96.76 ± 4.29 mg GAE/g | [9] |
| Total Phenolic Content | P. igniarius (Ethanol Extract) | Folin-Ciocalteu | 85.53 ± 1.87 mg GAE/g | [9] |
| Total Flavonoid Content | P. linteus (Ethanol Extract) | Aluminum Chloride Colorimetric | 38.37 ± 1.55 mg RE/g | [9] |
| Total Flavonoid Content | P. igniarius (Ethanol Extract) | Aluminum Chloride Colorimetric | 45.53 ± 2.10 mg RE/g | [9] |
| Polysaccharide Yield | P. linteus (Mycelia) | Hot Water Extraction | 12.98% | [10] |
| Hispidin Content | P. linteus (Mycelial Culture) | HPLC | ~2.5 mg/mL | [11] |
| β-glucan Content | P. linteus (Mycelial Extract) | Megazyme β-Glucan Assay | 88.5 mg/g | [12] |
Pharmacological Activities and Mechanisms of Action
Scientific investigations have largely focused on three key areas of Phellinus's bioactivity: anti-cancer, anti-inflammatory, and immunomodulatory effects.
Anti-Cancer Activity
Phellinus extracts have been shown to inhibit the growth of a wide range of cancer cell lines. The proposed mechanisms include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of angiogenesis (the formation of new blood vessels that feed tumors).[6]
| Cell Line | Cancer Type | Extract Type | IC50 Value (µg/mL) | Exposure Time (h) | Reference |
| HCT-116 | Colon Cancer | Methanol | > 500 | 24 | [13] |
| HCT-116 | Colon Cancer | Methanol | 251.32 ± 1.45 | 72 | [13] |
| SW-480 | Colon Cancer | Methanol | 386.40 ± 2.65 | 24 | [13] |
| SW-480 | Colon Cancer | Methanol | 169.80 ± 2.56 | 72 | [13] |
| MCF-7 | Breast Cancer | Hot Water | 260.43 ± 1.25 | 72 | [5] |
| MDA-MB-231 | Breast Cancer | Hot Water | > 500 | 72 | [5] |
| PC-3 | Prostate Cancer | PL-ES Extract | ~100 (40% growth reduction) | 72 | [9] |
| A549 | Lung Cancer | PL-ES Extract | ~100 (60% growth reduction) | 72 | [9] |
| HepG2 | Liver Cancer | PL-ES Extract | ~100 (50% growth reduction) | 72 | [9] |
Anti-Inflammatory Activity
Chronic inflammation is a key driver of many diseases. Bioactive compounds in Phellinus, such as hispidin, have been shown to suppress inflammatory responses by inhibiting the production of inflammatory mediators like nitric oxide (NO) and prostaglandin (B15479496) E2 (PGE2).[8] This is achieved through the downregulation of key signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[7]
| Extract/Compound | Concentration | Effect | % Inhibition/Reduction | Reference |
| P. linteus Mycelium | 200 µg/mL | NO Production | 36.5% | [14] |
| P. linteus Mycelium | 500 µg/mL | NO Production | 47.9% | [14] |
| P. linteus Mycelium | 200 µg/mL | PGE2 Production | 38.6% | [14] |
| P. linteus Mycelium | 500 µg/mL | PGE2 Production | 46.8% | [14] |
| P. linteus Mycelium | 200 µg/mL | TNF-α Production | 23.9% | [14] |
| P. linteus Mycelium | 500 µg/mL | TNF-α Production | 42.6% | [14] |
| P. linteus Mycelium | 200 µg/mL | IL-6 Production | 19.0% | [14] |
| P. linteus Mycelium | 500 µg/mL | IL-6 Production | 26.7% | [14] |
| P. linteus Mycelium | 200 µg/mL | IL-1β Production | 32.2% | [14] |
| P. linteus Mycelium | 500 µg/mL | IL-1β Production | 46.0% | [14] |
Immunomodulatory Effects
Phellinus polysaccharides are potent immunomodulators. They can enhance the activity of the innate and adaptive immune systems, leading to a more robust response against pathogens and cancer cells.[6] This is achieved by stimulating the production of various cytokines, which are signaling molecules that regulate immune responses. For instance, they can increase the production of Th1-type cytokines like IFN-γ and IL-2, which are crucial for cell-mediated immunity, while modulating the balance with Th2-type cytokines.[1]
| Polysaccharide Source | Cell/Animal Model | Concentration/Dose | Cytokine Modulation | Reference |
| P. linteus | Mouse Macrophages (RAW 264.7) | 100 µg/mL | ↓ TNF-α, ↑ IL-10, ↓ IL-6 | [2] |
| P. igniarius | Mouse Macrophages (RAW 264.7) | 100 µg/mL | ↓ TNF-α, ↑ IL-10, ↓ IL-6 | [2] |
| P. linteus Mycelium | Mouse Splenocytes | 200 mg/kg (in vivo) | ↑ IL-2, ↑ IL-12, ↑ IFN-γ | [1] |
| P. igniarius | Immunocompromised Mice | 50-200 mg/kg/d | ↑ IL-2, ↑ IL-6, ↑ IFN-γ | [15] |
Signaling Pathways and Experimental Workflows
Key Signaling Pathways
The anti-inflammatory and immunomodulatory effects of Phellinus are largely mediated by the NF-κB and MAPK signaling pathways.
The NF-κB pathway is a central regulator of inflammation. In response to stimuli like lipopolysaccharide (LPS), the IκB protein is phosphorylated and degraded, allowing the p65 subunit of NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Hispidin and other compounds from Phellinus have been shown to inhibit this process by preventing IκB degradation.[8]
The MAPK pathway, which includes ERK, JNK, and p38, is another critical regulator of inflammation and cell proliferation. Phellinus polysaccharides have been shown to modulate the phosphorylation of these kinases, thereby influencing downstream cellular responses, including cytokine production.[11]
Experimental Workflow
The investigation of bioactive compounds from Phellinus mushrooms typically follows a multi-step process, from initial extraction to final bioactivity assessment and compound identification.
Experimental Protocols
Hot Water Extraction and Ethanol Precipitation of Polysaccharides
This protocol is a standard method for obtaining crude polysaccharides from Phellinus mushrooms.
-
Preparation: Dry the fruiting bodies or mycelia of Phellinus and grind into a fine powder.
-
Extraction: Add distilled water to the mushroom powder at a solid-to-liquid ratio of 1:20 to 1:40 (w/v). Heat the mixture at 90-100°C for 2-4 hours with continuous stirring.
-
Filtration: After extraction, cool the mixture and centrifuge at 5000 x g for 20 minutes. Collect the supernatant. Repeat the extraction process on the residue 2-3 times and pool the supernatants.
-
Concentration: Concentrate the pooled supernatant to approximately one-fifth of the original volume using a rotary evaporator under reduced pressure at 60°C.
-
Precipitation: Add 4 volumes of 95% ethanol to the concentrated extract while stirring. Allow the mixture to stand overnight at 4°C to precipitate the polysaccharides.
-
Collection and Drying: Centrifuge the mixture at 5000 x g for 20 minutes to collect the polysaccharide precipitate. Wash the precipitate with 95% ethanol, followed by acetone. Dry the precipitate in a vacuum oven or by freeze-drying to obtain the crude polysaccharide extract.
-
Deproteinization (Optional): To remove protein contaminants, dissolve the crude polysaccharides in water and use the Sevag method (repeatedly shaking with a mixture of chloroform (B151607) and n-butanol) until no protein is detected by the Bradford assay.
Anti-Inflammatory Assay in RAW 264.7 Macrophages
This protocol details the steps to assess the anti-inflammatory activity of Phellinus extracts by measuring nitric oxide production.
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the RAW 264.7 cells into a 96-well plate at a density of 1.5 x 10^5 cells/well and incubate for 18-24 hours to allow for cell adherence.
-
Treatment: Pre-treat the cells with various concentrations of the Phellinus extract (dissolved in DMSO, with the final DMSO concentration kept below 0.1%) for 1-2 hours.
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours. Include a vehicle control (cells with DMSO and LPS) and a negative control (cells with media only).
-
Nitric Oxide (NO) Measurement (Griess Assay):
-
After the 24-hour incubation, collect 100 µL of the cell culture supernatant from each well.
-
In a new 96-well plate, mix 100 µL of the supernatant with 100 µL of Griess reagent (a 1:1 mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water).
-
Incubate the plate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite (B80452) concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.
-
Western Blot Analysis of MAPK Pathway Proteins
This protocol outlines the procedure for detecting the phosphorylation status of MAPK proteins.
-
Cell Lysis: After treatment and stimulation as described in the anti-inflammatory assay (typically for a shorter duration, e.g., 15-30 minutes for MAPK activation), wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 30-50 µg) by boiling in Laemmli sample buffer. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of ERK, JNK, and p38 MAPK overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system and visualize with an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
The traditional use of Phellinus mushrooms in Chinese medicine for treating a variety of ailments is now being substantiated by modern scientific research. The rich array of bioactive compounds, including polysaccharides and polyphenols, exhibit potent anti-cancer, anti-inflammatory, and immunomodulatory activities. The mechanisms underlying these effects are being progressively unraveled, with the modulation of key signaling pathways such as NF-κB and MAPK playing a central role. This guide provides a technical foundation for researchers and drug development professionals, offering quantitative data, detailed experimental protocols, and visual representations of the molecular interactions and research workflows. Further investigation into the synergistic effects of the various compounds within Phellinus and well-designed clinical trials are crucial next steps in translating the therapeutic potential of this ancient remedy into modern, evidence-based treatments.
References
- 1. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus [mdpi.com]
- 2. Structural characterization and immunomodulatory effects of polysaccharides from Phellinus linteus and Phellinus igniarius on the IL-6/IL-10 cytokine balance of the mouse macrophage cell lines (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Medicinal mushroom Phellinus linteus as an alternative cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-inflammatory activity of mushroom-derived hispidin through blocking of NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Potent Anticancer Effects of Bioactive Mushroom Extracts (Phellinus linteus) on a Variety of Human Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Cortisol modulates inflammatory responses in LPS-stimulated RAW264.7 cells via the NF-κB and MAPK pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Differential Induction Pattern Towards Classically Activated Macrophages in Response to an Immunomodulatory Extract from Pleurotus ostreatus Mycelium - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Immune-enhancing activity of polysaccharides and flavonoids derived from Phellinus igniarius YASH1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Natural Habitat and Distribution of Wild Phellinus Species
For Researchers, Scientists, and Drug Development Professionals
Abstract
The genus Phellinus, belonging to the Hymenochaetaceae family, encompasses approximately 220 species of wood-decaying fungi with a global distribution.[1] These fungi are pivotal to forest ecosystems, acting as both decomposers and pathogens.[1] Renowned for causing white rot, they possess the enzymatic machinery to degrade lignin (B12514952) and cellulose, the primary components of wood.[2] This technical guide provides a comprehensive overview of the natural habitat and distribution of wild Phellinus species, summarizing quantitative data on their host preferences and geographical spread. Furthermore, it details the experimental protocols for their identification and study, and visualizes key biological and experimental processes.
Natural Habitat and General Distribution
Wild Phellinus species are predominantly found in temperate and tropical forests worldwide, where they inhabit a diverse range of woody hosts.[1] As lignicolous fungi, they grow on both living and dead trees, playing a crucial role in nutrient cycling through the decomposition of wood.[1] Their fruiting bodies, often perennial and woody or cork-like in texture, are a common sight in many forest ecosystems.
The genus has a cosmopolitan distribution, with species documented across Europe, North America, Asia, South America, and Africa.[1][3] For instance, studies have detailed the presence of various Phellinus species in countries such as Poland, North Macedonia, Portugal, Kosovo, and Italy in Europe, as well as in various regions of India and Brazil.[1]
Quantitative Data on Host Distribution
Phellinus species exhibit a broad host range, infecting a wide variety of angiosperms and gymnosperms.[2] A comprehensive survey of world literature has identified 91 plant families susceptible to Phellinus infection.[2] Among these, certain families show a higher susceptibility. The following tables summarize the available quantitative data on the host distribution of Phellinus species.
| Plant Family | Number of Susceptible Genera |
| Fabaceae | 32 |
| Rosaceae | 22 |
| Myrtaceae | 13 |
| Cupressaceae | 10 |
| Caesalpiniaceae | 8 |
| Ericaceae | 8 |
| Euphorbiaceae | 8 |
| Lauraceae | 8 |
| Meliaceae | 8 |
| Pinaceae | 7 |
| Rubiaceae | 7 |
| Table 1: Susceptibility of Plant Families to Phellinus Species (Data from Ranadive et al., 2012)[2][4] |
Among the numerous host genera, some are more frequently reported as hosts for Phellinus species.
| Rank | Host Genus |
| 1 | Quercus |
| 2 | Abies |
| 3 | Betula |
| 4 | Prunus |
| 5 | Pinus |
| 6 | Salix |
| 7 | Acacia |
| 8 | Alnus |
| 9 | Mangifera |
| 10 | Picea |
| 11 | Populus |
| 12 | Acer |
| 13 | Artocarpus |
| 14 | Larix |
| 15 | Albizia |
| 16 | Juglans |
| Table 2: Dominant Host Genera for Phellinus Species (Data from Ranadive et al., 2012)[2][4] |
In India, a separate study documented 174 host plant species from 51 families, with Artocarpus, Terminalia, and Acacia being the most affected genera.[5][6]
Experimental Protocols
Morphological and Molecular Identification
Accurate identification of Phellinus species is crucial for research and drug development. A combination of morphological and molecular techniques is typically employed.
3.1.1. Morphological Identification: This involves macroscopic and microscopic examination of the fungal fruiting body. Key characteristics include:
-
Basidiocarp: Size, shape (e.g., pileate, resupinate), color, and texture of the upper surface and pore layer.
-
Hyphal system: Determining if it is monomitic, dimitic, or trimitic.
-
Spores: Size, shape, color, and wall thickness.
-
Setae: Presence or absence, size, and shape of these specialized sterile structures in the hymenium.
3.1.2. Molecular Identification (DNA Barcoding): The Internal Transcribed Spacer (ITS) region of the ribosomal DNA is the primary DNA barcode for fungi.[7][8]
Protocol for ITS Sequencing:
-
DNA Extraction:
-
A small piece of the fungal fruiting body or mycelium is collected.
-
The sample is pulverized, often using a mortar and pestle with liquid nitrogen.
-
DNA is extracted using a suitable kit (e.g., CTAB method or commercial fungal DNA extraction kits).[9]
-
-
PCR Amplification:
-
The ITS region is amplified using universal fungal primers, such as ITS1 and ITS4.
-
The PCR reaction mixture typically contains DNA template, primers, dNTPs, Taq polymerase, and PCR buffer.
-
PCR is performed in a thermal cycler with an initial denaturation step, followed by 30-35 cycles of denaturation, annealing, and extension, and a final extension step.
-
-
PCR Product Purification:
-
The amplified PCR product is purified to remove primers, dNTPs, and other components of the PCR mixture. This can be done using commercially available kits.
-
-
Sequencing:
-
Sequence Analysis:
-
The resulting DNA sequence is compared against a public database like GenBank (using BLAST) or a curated fungal barcode database (e.g., UNITE) for species identification.[13]
-
Isolation and Cultivation from Wild Samples
Protocol for Isolation and Cultivation:
-
Sample Collection: Collect fresh fruiting bodies of Phellinus species from their natural habitat.
-
Tissue Culture:
-
A small piece of the internal, sterile tissue from the fruiting body is aseptically excised.
-
The tissue piece is placed on a suitable culture medium, such as Potato Dextrose Agar (PDA) or Malt Extract Agar (MEA), often supplemented with antibiotics to prevent bacterial contamination.[3]
-
-
Incubation: The culture plates are incubated at a suitable temperature (typically 25-30°C) in the dark.[3]
-
Mycelial Growth: The fungal mycelium will grow out from the tissue explant.
-
Subculturing: The growing mycelium is then subcultured onto fresh media to obtain a pure culture.
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of Lignin Degradation (White Rot)
Phellinus species, as white-rot fungi, possess a complex enzymatic system for the degradation of lignin. This process involves a series of oxidative enzymes.
Experimental Workflow for Phellinus Research
The following diagram illustrates a typical experimental workflow from field collection to laboratory analysis.
Conclusion
The genus Phellinus represents a vast and largely untapped resource of bioactive compounds with significant potential for drug development. A thorough understanding of their natural habitat, distribution, and host specificity is fundamental for targeted collection and research. The methodologies outlined in this guide provide a framework for the accurate identification and study of these important fungi. Further research into the specific signaling pathways involved in their unique metabolic processes, such as wood degradation, will undoubtedly unveil novel enzymatic and molecular targets for future therapeutic and biotechnological applications.
References
- 1. Bioactive Properties of Selected European Phellinus Species: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fungifromindia.com [fungifromindia.com]
- 3. The Culture Conditions for the Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.ansfoundation.org [journals.ansfoundation.org]
- 6. researchgate.net [researchgate.net]
- 7. cdnsciencepub.com [cdnsciencepub.com]
- 8. ijpab.com [ijpab.com]
- 9. bento.bio [bento.bio]
- 10. criver.com [criver.com]
- 11. scispace.com [scispace.com]
- 12. Fungal DNA Detection by ITS Next Gen Seq | Laboratory Test Guide | Dept. of Laboratory Medicine & Pathology | UW Medicine [dlmp.uw.edu]
- 13. Fungal DNA barcoding - Wikipedia [en.wikipedia.org]
A Technical Guide to the Pharmacological Properties of Phellinus Polysaccharides
For Researchers, Scientists, and Drug Development Professionals
Abstract
Phellinus, a genus of medicinal fungi, has been a cornerstone of traditional medicine in Asia for centuries.[1] Modern scientific inquiry has identified polysaccharides as one of the most significant bioactive components responsible for the therapeutic effects of Phellinus species.[1] These complex carbohydrates exhibit a remarkable range of pharmacological activities, including potent anti-tumor, immunomodulatory, anti-inflammatory, antioxidant, and hypoglycemic properties.[1][2][3] This technical guide provides an in-depth overview of the core pharmacological properties of Phellinus polysaccharides, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support further research and drug development endeavors.
Anti-Tumor Properties
Phellinus polysaccharides have demonstrated significant anti-tumor effects both in vitro and in vivo.[4] The primary mechanism of action is often attributed to the enhancement of the host's immune response rather than direct cytotoxicity to cancer cells.[5][6] However, some studies have also reported direct inhibitory effects on tumor cell proliferation and metastasis.[6]
Quantitative Data: Anti-Tumor Activity
| Polysaccharide Source | Cancer Cell Line / Animal Model | Dosage | Effect | Reference |
| Phellinus linteus | HT29 human colorectal carcinoma (in vivo) | 100, 200 mg/kg/d for 30 days | Significant tumor growth inhibition | [4] |
| Phellinus linteus | HepG2 human liver cancer (in vitro) | 50, 100, 200 µg/mL | Dose-dependent inhibition of proliferation (IC50 = 125 µg/mL at 48h) | [4] |
| Phellinus pullus (APS-3) | S180 sarcoma (in vivo) | 6 g/kg/day for 18 days | 85.47% tumor inhibition rate | [7] |
| Phellinus pullus (APS-3) | S180 sarcoma (in vitro) | 1.6 mg/mL | Complete inhibition of proliferation after 24h | [7] |
| Phellinus nigricans (PNW1) | Sarcoma 180 (in vivo) | 400 mg/kg | 74.70% tumor inhibition rate | [8] |
| Phellinus nigricans (PNM1) | Sarcoma 180 (in vivo) | 400 mg/kg | 55.84% tumor inhibition rate | [8] |
| Phellinus igniarius (GPIP) | H22 hepatoma (in vivo) | Not specified | 33.71% tumor inhibition rate | [9] |
Experimental Protocols
This protocol outlines a general method for the extraction and purification of polysaccharides from the fruiting bodies of Phellinus species.[2][10][11][12][13][14]
-
Preparation of Fungal Material: The dried fruiting bodies are pulverized into a fine powder.
-
Hot Water Extraction: The powder is typically extracted with distilled water at a solid-to-liquid ratio of 1:30 to 1:50 (g/mL) at 90-100°C for 2-3 hours. This process is often repeated 2-3 times to maximize yield.[13]
-
Concentration: The combined aqueous extracts are concentrated using a rotary evaporator under reduced pressure.
-
Ethanol (B145695) Precipitation: Cold ethanol (95%) is added to the concentrated extract to a final concentration of 80% and left overnight at 4°C to precipitate the crude polysaccharides.
-
Deproteinization: The crude polysaccharide precipitate is redissolved in distilled water, and proteins are removed using the Sevag method (repeated extraction with a mixture of chloroform (B151607) and n-butanol).
-
Dialysis and Lyophilization: The deproteinized solution is dialyzed against distilled water for 48-72 hours to remove small molecule impurities and then lyophilized to obtain the purified polysaccharide powder.
-
Further Purification (Optional): For higher purity, the polysaccharides can be further fractionated using anion-exchange chromatography (e.g., DEAE-cellulose) followed by size-exclusion chromatography (e.g., Sephadex G-100).[11]
Workflow for Phellinus Polysaccharide Extraction and Purification.
This protocol describes the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess the cytotoxic effects of Phellinus polysaccharides on cancer cell lines.[7][9]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁵ cells/well and incubated for 24 hours to allow for attachment.[7][9]
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of the polysaccharide extract. A control group with medium alone and a positive control with a known chemotherapeutic agent are included. The plates are incubated for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The supernatant is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The cell viability is calculated as a percentage of the control group.
Immunomodulatory Properties
A key aspect of the pharmacological activity of Phellinus polysaccharides is their ability to modulate the immune system.[3] They can enhance both innate and adaptive immunity by activating various immune cells, such as macrophages, T cells, B cells, and natural killer (NK) cells, and by stimulating the production of cytokines.[6]
Quantitative Data: Immunomodulatory Effects
| Polysaccharide Source | Immune Cell Type | Dosage | Effect on Cytokine Levels | Reference |
| Phellinus linteus & P. igniarius | RAW 264.7 macrophages | Not specified | Decreased TNF-α, Increased IL-10, Suppressed IL-6 | [1][15][16] |
| Phellinus igniarius (GPIP) | H22 tumor-bearing mice | Not specified | Increased serum IL-2, IL-12, and IFN-γ | [5] |
| Phellinus igniarius YASH1 | Jurkat T cells | Not specified | Increased IL-2 and IFN-γ secretion | [17] |
| Phellinus igniarius YASH1 | RAW 264.7 macrophages | Not specified | Increased IL-6, Decreased TNF-α secretion | [17] |
| Phellinus linteus | LPS-stimulated RAW 264.7 macrophages | Not specified | Decreased pro-inflammatory cytokines (TNF-α, IL-1β, IL-2, IL-6, IL-12), Increased anti-inflammatory cytokines (IL-4, IL-10) | [18] |
Experimental Protocols
This protocol details a method to assess the activation of macrophages by Phellinus polysaccharides, often measured by phagocytic activity and nitric oxide (NO) production.[19]
-
Cell Culture: RAW 264.7 macrophages are cultured in 96-well plates (2 x 10⁵ cells/mL) for 24 hours.[19]
-
Stimulation: The cells are treated with various concentrations of the polysaccharide extract for 24 hours. Lipopolysaccharide (LPS) is used as a positive control.
-
Phagocytosis Assay (Neutral Red Uptake): After stimulation, the culture medium is replaced with a neutral red solution (0.1%). Following a further incubation, the cells are washed, and the incorporated dye is solubilized. The absorbance is measured to quantify phagocytic activity.[19]
-
Nitric Oxide (NO) Production Assay (Griess Assay): The concentration of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance at 540 nm is proportional to the NO concentration.
Signaling Pathways in Immunomodulation
Phellinus polysaccharides often exert their immunomodulatory effects by activating key signaling pathways within immune cells. The Toll-like receptor 4 (TLR4) mediated activation of NF-κB is a prominent pathway.[20]
TLR4-Mediated NF-κB Activation by Phellinus Polysaccharides.
Anti-Inflammatory Properties
Phellinus polysaccharides have been shown to possess anti-inflammatory activities, primarily by inhibiting the production of pro-inflammatory mediators.[18][21][22][23]
Quantitative Data: Anti-Inflammatory Activity
| Polysaccharide Source | Cell Line | Inflammatory Mediator | Effect | Reference |
| Phellinus linteus | LPS-stimulated RAW 264.7 | Pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) | Decreased expression | [18] |
| Phellinus baumii (SHPS-1) | LPS-stimulated RAW 264.7 | iNOS, TNF-α | Decreased expression | [21][22] |
| Phellinus baumii (SHPS-1) | LPS-stimulated RAW 264.7 | IL-10 | Increased expression | [21][22] |
Experimental Protocol: Anti-Inflammatory Assay in Macrophages
-
Cell Culture and Stimulation: RAW 264.7 macrophages are pre-treated with various concentrations of Phellinus polysaccharides for 1-2 hours, followed by stimulation with LPS (1 µg/mL) for 24 hours.
-
Measurement of Inflammatory Mediators:
-
Nitric Oxide (NO): Measured in the culture supernatant using the Griess assay as described in section 2.2.1.
-
Cytokines (TNF-α, IL-6, IL-1β): Levels in the culture supernatant are quantified using commercially available ELISA kits according to the manufacturer's instructions.
-
-
Western Blot Analysis: To investigate the underlying mechanisms, the expression and phosphorylation of key signaling proteins (e.g., IκBα, NF-κB p65) can be analyzed by Western blotting.
Antioxidant Properties
Phellinus polysaccharides are effective antioxidants, capable of scavenging various free radicals and reducing oxidative stress.[11][24][25][26]
Quantitative Data: Antioxidant Activity
| Polysaccharide Source | Assay | IC50 / EC50 Value | Reference |
| Phellinus igniarius (IPS) | DPPH radical scavenging | EC50 = 1.09 mg/mL | [24] |
| Phellinus igniarius (EPS) | DPPH radical scavenging | EC50 = 1.52 mg/mL | [24] |
| Phellinus igniarius (IPS) | Hydroxyl radical scavenging | EC50 = 0.78 mg/mL | [24] |
| Phellinus igniarius (EPS) | Hydroxyl radical scavenging | EC50 = 0.23 mg/mL | [24] |
| Phellinus igniarius (IPS) | Superoxide anion scavenging | EC50 = 29.97 µg/mL | [24] |
| Phellinus igniarius (EPS) | Superoxide anion scavenging | EC50 = 20.31 µg/mL | [24] |
| Phellinus igniarius (IPS60) | Hydroxyl radical scavenging | IC50 = 0.09 mg/mL | [11] |
| Phellinus igniarius (IPS60) | Superoxide anion scavenging | IC50 = 0.37 mg/mL | [11] |
| Phellinus linteus | DPPH radical scavenging | IC50 values of hispidin (B607954) dimers (compounds 6 & 7) were 19.6 µM and 18.5 µM | [27] |
IPS: Intracellular Polysaccharides, EPS: Exopolysaccharides
Experimental Protocol: DPPH Radical Scavenging Assay
This is a common method to evaluate the free radical scavenging activity of natural compounds.
-
Preparation of Reagents: A stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol (B129727) is prepared. The polysaccharide samples are dissolved in distilled water at various concentrations.
-
Reaction Mixture: The polysaccharide solution is mixed with the DPPH solution. A control is prepared with methanol instead of the DPPH solution, and a blank is prepared with the polysaccharide solvent instead of the sample.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solutions is measured at 517 nm.
-
Calculation: The scavenging activity is calculated using the formula: Scavenging activity (%) = [1 - (A_sample - A_control) / A_blank] * 100. The IC50 value (the concentration of the sample required to scavenge 50% of the DPPH radicals) is then determined.
Hypoglycemic Properties
Several studies have highlighted the potential of Phellinus polysaccharides in managing diabetes by lowering blood glucose levels and improving insulin (B600854) sensitivity.[28][29][30][31][32]
Quantitative Data: Hypoglycemic Effects
| Polysaccharide Source | Animal Model | Dosage | Effect | Reference |
| Phellinus igniarius (SH-P) | STZ-induced diabetic mice | 800 mg/kg | 33.60% decrease in blood glucose, 32.56% decrease in insulin levels | [28] |
| Phellinus baumii (EPS) | STZ-induced diabetic rats | Not specified | 52.3% reduction in plasma glucose | [29] |
| Phellinus baumii (Pb EPS) | ob/ob mice | 200 mg/kg body weight | 32% reduction in plasma glucose | [32] |
| Phellinus baumii (PBE) | STZ-induced diabetic mice | Not specified | Significant reduction in fasting blood glucose | [31] |
Experimental Protocol: In Vivo Hypoglycemic Activity
-
Animal Model: A diabetic animal model is induced, commonly using streptozotocin (B1681764) (STZ) injection in rodents, often in combination with a high-fat diet to induce type 2 diabetes.
-
Treatment: The diabetic animals are orally administered with the Phellinus polysaccharide extract daily for several weeks. A diabetic control group (receiving vehicle) and a normal control group are included.
-
Monitoring: Body weight, food and water intake, and fasting blood glucose levels are monitored regularly.
-
Oral Glucose Tolerance Test (OGTT): At the end of the treatment period, an OGTT is performed. After an overnight fast, a glucose solution is administered orally, and blood glucose levels are measured at different time points (e.g., 0, 30, 60, 90, and 120 minutes).
-
Biochemical Analysis: At the end of the study, blood samples are collected to measure serum insulin, HbA1c, and lipid profiles. Tissues such as the liver and pancreas may be collected for histological analysis.
Signaling Pathways in Hypoglycemic Effects
The hypoglycemic effects of Phellinus polysaccharides can be mediated through various pathways, including the PI3K/Akt signaling pathway, which is crucial for insulin signaling and glucose metabolism.[33]
PI3K/Akt Signaling Pathway in Phellinus Polysaccharide-Mediated Hypoglycemic Effects.
Conclusion and Future Directions
Phellinus polysaccharides represent a promising source of novel therapeutic agents with a wide spectrum of pharmacological activities. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals. Future research should focus on the detailed structure-activity relationships of these polysaccharides, the elucidation of their precise molecular mechanisms of action, and their evaluation in well-designed clinical trials to translate their therapeutic potential into clinical applications.[2] The development of standardized extraction and purification methods will also be crucial for ensuring the consistency and quality of Phellinus polysaccharide-based products.[2]
References
- 1. researchgate.net [researchgate.net]
- 2. Isolation Techniques, Structural Characteristics, and Pharmacological Effects of Phellinus Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phellinus linteus polysaccharides: A review on their preparation, structure-activity relationships, and drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Antitumor and immunomodulating activities of six Phellinus igniarius polysaccharides of different origins - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antitumor effect of a polysaccharide isolated from Phellinus pullus as an immunostimulant - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure of polysaccharides from mycelium and culture medium of Phellinus nigricans using submerged fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Water-Soluble Intracellular Polysaccharides (IPSW-2 to 4) from Phellinus igniarius Mycelia: Fractionation, Structural Elucidation, and Antioxidant Activity | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Structural characterization and immunomodulatory effects of polysaccharides from Phellinus linteus and Phellinus igniarius on the IL-6/IL-10 cytokine balance of the mouse macrophage cell lines (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Structural characterization and immunomodulatory effects of polysaccharides from Phellinus linteus and Phellinus igniarius on the IL-6/IL-10 cytokine ... - Food & Function (RSC Publishing) DOI:10.1039/C5FO00491H [pubs.rsc.org]
- 17. Immune-enhancing activity of polysaccharides and flavonoids derived from Phellinus igniarius YASH1 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-inflammatory activity of polysaccharides from Phellinus linteus by regulating the NF-κB translocation in LPS-stimulated RAW264.7 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. Polysaccharide from Phellinus Igniarius activates TLR4-mediated signaling pathways in macrophages and shows immune adjuvant activity in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Chemical structure and anti-inflammatory activity of a branched polysaccharide isolated from Phellinus baumii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Ameliorative effect of an acidic polysaccharide from Phellinus linteus on ulcerative colitis in a DSS-induced mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Antioxidant Properties of Polysaccharides from Phellinus igniarius in vitro [spkx.net.cn]
- 25. Antioxidant and immunological activity in vitro of polysaccharides from Phellinus nigricans mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. Phellinus igniarius Polysaccharides Ameliorate Hyperglycemia by Modulating the Composition of the Gut Microbiota and Their Metabolites in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 29. ovid.com [ovid.com]
- 30. Hypoglycemic and Hypolipidemic Effects of Phellinus Linteus Mycelial Extract from Solid-State Culture in A Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Hypoglycemic effect of the Phellinus baumii extract with α-glucosidase-inhibited activity and its modulation to gut microbiota in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. researchgate.net [researchgate.net]
- 33. mdpi.com [mdpi.com]
Historical Perspectives on the Use of Phellinus in Folk Medicine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The genus Phellinus, a group of polypore fungi, has been a cornerstone of folk medicine for centuries, particularly in East Asia and among the indigenous peoples of North America. Revered for their diverse therapeutic properties, these fungi have been historically used to treat a wide array of ailments, from infections and inflammatory diseases to cancers and metabolic disorders. This technical guide provides a comprehensive overview of the historical and traditional uses of Phellinus species, bridging the gap between ancient ethnomedicinal knowledge and modern pharmacological research. By presenting traditional uses, preparation methods, and the contemporary understanding of their mechanisms of action, this document aims to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development.
Data Presentation: Traditional Uses of Phellinus Species
While precise quantitative data from historical texts is scarce due to the nature of traditional record-keeping, the following tables summarize the well-documented qualitative uses of prominent Phellinus species in folk medicine. Modern dosage recommendations, where available, are provided for context and are based on contemporary clinical or preclinical studies.
Table 1: Traditional Uses of Phellinus linteus (Sanghuang)
| Geographic Region/Culture | Ailment Treated | Traditional Preparation | Traditional Dosage/Frequency | Modern Dosage (for context) |
| China (Traditional Chinese Medicine) | Hemorrhage, hemostasis, menstrual disorders, digestive issues (diarrhea), and tumors.[1][2][3][4] | Decoction (water extract), powder.[2] | Not standardized; likely dependent on the practitioner and ailment. | 1000-2000 mg of extract daily for improving immune function.[5] |
| Korea (Korean Traditional Medicine) | Cancers, gastrointestinal disorders, liver health, and as a general health booster.[1][4] | Decoction, tea.[1] | Mentioned as a "panacea" in folk medicine books, suggesting frequent use.[1] | Not specified. |
| Japan (Kampo Medicine) | Cancers, immune enhancement.[2][4] | Decoction, powdered extract.[2] | Not standardized. | Not specified. |
Table 2: Traditional Uses of Phellinus igniarius
| Geographic Region/Culture | Ailment Treated | Traditional Preparation | Traditional Dosage/Frequency | Modern Dosage (for context) |
| North America (Indigenous Peoples, e.g., Inuit, Denaina) | Stimulant (potentiates tobacco), potential independent medicinal uses.[6][7][8][9][10] | The fruiting body is burned to an ash ("araq") and then mixed with tobacco ("iqmik") for chewing or smoking.[6][7] Also chewed with Balsam Poplar bark.[6] | Used as an additive; amount not standardized. | Not applicable. |
| East Asia (Traditional Chinese Medicine) | Stomachache, inflammation, tumors.[11] | Decoction (water extract).[11] | Not standardized. | 200 and 400 mg/kg administered to mice for 7 days in a preclinical study.[5] |
Experimental Protocols: Traditional Preparation Methods
The following protocols are modern interpretations of traditional preparation methods, providing a systematic approach for laboratory replication and analysis.
Protocol 1: Aqueous Decoction of Phellinus linteus (Sanghuang)
This protocol outlines the preparation of a traditional water-based extract, commonly used in East Asian medicine.
-
Material Preparation:
-
Obtain dried fruiting bodies of Phellinus linteus.
-
Cut the fruiting bodies into small slices or pulverize them into a coarse powder to increase the surface area for extraction.
-
-
Decoction Process:
-
Combine the prepared Phellinus linteus with distilled water in a ceramic or glass vessel. A general starting ratio is 1:10 to 1:20 (w/v) of mushroom to water (e.g., 10-20 grams of mushroom in 200 mL of water).[11]
-
Bring the mixture to a boil and then reduce the heat to a gentle simmer.
-
Simmer for a minimum of 1 hour, with traditional methods sometimes extending to 2-4 hours.[11]
-
Replenish with hot water as needed to prevent the decoction from boiling dry.
-
-
Extraction and Concentration:
-
After simmering, separate the liquid extract from the solid residue by filtration through cheesecloth or a fine-mesh sieve.
-
For a more potent extract, the solid residue can be subjected to a second or third round of decoction with fresh water.
-
Combine the filtrates from all extractions.
-
The combined filtrate can be used as is or concentrated further using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-50°C).
-
For a powdered extract, the concentrated liquid can be lyophilized (freeze-dried).
-
-
Storage:
-
Store the liquid extract in an airtight container at 4°C for short-term use.
-
The lyophilized powder should be stored in a cool, dry, and dark place.
-
Protocol 2: Preparation of Phellinus igniarius Ash
This protocol describes the traditional method used by some Indigenous peoples of North America to prepare Phellinus igniarius for use as a tobacco additive.
-
Material Collection and Preparation:
-
Incineration:
-
Place the dried fruiting bodies in a fire-resistant container (e.g., a coffee can, as has been observed in modern practice).[6]
-
Heat the container in a fire until the fungal material is completely incinerated and reduced to ash.
-
-
Ash Processing:
-
Allow the ash to cool completely.
-
The resulting material, known as "araq," can be used as is or further processed.[7] Some traditions may involve sifting the ash to separate the fine white powder from larger charcoal pieces.
-
-
Traditional Application:
-
The ash is then mixed with shredded tobacco leaves to create a mixture called "iqmik."[6] This mixture is typically chewed.
-
Mandatory Visualizations
Signaling Pathways
The therapeutic effects of Phellinus, as described in folk medicine, are now understood to be mediated by complex signaling pathways. The following diagrams illustrate some of the key pathways modulated by Phellinus extracts and their bioactive compounds, providing a molecular basis for their traditional uses in treating inflammatory conditions, infections, and cancers.
Caption: Phellinus anti-inflammatory signaling via NF-κB pathway inhibition.
Caption: Immunomodulatory effects of Phellinus polysaccharides.
Caption: Anticancer mechanisms of Phellinus via PI3K/Akt pathway inhibition.
Experimental Workflows
The following diagrams illustrate the logical flow of traditional preparation methods for Phellinus species.
Caption: Workflow for traditional Phellinus decoction preparation.
Caption: Workflow for traditional Phellinus igniarius ash preparation.
Conclusion
The historical use of Phellinus in folk medicine provides a rich foundation for modern scientific inquiry. While traditional knowledge often lacks the quantitative precision of contemporary pharmacology, it highlights the long-observed therapeutic efficacy of these fungi. The alignment of historical uses for conditions like inflammation and tumors with modern research demonstrating anti-inflammatory and anticancer signaling pathway modulation underscores the value of ethnomycology as a guide for drug discovery. This technical guide serves as a bridge between these two worlds, offering a structured perspective on the traditional applications of Phellinus and the molecular mechanisms that likely underpin its centuries-old reputation as a potent medicinal mushroom. Further research, including clinical trials with standardized extracts, is warranted to fully elucidate and harness the therapeutic potential of this remarkable genus.
References
- 1. researchgate.net [researchgate.net]
- 2. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Traditional uses, fermentation, phytochemistry and pharmacology of Phellinus linteus: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Efficacy of Phellinus linteus (sanghuang) extract for improving immune functions: Study protocol for a randomized, double-blinded, placebo-controlled pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phellinus igniarius, Iqmik, used by native Americans with tobacco, Tom Volk's Fungus of the Month for November 2005 [botit.botany.wisc.edu]
- 7. #129: Phellinus igniarius and its use as a Tobacco Additive – Fungus Fact Friday [fungusfactfriday.com]
- 8. forestpathology.cfans.umn.edu [forestpathology.cfans.umn.edu]
- 9. experts.umn.edu [experts.umn.edu]
- 10. researchgate.net [researchgate.net]
- 11. The aqueous extract of Phellinus igniarius (SH) ameliorates dextran sodium sulfate-induced colitis in C57BL/6 mice - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Cultivation of Phellinus linteus Mycelium
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phellinus linteus, a medicinal mushroom belonging to the Hymenochaetaceae family, has been utilized for centuries in traditional Asian medicine.[1][2] Its therapeutic properties are largely attributed to the presence of bioactive compounds, particularly polysaccharides and polysaccharide-protein complexes, found in both its fruiting body and mycelium.[3][4][5] In vitro cultivation of Phellinus linteus mycelium offers a controlled and sustainable method for the production of these valuable biomolecules, overcoming the limitations of sourcing from the wild.[1] These application notes provide detailed protocols for the successful in vitro cultivation of Phellinus linteus mycelium, including optimal growth conditions, media formulations, and methods for the analysis of mycelial biomass and exopolysaccharides.
Data Presentation: Optimal Culture Conditions
Successful in vitro cultivation of Phellinus linteus mycelium hinges on the precise control of several environmental and nutritional factors. The following tables summarize the optimal conditions for mycelial growth and biomass production as determined by various studies.
Table 1: Optimal Physical and Chemical Parameters for Mycelial Growth
| Parameter | Optimal Value | Reference |
| Temperature | 25-30°C | [1][2][6][7][8] |
| pH | 5.5 - 7.0 | [1][2][8] |
| Aeration | 0.6 vvm | [1] |
| Agitation | 100 rpm | [1] |
Table 2: Favorable Carbon Sources for Mycelial Growth
| Carbon Source | Concentration (g/L) | Reference |
| Fructose | 40 | [1] |
| Glucose | 20 | [7] |
| Mannose | Not specified | [7][8] |
| Sucrose | Not specified | [8] |
| Dextrin | Not specified | [6] |
Table 3: Favorable Nitrogen Sources for Mycelial Growth
| Nitrogen Source | Concentration (g/L) | Reference |
| Yeast Extract | 20 | [1] |
| Malt Extract | Not specified | [7] |
| Peptone | Not specified | [7] |
| Potassium Nitrate | Not specified | [6][8] |
| Ammonium Phosphate | Not specified | [6] |
| Arginine | Not specified | [6] |
Table 4: Optimal Media Composition for Submerged Culture
| Component | Concentration (g/L) | Reference |
| Fructose | 40 | [1] |
| Yeast Extract | 20 | [1] |
| K₂HPO₄ | 0.46 | [1] |
| KH₂PO₄ | 1.00 | [1] |
| MgSO₄·7H₂O | 0.50 | [1] |
| FeCl₂·6H₂O | 0.01 | [1] |
| MnCl₂·4H₂O | 0.036 | [1] |
| ZnCl₂ | 0.03 | [1] |
| CuSO₄·7H₂O | 0.005 | [1] |
Under these optimized conditions, a maximum mycelial biomass of 29.9 g/L has been achieved in a 5-liter jar fermentor.[1][9]
Experimental Protocols
This section provides detailed, step-by-step protocols for the key stages of Phellinus linteus mycelium cultivation and analysis.
Protocol 1: Initiation of Pure Culture from Fruiting Body
This protocol describes the isolation of a pure Phellinus linteus culture from a fresh or dried fruiting body.
Materials:
-
Healthy, mature Phellinus linteus fruiting body
-
Sterile distilled water
-
Sterile scalpel or blade
-
Sterile forceps
-
Petri dishes containing Potato Dextrose Agar (B569324) (PDA)
-
Parafilm
-
Incubator
Procedure:
-
Surface sterilize the fruiting body by wiping it with 70% ethanol.
-
In a sterile environment (e.g., a laminar flow hood), break open the fruiting body to expose the internal, sterile tissue.
-
Using a sterile scalpel, aseptically excise a small piece of the internal tissue (approximately 3-5 mm).
-
With sterile forceps, place the tissue piece onto the center of a PDA plate.
-
Seal the Petri dish with Parafilm.
-
Incubate the plate at 28°C in the dark.
-
Observe the plate daily for mycelial outgrowth from the tissue explant. This may take several days to a week.
-
Once sufficient mycelial growth is observed, subculture a small piece of the leading edge of the mycelium to a fresh PDA plate to ensure a pure culture, free from contaminants.
Protocol 2: Maintenance of Stock Cultures
This protocol outlines the procedure for maintaining viable Phellinus linteus mycelium stock cultures for long-term use.
Materials:
-
Actively growing Phellinus linteus mycelium on PDA plates
-
Sterile cork borer (5 mm diameter)
-
Fresh PDA slants or plates
-
Parafilm
-
Refrigerator (4°C)
Procedure:
-
From an actively growing, pure culture plate, use a sterile cork borer to cut mycelial plugs from the leading edge of the colony.
-
Transfer one mycelial plug to the center of a fresh PDA plate or the surface of a PDA slant.
-
Seal the plate or slant with Parafilm.
-
Incubate at 28°C until the mycelium has covered a significant portion of the agar surface (typically 7-10 days).
-
For short-term storage, store the fully colonized plates/slants at 4°C.
-
Subculture onto fresh media every 2-3 months to maintain viability.
Protocol 3: Submerged Fermentation for Mycelial Biomass Production
This protocol details the process for large-scale production of Phellinus linteus mycelium in a liquid medium.
Materials:
-
Actively growing Phellinus linteus mycelium on a PDA plate
-
Seed culture medium (e.g., Potato Dextrose Broth - PDB)
-
Production culture medium (see Table 4 for an optimized formulation)
-
Erlenmeyer flasks
-
Bioreactor/fermentor
-
Shaking incubator
-
Autoclave
Procedure:
-
Inoculum Preparation:
-
Aseptically transfer several mycelial plugs (5 mm diameter) from a PDA plate into a flask containing sterile seed culture medium (e.g., 100 mL of PDB in a 250 mL flask).
-
Incubate the flask in a shaking incubator at 28°C and 150 rpm for 5-7 days, or until the broth becomes turbid with mycelial growth.[6]
-
-
Production Culture:
-
Sterilize the production medium in the bioreactor.
-
Aseptically inoculate the production medium with the seed culture (typically a 5-10% v/v inoculation).
-
Set the bioreactor parameters to the optimal conditions: 28°C, pH 5.5, 100 rpm agitation, and 0.6 vvm aeration.[1]
-
Allow the fermentation to proceed for 7-10 days. Monitor mycelial growth and substrate consumption periodically.
-
Protocol 4: Determination of Mycelial Dry Biomass
This protocol provides a method for quantifying the amount of mycelium produced in a submerged culture.
Materials:
-
Mycelial culture broth
-
Pre-weighed filter paper (e.g., Whatman No. 1)
-
Buchner funnel and vacuum flask
-
Distilled water
-
Drying oven
-
Analytical balance
Procedure:
-
Harvest a known volume of the mycelial culture broth.
-
Filter the broth through a pre-weighed filter paper using a vacuum filtration setup.
-
Wash the collected mycelial biomass on the filter paper with distilled water to remove any residual medium components.
-
Carefully remove the filter paper with the mycelial biomass and place it in a drying oven set at 80-105°C.
-
Dry the biomass to a constant weight (this may take 12-24 hours).
-
Cool the dried filter paper with biomass in a desiccator to room temperature.
-
Weigh the filter paper with the dried biomass on an analytical balance.
-
Calculate the mycelial dry weight by subtracting the initial weight of the filter paper. The biomass concentration is typically expressed in grams per liter (g/L).
Protocol 5: Extraction and Quantification of Exopolysaccharides (EPS)
This protocol describes the extraction and quantification of polysaccharides secreted by the mycelium into the culture medium.
Materials:
-
Culture filtrate (supernatant after separating mycelial biomass)
-
95% ethanol (cold)
-
Centrifuge
-
Dialysis tubing (10 kDa MWCO)
-
Lyophilizer (freeze-dryer)
-
Phenol-sulfuric acid method reagents (phenol solution, concentrated sulfuric acid)
-
Glucose standard solutions
-
Spectrophotometer
Procedure:
-
Extraction:
-
Separate the mycelial biomass from the culture broth by centrifugation or filtration. The resulting supernatant is the culture filtrate.
-
Add four volumes of cold 95% ethanol to the culture filtrate and stir gently.
-
Allow the mixture to stand overnight at 4°C to precipitate the crude exopolysaccharides.
-
Collect the precipitate by centrifugation.
-
Re-dissolve the precipitate in a minimal amount of distilled water.
-
-
Purification:
-
Transfer the dissolved polysaccharide solution into dialysis tubing.
-
Dialyze against distilled water for 48 hours at 4°C, changing the water several times to remove low molecular weight impurities such as monosaccharides and salts.
-
-
Lyophilization:
-
Freeze the dialyzed polysaccharide solution and then lyophilize it to obtain a dry, powdered EPS extract.
-
-
Quantification (Phenol-Sulfuric Acid Method):
-
Prepare a standard curve using known concentrations of glucose.
-
Prepare a solution of the dried EPS extract of a known concentration.
-
To a sample of the EPS solution (or glucose standard), add phenol (B47542) solution followed by concentrated sulfuric acid.
-
Measure the absorbance of the resulting colored solution at 490 nm using a spectrophotometer.
-
Determine the concentration of total carbohydrates in the EPS sample by comparing its absorbance to the glucose standard curve.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathways in Fungal Growth
The growth and development of fungal mycelium are complex processes regulated by intricate signaling networks. While specific pathways for Phellinus linteus are not fully elucidated, general fungal growth is known to be controlled by conserved Mitogen-Activated Protein Kinase (MAPK) cascades. These pathways transduce external signals into cellular responses, governing processes like cell polarity, hyphal fusion, and stress adaptation. The Cell Wall Integrity (CWI) pathway is particularly crucial for maintaining the structural integrity of the growing hyphae.
References
- 1. Submerged Culture of Phellinus linteus for Mass Production of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suitable Conditions for Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Medicinal mushroom Phellinus linteus as an alternative cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. The Culture Conditions for the Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cultural Characteristics and Log-Mediated Cultivation of the Medicinal Mushroom, Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Conserved signaling modules regulate filamentous growth in fungi: a model for eukaryotic cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Antidiabetic Potential of Phellinus Mushrooms: Application Notes and Protocols for Animal Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing various animal models for evaluating the antidiabetic properties of medicinal mushrooms from the Phellinus genus. Detailed protocols for inducing diabetes, administering Phellinus extracts, and assessing key metabolic parameters are outlined to facilitate standardized and reproducible research in the pursuit of novel therapeutic agents for diabetes mellitus.
Introduction to Phellinus as an Antidiabetic Agent
The genus Phellinus, comprising species such as Phellinus linteus, Phellinus igniarius, and Phellinus baumii, has a long history in traditional medicine for treating a variety of ailments.[1][2] Modern scientific investigations have increasingly focused on their potential in managing diabetes. Extracts from these mushrooms, rich in bioactive compounds like polysaccharides and polyphenols, have demonstrated significant hypoglycemic and hypolipidemic effects in various preclinical studies.[1][2][3][4] These effects are attributed to diverse mechanisms, including the inhibition of glucose-metabolizing enzymes, protection of pancreatic β-cells, improvement of insulin (B600854) sensitivity, and modulation of key signaling pathways.[3][4][5][6][7]
Commonly Utilized Animal Models
The selection of an appropriate animal model is critical for elucidating the antidiabetic mechanisms of Phellinus extracts. Both chemically-induced and genetic models of diabetes are frequently employed.
-
Streptozotocin (STZ)-Induced Diabetic Models (Type 1 and Type 2): Streptozotocin is a chemical toxic to pancreatic β-cells.[8] A high dose of STZ induces a model of Type 1 diabetes by causing extensive β-cell destruction and severe insulin deficiency.[8][9] A combination of a high-fat diet (HFD) followed by a low dose of STZ is a widely accepted model for Type 2 diabetes, mimicking the progression of insulin resistance followed by β-cell dysfunction.[1][10][11]
-
Alloxan-Induced Diabetic Models (Type 1): Alloxan is another chemical agent that selectively destroys pancreatic β-cells, leading to a state of insulin-dependent diabetes mellitus.[12][13][14][15]
-
Genetically Diabetic Models (Type 2):
-
KK-Ay Mice: These mice spontaneously develop Type 2 diabetes, characterized by hyperglycemia, hyperinsulinemia, and obesity, making them a suitable model for studying insulin resistance.[5]
-
db/db Mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and a progressive diabetic phenotype that closely resembles human Type 2 diabetes.[16][17][18]
-
Quantitative Data Summary
The following tables summarize the quantitative data from various studies investigating the antidiabetic effects of Phellinus extracts in different animal models.
Table 1: Effects of Phellinus linteus Extracts on Diabetic Animal Models
| Animal Model | Extract/Compound | Dosage | Duration | Key Findings | Reference |
| STZ-induced diabetic mice | Polysaccharides | 30 mg/kg | 16 weeks | Increased Th2 and decreased Th1 cytokine production. | [2] |
| Alloxan-induced diabetic mice | Polysaccharides | 100 mg/kg/day | - | Decreased blood glucose by 35.60%. | [2] |
| HFD/STZ-induced T2DM rats | Mycelial Extract (PLE) | 300 & 600 mg/kg | 8 weeks | Reduced blood glucose, improved insulin resistance, and lipid profiles. | [1][10] |
| HFD/STZ-induced T2DM rats | Polysaccharide Extract (PLPE) | 600 mg/kg | 8 weeks | Increased short-chain fatty acids (SCFAs) and improved intestinal barrier function. | [19] |
| HFD/Fructose-induced T2DM mice | Polysaccharides | 50 mg/kg | 4 weeks | Decreased blood glucose and improved glucose intolerance. | [2] |
Table 2: Effects of Phellinus igniarius Extracts on Diabetic Animal Models
| Animal Model | Extract/Compound | Dosage | Duration | Key Findings | Reference |
| KK-Ay mice | Polyphenol-rich Extract (PI-PRE) | - | 4 weeks | Lowered fasting blood glucose and blood-lipid indexes. | [5] |
| HFD/STZ-induced T2DM mice | Polysaccharides (SH-P) | 800 mg/kg | 4 weeks | Decreased HbA1c by 43.80%, blood glucose by 33.60%, and insulin by 32.56%. | [20][21] |
| T2DM rats | - | Low, Medium, High | - | Significant decrease in blood glucose, total cholesterol, and triglyceride levels. | [22] |
Table 3: Effects of Phellinus baumii Extracts on Diabetic Animal Models
| Animal Model | Extract/Compound | Dosage | Duration | Key Findings | Reference |
| STZ-induced diabetic mice | Ethanol (EtOH) & Ethyl Acetate (AcOEt) Extracts | 100, 200, 400 mg/kg | 16 days | 400 mg/kg doses significantly decreased fasting plasma glucose and increased insulin levels. | [23] |
| STZ-induced T2DM mice | Phenolics (PPE) | 50, 100, 150 mg/kg | 60 days | Effectively reduced blood glucose levels and increased insulin sensitivity. | [7] |
| STZ-induced diabetic mice | - | - | 10 weeks | Reduced body weight and fasting blood glucose levels. | [6] |
Experimental Protocols
Protocol 1: Induction of Type 2 Diabetes Mellitus in Rats using High-Fat Diet and Streptozotocin (HFD/STZ)
This protocol is adapted from methodologies used in studies investigating Phellinus linteus and Phellinus igniarius.[1][10][11][20][21]
Materials:
-
Male Sprague-Dawley or Wistar rats (8 weeks old)
-
High-Fat Diet (HFD) (e.g., 58-60% of calories from fat)
-
Standard chow
-
Streptozotocin (STZ)
-
Citrate (B86180) buffer (0.1 M, pH 4.5), ice-cold
-
Glucometer and test strips
Procedure:
-
Acclimatization: Acclimatize rats for one week with free access to standard chow and water.
-
HFD Feeding: Divide rats into a control group (fed standard chow) and a diabetic model group (fed HFD) for 4-8 weeks.
-
Induction of Diabetes:
-
After the HFD feeding period, fast the rats overnight.
-
Freshly prepare STZ solution in ice-cold citrate buffer.
-
Inject the HFD-fed rats with a single intraperitoneal (i.p.) dose of STZ (30-45 mg/kg body weight). The control group should be injected with citrate buffer only.
-
-
Confirmation of Diabetes:
-
Monitor blood glucose levels 72 hours after STZ injection from the tail vein.
-
Rats with fasting blood glucose levels ≥ 11.1 mmol/L (or a specified threshold) are considered diabetic and are used for subsequent experiments.
-
Protocol 2: Oral Administration of Phellinus Extract
This is a general protocol for the daily administration of Phellinus extracts to rodents.
Materials:
-
Phellinus extract (e.g., polysaccharide, polyphenol-rich, or crude extract)
-
Vehicle (e.g., distilled water or 0.9% saline)
-
Oral gavage needles
-
Syringes
Procedure:
-
Preparation of Extract Solution: Prepare a homogenous suspension or solution of the Phellinus extract in the chosen vehicle at the desired concentrations (e.g., 50, 100, 150, 300, 600 mg/kg body weight).[1][2][7]
-
Animal Grouping: Randomly divide the diabetic animals into several groups: a diabetic control group (receiving vehicle only), positive control group (e.g., metformin, 100-120 mg/kg), and treatment groups receiving different doses of the Phellinus extract.[1][7][23] A non-diabetic normal control group should also be included.
-
Oral Gavage: Administer the prepared solutions to the respective groups of rats or mice once daily via oral gavage for the duration of the study (typically 4-8 weeks).[1][2] Ensure the volume administered is appropriate for the animal's weight.
Protocol 3: Assessment of Antidiabetic Effects
A. Fasting Blood Glucose (FBG) and Body Weight Monitoring:
-
Measure FBG and body weight weekly throughout the experimental period.
-
Fasting should be done overnight (12-14 hours) before blood collection from the tail vein.
B. Oral Glucose Tolerance Test (OGTT):
-
At the end of the treatment period, fast the animals overnight.
-
Collect a baseline blood sample (0 min).
-
Administer a glucose solution (2 g/kg body weight) orally.
-
Collect blood samples at 30, 60, and 120 minutes post-glucose administration.
-
Measure glucose concentrations at each time point.
C. Biochemical Analysis:
-
At the end of the study, collect terminal blood samples via cardiac puncture after fasting.
-
Separate the serum or plasma and store at -80°C.
-
Analyze for parameters such as:
-
Serum insulin
-
Glycated hemoglobin (HbA1c)
-
Total cholesterol (TC)
-
Triglycerides (TG)
-
High-density lipoprotein cholesterol (HDL-C)
-
Low-density lipoprotein cholesterol (LDL-C)
-
-
Calculate the Homeostatic Model Assessment of Insulin Resistance (HOMA-IR) index using the formula: HOMA-IR = [Fasting insulin (μU/mL) × Fasting glucose (mmol/L)] / 22.5.
D. Histopathological Examination:
-
Euthanize the animals and carefully dissect the pancreas, liver, and other relevant organs.
-
Fix the tissues in 10% neutral buffered formalin.
-
Process the tissues for paraffin (B1166041) embedding, sectioning, and staining (e.g., Hematoxylin and Eosin - H&E) to observe morphological changes in the pancreatic islets and liver.[23]
Signaling Pathways and Mechanisms of Action
Phellinus extracts exert their antidiabetic effects through the modulation of several key signaling pathways.
-
AMPK Pathway: Polyphenol-rich extracts of Phellinus igniarius have been shown to activate AMP-activated protein kinase (AMPK).[5] Activated AMPK enhances glucose uptake in skeletal muscle by promoting the translocation of glucose transporter 4 (GLUT4) to the cell membrane.[5]
-
IRS1/PI3K/AKT Pathway: Phenolics from Phellinus baumii have been reported to upregulate the gene expression of Insulin Receptor Substrate 1 (IRS-1), Phosphatidylinositol 3-kinase (PI3K), and Protein Kinase B (AKT) in the liver of diabetic mice.[3][6][7] Activation of this pathway is crucial for insulin signaling and glucose metabolism.
-
Hepatic Glucose and Lipid Metabolism: Phellinus linteus extract has been found to inhibit key enzymes involved in hepatic gluconeogenesis (FBPase, G6Pase) and enhance the expression of proteins involved in fatty acid β-oxidation (CPT1A, ACOX1).[1][10] It also inhibits HMG-CoA reductase, a key enzyme in cholesterol synthesis, and upregulates the LDL receptor (LDLR).[1][10]
-
Gut Microbiota Modulation: Polysaccharides from Phellinus linteus and Phellinus igniarius can modulate the gut microbiota composition.[19][21][24] This can lead to an increase in the production of short-chain fatty acids (SCFAs), which in turn can improve intestinal barrier function, reduce systemic inflammation, and enhance insulin sensitivity.[19]
Visualizations
Caption: Experimental workflow for evaluating the antidiabetic effects of Phellinus extracts.
References
- 1. Hypoglycemic and Hypolipidemic Effects of Phellinus Linteus Mycelial Extract from Solid-State Culture in A Rat Model of Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hypoglycemic effect of the Phellinus baumii extract with α-glucosidase-inhibited activity and its modulation to gut microbiota in diabetic patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Properties In Vitro and Hypoglycaemic Effects of Phenolics from Cultivated Fruit Body of Phellinus baumii in Type 2 Diabetic Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. meliordiscovery.com [meliordiscovery.com]
- 9. Induction of diabetes by Streptozotocin in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hypoglycemic and Hypolipidemic Effects of Phellinus Linteus Mycelial Extract from Solid-State Culture in A Rat Model of Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijbcp.com [ijbcp.com]
- 13. Alloxan-induced diabetes in the rat - protective action of (-) epicatechin? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. BiblioMed.org - Fulltext article Viewer [bibliomed.org]
- 16. meliordiscovery.com [meliordiscovery.com]
- 17. Neurobehavioral deficits in db/db diabetic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Therapeutic Potential of Myricitrin in a db/db Mouse Model of Type 2 Diabetes [mdpi.com]
- 19. Phellinus linteus polysaccharide extract improves insulin resistance by regulating gut microbiota composition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. Phellinus igniarius Polysaccharides Ameliorate Hyperglycemia by Modulating the Composition of the Gut Microbiota and Their Metabolites in Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Serum metabolome analysis reveals medicinal fungi Phellinus igniarius ameliorated type 2 diabetes mellitus indications in rats via modulation of amino acid and carbohydrate metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Hypoglycemic Effect of Ethanol and Ethyl Acetate Extract of Phellinus baumii Fruiting Body in Streptozotocin-Induced Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Polysaccharides from Phellinus linteus attenuate type 2 diabetes mellitus in rats via modulation of gut microbiota and bile acid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays Measuring Phellinus Cytotoxicity
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phellinus, a genus of medicinal mushrooms, has long been utilized in traditional medicine for its therapeutic properties, including anti-tumor effects. Extracts and isolated compounds from various Phellinus species, such as Phellinus linteus, Phellinus igniarius, and Phellinus baumii, have demonstrated significant cytotoxic activity against a range of cancer cell lines. This document provides detailed application notes and protocols for commonly employed cell-based assays to measure the cytotoxicity of Phellinus extracts and their bioactive constituents. The methodologies described herein are essential for screening and characterizing the anti-cancer potential of these natural products in a preclinical setting.
Data Presentation: In Vitro Cytotoxicity of Phellinus Species and Compounds
The following tables summarize the cytotoxic effects of various Phellinus extracts and isolated compounds on different human cancer cell lines, as determined by assays measuring cell viability and proliferation. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of a compound's cytotoxic effect.
Table 1: Cytotoxicity (IC50) of Phellinus Extracts in Human Cancer Cell Lines
| Phellinus Species | Extract Type | Cancer Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 Value | Citation |
| P. baumii | Polyphenol | A549 | Lung Carcinoma | CCK-8 | 48 | 49.07 ± 0.5 µg/mL | [1] |
| P. baumii | Polyphenol | HeLa | Cervical Cancer | CCK-8 | 48 | 96.14 ± 4.9 µg/mL | [1] |
| P. baumii | Polyphenol | HepG2 | Liver Carcinoma | CCK-8 | 48 | 140.1 ± 9.6 µg/mL | [1] |
| P. baumii | Polyphenol | HCT116 | Colon Carcinoma | CCK-8 | 48 | 54.05 ± 0.7 µg/mL | [1] |
| P. igniarius | Ethanol | SK-Hep-1 | Liver Carcinoma | MTT | 48 | 72 µg/mL | [2] |
| P. igniarius | Dichloromethane | HT-29 | Colon Carcinoma | MTT | 72 | Not specified | [3] |
| P. linteus | Methanol | HCT-116 | Colon Carcinoma | Not specified | 72 | Not specified | [4] |
| P. linteus | Methanol | SW-480 | Colon Carcinoma | Not specified | 72 | Not specified | [4] |
Table 2: Cytotoxicity (IC50) of Hispolon (a compound from Phellinus) in Human Cancer Cell Lines
| Compound | Cancer Cell Line | Cell Type | Assay | Incubation Time (h) | IC50 Value (µM) | Citation |
| Hispolon | PC-3 | Prostate Cancer | MTT | Not specified | 12.9 ± 7.1 | [5] |
| Hispolon | DU-145 | Prostate Cancer | MTT | Not specified | 28.6 ± 11.1 | [5] |
| Hispolon | HCT-116 | Colon Carcinoma | MTT | Not specified | 5.2 ± 3.9 | [5] |
| Hispolon | MCF-7 | Breast Cancer | MTT | Not specified | 7.9 ± 4.6 | [5] |
| Hispolon | MDA-MB-231 | Breast Cancer | MTT | Not specified | 32.2 ± 14.4 | [5] |
| Hispolon | C6 | Glioblastoma | MTT | 48 | 51.7 | [6] |
| Hispolon | DBTRG | Glioblastoma | MTT | 48 | 46.6 | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are generalized and may require optimization for specific cell lines and experimental conditions.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method for assessing cell viability. It is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan (B1609692), which can be measured spectrophotometrically.
Principle: The amount of formazan produced is directly proportional to the number of viable cells.
Workflow Diagram:
Caption: Workflow of the MTT assay for cytotoxicity testing.
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cell attachment.
-
Treatment: Prepare serial dilutions of the Phellinus extract or compound in culture medium. Remove the medium from the wells and add 100 µL of the various concentrations of the test substance. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic agent). Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.
-
Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability using the following formula:
-
% Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
The IC50 value can be determined by plotting the percentage of cell viability against the concentration of the Phellinus extract/compound.
-
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used for determining cell density, based on the measurement of cellular protein content.
Principle: The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues of cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the number of cells.
Workflow Diagram:
Caption: General workflow for the Sulforhodamine B (SRB) assay.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After treatment, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Discard the supernatant and wash the plate five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely at room temperature.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB. Air dry the plates completely.
-
Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 5-10 minutes.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 510 nm and 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and IC50 values as described for the MTT assay.
Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Principle: In early apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome like FITC to identify early apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid intercalating agent that cannot cross the membrane of live and early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow Diagram:
Caption: Workflow for apoptosis detection using Annexin V and PI staining.
Protocol:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the Phellinus extract/compound for the desired time.
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI, 50 µg/mL).
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X binding buffer to each tube and analyze the cells immediately by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive (less common).
-
Caspase Activity Assay
Caspases are a family of proteases that play a crucial role in apoptosis. Measuring the activity of key caspases, such as caspase-3 and caspase-9, can confirm the involvement of apoptotic pathways.
Principle: This assay utilizes a colorimetric or fluorometric substrate containing a specific peptide sequence recognized by the caspase of interest (e.g., DEVD for caspase-3, LEHD for caspase-9) conjugated to a chromophore (p-nitroaniline, pNA) or a fluorophore. Cleavage of the substrate by the active caspase releases the chromophore or fluorophore, which can be quantified.
Protocol (Colorimetric):
-
Cell Seeding and Treatment: Treat cells with the Phellinus extract/compound as described previously.
-
Cell Lysis: Harvest the cells and lyse them using a supplied lysis buffer on ice.
-
Lysate Preparation: Centrifuge the lysate to pellet the cell debris and collect the supernatant containing the cytosolic proteins.
-
Protein Quantification: Determine the protein concentration of the lysate to normalize caspase activity.
-
Assay Reaction: In a 96-well plate, add the cell lysate, reaction buffer, and the specific caspase substrate (e.g., Ac-DEVD-pNA for caspase-3).
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The increase in absorbance is proportional to the caspase activity.
Signaling Pathways in Phellinus-Induced Cytotoxicity
Phellinus extracts and their bioactive compounds, such as hispolon, primarily induce apoptosis in cancer cells through the intrinsic (mitochondrial) pathway.[7][8] This process is often initiated by an increase in intracellular reactive oxygen species (ROS).
Key Events in Phellinus-Induced Apoptosis:
-
Induction of Oxidative Stress: Phellinus components can lead to an accumulation of ROS within the cancer cells.
-
Mitochondrial Membrane Depolarization: Increased ROS levels can cause a collapse of the mitochondrial membrane potential (MMP).[7]
-
Regulation of Bcl-2 Family Proteins: The ratio of pro-apoptotic proteins (e.g., Bax) to anti-apoptotic proteins (e.g., Bcl-2) is increased. Phellinus treatment often leads to the upregulation of Bax and downregulation of Bcl-2.[7]
-
Cytochrome c Release: The altered Bax/Bcl-2 ratio and loss of MMP lead to the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation and Caspase Activation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of initiator caspase-9.[7]
-
Executioner Caspase Activation: Activated caspase-9 then cleaves and activates executioner caspases, such as caspase-3.[7][8]
-
Apoptosis Execution: Active caspase-3 cleaves various cellular substrates, including PARP, leading to the characteristic morphological and biochemical hallmarks of apoptosis, such as DNA fragmentation and the formation of apoptotic bodies.[7]
Signaling Pathway Diagram:
Caption: Intrinsic apoptosis pathway induced by Phellinus.
Conclusion
The cell-based assays detailed in this document provide a robust framework for evaluating the cytotoxic and pro-apoptotic properties of Phellinus extracts and their derivatives. A systematic approach utilizing these protocols will enable researchers to effectively screen for potent anti-cancer candidates and elucidate their mechanisms of action, thereby contributing to the development of novel, natural product-based cancer therapeutics.
References
- 1. Phellinus baumii Polyphenol: A Potential Therapeutic Candidate against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Combined Phytochemistry and Network Pharmacology Approach to Reveal the Potential Antitumor Effective Substances and Mechanism of Phellinus igniarius - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and In Vitro Cell-based Evaluation of the Anti-cancer Activities of Hispolon Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Medicinal mushroom Phellinus igniarius induced cell apoptosis in gastric cancer SGC-7901 through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptotic cell death by mycelium extracts of Phellinus linteus in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Submerged Fermentation of Phellinus Biomass
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the production of Phellinus mycelial biomass and associated bioactive compounds, such as exopolysaccharides (EPS), using submerged fermentation techniques. This method offers a controlled and scalable alternative to the collection of wild fruiting bodies, ensuring a consistent and high-quality supply for research and development.
Introduction to Phellinus and Submerged Fermentation
Phellinus, a genus of medicinal mushrooms in the family Hymenochaetaceae, has a long history of use in traditional Asian medicine. Species such as Phellinus linteus, Phellinus igniarius, and Phellinus baumii are renowned for their therapeutic properties, including anti-inflammatory, antioxidant, immunomodulatory, and anti-cancer activities. These effects are largely attributed to their rich content of polysaccharides, triterpenoids, and other bioactive metabolites.
Submerged fermentation is a highly efficient method for cultivating fungal mycelium in a liquid nutrient medium. Compared to solid-state fermentation, this technique allows for a higher production yield in a shorter time and within a smaller footprint. Furthermore, it enables precise control over environmental parameters, leading to a more consistent product.
Optimizing Culture Conditions for Phellinus Biomass Production
The successful cultivation of Phellinus in submerged culture hinges on the optimization of both nutritional and physical parameters. Different species and even strains of Phellinus may have slightly different optimal conditions.
Culture Media Composition
The composition of the culture medium is a critical factor influencing mycelial growth and metabolite production. A typical medium consists of a carbon source, a nitrogen source, mineral salts, and sometimes growth factors.
Table 1: Optimized Culture Media for Various Phellinus Species
| Component | Phellinus linteus | Phellinus baumii | Phellinus igniarius |
| Carbon Source | Fructose (40 g/L)[1] | Glucose[2] | Sucrose (10 g/L)[3] |
| Nitrogen Source | Yeast Extract (20 g/L)[1] | Soy Peptone[2] | Peptone (5 g/L), Malt Extract (3 g/L), Yeast Extract (3 g/L)[3] |
| Mineral Salts | K₂HPO₄ (0.46 g/L), KH₂PO₄ (1.00 g/L), MgSO₄·7H₂O (0.50 g/L), FeCl₂·6H₂O (0.01 g/L), MnCl₂·4H₂O (0.036 g/L), ZnCl₂ (0.03 g/L), CuSO₄·7H₂O (0.005 g/L)[1] | Not specified in detail | KH₂PO₄ (0.5 g/L), MgSO₄ (0.5 g/L)[3] |
| Additives | - | - | Tween 80 (0.6 g/L) for enhanced EPS production[3] |
Fermentation Parameters
Physical parameters such as temperature, pH, agitation, and aeration must be carefully controlled to maximize biomass and product yield.
Table 2: Optimal Fermentation Parameters for Phellinus Species
| Parameter | Phellinus linteus | Phellinus baumii | Phellinus igniarius |
| Temperature | 28°C[1][4] | 28°C[2] | 28°C |
| Initial pH | 5.5[1][4] | 6.0[2] | 5.0 |
| Agitation | 100 rpm[1][4] | Not specified | Not specified in detail for shake flask, bioreactor conditions vary |
| Aeration (vvm) | 0.6[1][4] | Not specified | Not specified in detail for shake flask, bioreactor conditions vary |
| Inoculum Volume | 10% (v/v)[1] | 6%[2] | 5% (v/v)[3] |
Experimental Protocols
The following protocols provide a step-by-step guide for the submerged fermentation of Phellinus, from inoculum preparation to the analysis of biomass and exopolysaccharides.
Protocol 1: Inoculum Preparation
A high-quality inoculum is crucial for successful fermentation.
-
Strain Maintenance: Maintain Phellinus strains on Potato Dextrose Agar (B569324) (PDA) slants at 4°C and subculture every 30-60 days.
-
Plate Culture: Inoculate a PDA plate with the Phellinus strain and incubate at 25-28°C for 7-10 days, or until the mycelium covers the plate.
-
Seed Culture: Aseptically transfer a few agar plugs of the mycelium from the PDA plate to a 250 mL Erlenmeyer flask containing 100 mL of seed culture medium (e.g., Potato Dextrose Broth or the optimized fermentation medium).
-
Incubation: Incubate the seed culture on a rotary shaker at 120-150 rpm and 28°C for 5-7 days.[1]
Protocol 2: Submerged Fermentation in a Bioreactor
This protocol describes the process for a 5 L laboratory-scale bioreactor.
-
Bioreactor Preparation: Prepare and sterilize a 5 L stirred-tank bioreactor containing 3.5 L of the optimized fermentation medium.
-
Inoculation: Aseptically inoculate the bioreactor with the seed culture (5-10% v/v).
-
Fermentation: Carry out the fermentation under the optimized conditions (temperature, pH, agitation, and aeration) for 7-14 days.
-
Monitoring: Monitor key parameters such as pH, dissolved oxygen, and substrate consumption throughout the fermentation process.
-
Harvesting: After the desired fermentation time, harvest the culture broth.
Protocol 3: Biomass and Exopolysaccharide (EPS) Quantification
-
Biomass Separation: Separate the mycelial biomass from the culture broth by filtration or centrifugation.
-
Biomass Washing: Wash the collected biomass with distilled water to remove any residual medium components.
-
Drying: Dry the washed biomass at 60-70°C to a constant weight to determine the dry cell weight (DCW).
-
EPS Precipitation: Precipitate the EPS from the culture supernatant by adding 3-4 volumes of cold ethanol (B145695) and incubating at 4°C overnight.[5]
-
EPS Collection: Collect the precipitated EPS by centrifugation.
-
EPS Drying: Dry the collected EPS to a constant weight.
-
Quantification: The total polysaccharide content can be determined using the phenol-sulfuric acid method.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the general workflow for Phellinus biomass and exopolysaccharide production via submerged fermentation.
Caption: Experimental workflow for Phellinus submerged fermentation.
Representative Signaling Pathway: Ras/cAMP/PKA Pathway
While specific signaling pathways for polysaccharide biosynthesis in Phellinus are not fully elucidated, the Ras/cAMP/PKA pathway is a conserved and fundamental signaling cascade in fungi that regulates growth, development, and metabolism in response to nutrient availability, particularly glucose.[6] This pathway is crucial for the overall health and productivity of the fungal culture.
Caption: Generalized Ras/cAMP/PKA signaling pathway in fungi.
Conclusion
Submerged fermentation offers a robust and scalable platform for the production of Phellinus biomass and its valuable bioactive metabolites. By carefully optimizing culture media and fermentation parameters, researchers and drug development professionals can achieve high yields of consistent, high-quality material. The protocols and information provided herein serve as a foundation for the development and implementation of efficient Phellinus fermentation processes. Further research into the specific genetic and metabolic pathways of Phellinus will undoubtedly lead to even greater control and productivity in the future.
References
- 1. Medicinal mushroom Phellinus linteus as an alternative cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Multiple roles and diverse regulation of the Ras/cAMP/protein kinase A pathway in Candida albicans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Production, characterization, and bioactivities of exopolysaccharides from the submerged culture of Ganoderma cantharelloideum M. H. Liu - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The cAMP/Protein Kinase A Pathway Regulates Virulence and Adaptation to Host Conditions in Cryptococcus neoformans [frontiersin.org]
Application Notes and Protocols for the Isolation of Triterpenoids from Phellinus Mushrooms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellinus species, a genus of medicinal mushrooms, are a rich source of bioactive secondary metabolites, including a diverse array of triterpenoids. These compounds, particularly those with a lanostane (B1242432) skeleton, have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-inflammatory, anti-cancer, and immunomodulatory effects.[1][2] The isolation and purification of these triterpenoids are critical steps for their structural elucidation, pharmacological evaluation, and subsequent drug development. This document provides detailed protocols for the extraction, fractionation, and purification of triterpenoids from the fruiting bodies of Phellinus mushrooms.
Data Presentation: Comparison of Extraction and Fractionation Yields
The efficiency of triterpenoid (B12794562) isolation can vary depending on the extraction method and solvent system used. Below is a summary of typical yields obtained from Phellinus and related fungi, providing a benchmark for researchers.
| Phellinus Species/Related Fungi | Extraction Method | Solvent | Initial Extract Yield (% of dry weight) | Triterpenoid-Rich Fraction Yield (% of initial extract) | Reference |
| Sanghuangporus sanghuang | Ultrasonic-Assisted | 80% Ethanol (B145695) | Not Specified | 1.33% (as total triterpenoids) | [3] |
| Inonotus obliquus (Inner Part) | Not Specified | Not Specified | 0.51% | 46.92% (as total triterpenoids) | [4] |
| Inonotus obliquus (Outer Part) | Not Specified | Not Specified | 0.78% | 55.45% (as total triterpenoids) | [4] |
| Ganoderma lucidum | Ultrasonic-Assisted | 50% Ethanol | Not Specified | 0.38% (as total triterpenoids) | Not in search results |
Experimental Protocols
This section outlines a comprehensive, multi-step protocol for the isolation and purification of triterpenoids from Phellinus mushrooms.
Protocol 1: Extraction and Solvent Partitioning
This initial phase aims to extract a broad spectrum of secondary metabolites from the fungal material and then to enrich the triterpenoid content through liquid-liquid partitioning.
Materials and Reagents:
-
Dried and powdered fruiting bodies of Phellinus mushrooms
-
Methanol (B129727) (MeOH), 95% Ethanol (EtOH)
-
n-Hexane
-
Chloroform (B151607) (CHCl₃)
-
Ethyl acetate (B1210297) (EtOAc)
-
Distilled water
-
Rotary evaporator
-
Separatory funnel
-
Filter paper (Whatman No. 1)
Procedure:
-
Extraction:
-
Macerate the powdered Phellinus mushroom (1 kg) with 95% ethanol (10 L) at room temperature for 48 hours.[5]
-
Filter the extract through Whatman No. 1 filter paper.
-
Repeat the extraction process twice more with fresh solvent.
-
Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.
-
Alternatively, for a potentially more efficient extraction, ultrasonic-assisted extraction can be employed.[3]
-
-
Solvent Partitioning:
-
Suspend the crude ethanol extract in distilled water (1 L).
-
Perform sequential liquid-liquid partitioning in a separatory funnel with the following solvents:
-
n-Hexane (3 x 1 L)
-
Chloroform (3 x 1 L)
-
Ethyl acetate (3 x 1 L)
-
-
Collect each solvent fraction separately. Triterpenoids are typically enriched in the chloroform and ethyl acetate fractions.
-
Concentrate each fraction to dryness using a rotary evaporator.
-
Protocol 2: Column Chromatography for Triterpenoid Fractionation
This protocol describes the use of silica (B1680970) gel column chromatography to separate the triterpenoid-rich fractions into sub-fractions based on polarity.
Materials and Reagents:
-
Triterpenoid-rich fraction (from Protocol 1)
-
Silica gel (60-120 mesh)
-
Glass chromatography column
-
n-Hexane
-
Ethyl acetate
-
Methanol
-
Thin Layer Chromatography (TLC) plates (silica gel 60 F254)
-
TLC developing chamber
-
Anisaldehyde-sulfuric acid spray reagent
-
Collection tubes
Procedure:
-
Column Packing:
-
Prepare a slurry of silica gel in n-hexane and pour it into the chromatography column.
-
Allow the silica gel to settle, and then drain the excess solvent.
-
-
Sample Loading:
-
Dissolve the dried triterpenoid-rich fraction (e.g., the chloroform fraction) in a minimal amount of chloroform.
-
In a separate flask, mix a small amount of silica gel with the dissolved sample and evaporate the solvent to obtain a dry powder.
-
Carefully load the dried sample onto the top of the packed silica gel column.
-
-
Elution:
-
Elute the column with a step-wise gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate (e.g., 9:1, 8:2, 7:3, etc., v/v).
-
Finally, wash the column with methanol to elute highly polar compounds.
-
Collect fractions of a fixed volume (e.g., 20 mL) in separate tubes.
-
-
Fraction Analysis:
-
Monitor the separation by performing TLC on the collected fractions.
-
Spot a small amount of each fraction onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots by spraying with anisaldehyde-sulfuric acid reagent and heating.
-
Combine fractions with similar TLC profiles.
-
Protocol 3: Purification by High-Performance Liquid Chromatography (HPLC)
This final step utilizes reversed-phase HPLC to isolate pure triterpenoid compounds from the enriched fractions obtained from column chromatography.
Materials and Reagents:
-
Enriched triterpenoid fraction (from Protocol 2)
-
HPLC-grade methanol
-
HPLC-grade acetonitrile
-
HPLC-grade water with 0.1% formic acid
-
HPLC system with a PDA detector
-
Reversed-phase C18 column (e.g., 5 µm, 4.6 x 250 mm)
-
Syringe filters (0.45 µm)
Procedure:
-
Sample Preparation:
-
Dissolve the dried, enriched fraction in HPLC-grade methanol.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
HPLC Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Elution: A typical gradient could be:
-
0-5 min: 10% B
-
5-40 min: Linear gradient from 10% to 90% B
-
40-45 min: 90% B
-
45-50 min: Linear gradient from 90% to 10% B
-
50-60 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm and 254 nm
-
Injection Volume: 10-20 µL
-
-
Peak Collection:
-
Collect the eluent corresponding to individual peaks using a fraction collector.
-
Repeatedly inject the sample and collect the corresponding peaks to obtain a sufficient quantity of the pure compound.
-
-
Purity Analysis:
-
Analyze the collected fractions by HPLC under the same conditions to confirm their purity.
-
Evaporate the solvent from the pure fractions to obtain the isolated triterpenoids.
-
Visualizations
Experimental Workflow
Caption: Workflow for the isolation and purification of triterpenoids.
Signaling Pathways Modulated by Phellinus Triterpenoids
1. Inhibition of the NF-κB Signaling Pathway
Phellinus extracts containing triterpenoids have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway.[6][7] This inhibition prevents the transcription of pro-inflammatory genes.
Caption: Inhibition of the NF-κB pathway by Phellinus triterpenoids.
2. Induction of Apoptosis via the Intrinsic Pathway
Triterpenoids from Phellinus can induce apoptosis in cancer cells through the mitochondria-dependent intrinsic pathway.[8] This involves the regulation of Bcl-2 family proteins and the activation of caspases.
Caption: Induction of apoptosis by Phellinus triterpenoids.
References
- 1. Lanostane-triterpenoids from the fungus Phellinus gilvus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development of RP HPLC‐PDA method for simultaneous quantitative analysis of Inoscavin A and Meshimakobnol A and application on some Phellinus mushroom species - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Composition of Triterpenoids in Inonotus obliquus and Their Anti-Proliferative Activity on Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scielo.br [scielo.br]
- 6. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phellinus linteus inhibits inflammatory mediators by suppressing redox-based NF-kappaB and MAPKs activation in lipopolysaccharide-induced RAW 264.7 macrophage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Medicinal mushroom Phellinus igniarius induced cell apoptosis in gastric cancer SGC-7901 through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Artificial Cultivation of Phellinus linteus Fruiting Bodies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phellinus linteus, a medicinal mushroom also known as Sang-Hwang, has been used in traditional Asian medicine for centuries.[1][2] It is recognized for its potent bioactive compounds, which possess various therapeutic properties, including anti-tumor, antioxidant, and anti-inflammatory effects.[3][4] The limited availability of wild Phellinus linteus and the high demand for its medicinal extracts necessitate standardized and efficient artificial cultivation methods to ensure a consistent and high-quality supply.[5]
These application notes provide detailed protocols and optimal conditions for the successful artificial cultivation of Phellinus linteus fruiting bodies, from strain selection to harvesting and processing. The information is intended to guide researchers and professionals in establishing reliable cultivation systems for research and development purposes.
Data Presentation: Optimal Cultivation Parameters
The successful cultivation of Phellinus linteus is highly dependent on maintaining optimal environmental conditions and providing a suitable nutritional substrate. The following tables summarize the key quantitative data for different stages of cultivation.
Table 1: Optimal Conditions for Mycelial Growth
| Parameter | Optimal Range | Source |
| Temperature | 25-30°C | [6][7][8] |
| pH | 5.0-7.0 | [6][9] |
| Carbon Sources | Sucrose, Mannose, Glucose, Fructose | [9] |
| Nitrogen Sources | Yeast Extract, Peptone, Casamino Acid, Glutamic Acid | [10][11] |
| C/N Ratio | 10:1 | [7][10] |
| Suitable Media | Potato Dextrose Agar (B569324) (PDA), Malt Yeast Agar (MYA) | [6][10] |
Table 2: Optimal Conditions for Fruiting Body Formation
| Parameter | Optimal Range | Source |
| Temperature | 22-35°C | [1][9][12] |
| Relative Humidity | 85-99% | [1][6][9][12] |
| Light | Indirect light | [1] |
| Aeration | Adequate fresh air exchange | [1] |
Table 3: Substrate Formulations for Fruiting Body Cultivation
| Substrate Base | Supplements | Moisture Content | Source |
| Oak Sawdust | Wheat Bran (17%), Soybean Powder (3%), Lime (1%), Gypsum (1%) | 65% | [13] |
| Hardwood Sawdust | Rice Bran | 60-65% | [1] |
| Birch Sawdust | Cornmeal, Sugar, Gypsum | Not specified | [13] |
| Oak Logs | None | 42% (for colonization) | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for the key stages of Phellinus linteus cultivation.
Protocol 1: Strain Isolation and Mother Culture Preparation
-
Tissue Isolation :
-
Incubation :
-
Purification :
-
Mother Culture Maintenance :
-
Once the mycelium fully colonizes the PDA plate (typically within 10-15 days), store the mother culture at 4°C for future use.[13]
-
Protocol 2: Spawn Preparation (Grain-Based)
-
Substrate Preparation :
-
Sterilization :
-
Fill autoclavable bags or jars with the prepared grain mixture.
-
Sterilize in an autoclave at 121°C for 90-120 minutes.
-
-
Inoculation :
-
In a sterile environment (e.g., a laminar flow hood), inoculate the sterilized grain with agar plugs from a pure mother culture.
-
-
Incubation :
-
Incubate the inoculated grain spawn at 25-30°C in the dark until the grains are fully colonized with mycelium.
-
Protocol 3: Fruiting Body Cultivation (Bag/Bottle Method)
-
Substrate Preparation :
-
A common substrate formulation consists of oak sawdust (78%), wheat bran (17%), soybean powder (3%), lime (1%), and gypsum (1%), with a final moisture content of 65%.[13]
-
Thoroughly mix all components.
-
-
Bagging/Bottling and Sterilization :
-
Pack the substrate mixture into autoclavable cultivation bags or bottles.
-
Sterilize the filled bags/bottles in an autoclave at 121°C for 2-3 hours.
-
-
Inoculation :
-
In a sterile environment, inoculate the sterilized substrate with the prepared grain spawn.
-
-
Incubation (Mycelial Run) :
-
Incubate the inoculated bags/bottles at 25-30°C in the dark.
-
Allow the mycelium to fully colonize the substrate. This may take several weeks to months.
-
-
Fruiting Induction :
-
Fruiting Body Development and Harvest :
-
Primordia (small mushroom pins) will begin to form.
-
Allow the fruiting bodies to develop over several months.[1]
-
Harvest the mature fruiting bodies.
-
Protocol 4: Fruiting Body Cultivation (Log-Based Method)
-
Log Selection and Preparation :
-
Sterilization :
-
Sterilize the logs in an autoclave. The duration will depend on the size of the logs.
-
-
Inoculation :
-
Use the "sterilized short log inoculation" technique for good mycelial colonization.[9] This involves placing fully colonized spawn logs in contact with the sterilized logs.
-
-
Incubation (Mycelial Colonization) :
-
Incubate the inoculated logs at 25-30°C for 5-6 months, or until the mycelium has fully colonized the wood.[9]
-
-
Fruiting Induction :
-
Fruiting Body Development and Harvest :
Visualizations: Experimental Workflows
Caption: Workflow for Bag/Bottle Cultivation of Phellinus linteus.
Caption: Workflow for Log-Based Cultivation of Phellinus linteus.
References
- 1. chenlangbio.com [chenlangbio.com]
- 2. out-grow.com [out-grow.com]
- 3. researchgate.net [researchgate.net]
- 4. Artificial Cultivation Characteristics and Bioactive Effects of Novel Tropicoporus linteus (Syn. Phellinus linteus) Strains HN00K9 and HN6036 in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijat-aatsea.com [ijat-aatsea.com]
- 6. researchgate.net [researchgate.net]
- 7. The Culture Conditions for the Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suitable Conditions for Mycelial Growth of Phellinus spp - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cultural Characteristics and Log-Mediated Cultivation of the Medicinal Mushroom, Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. CN101485262B - Artificial cultivation method of Phellinus linteus - Google Patents [patents.google.com]
- 13. CN101485262A - Artificial cultivation method of Phellinus linteus - Google Patents [patents.google.com]
Application Notes and Protocols for Assessing the Antioxidant Capacity of Phellinus Extracts
Audience: Researchers, scientists, and drug development professionals.
Introduction
Phellinus species, a genus of medicinal mushrooms, have been utilized for centuries in traditional medicine, particularly in East Asia. Modern scientific inquiry has identified their potent antioxidant properties as a key contributor to their therapeutic effects. These properties are largely attributed to a rich diversity of bioactive compounds, including polysaccharides, polyphenols, and flavonoids. These compounds can neutralize harmful reactive oxygen species (ROS), which are implicated in the pathogenesis of numerous diseases, including cancer, cardiovascular disorders, and neurodegenerative conditions.[1][2]
This document provides a comprehensive guide to the most common and effective methods for assessing the antioxidant capacity of Phellinus extracts. It includes detailed experimental protocols, data presentation guidelines, and visual representations of workflows and relevant signaling pathways to aid researchers in their evaluation of these promising natural products.
Data Presentation: Quantitative Antioxidant Capacity of Phellinus Extracts
The antioxidant capacity of Phellinus extracts can vary significantly depending on the species, extraction solvent, and the assay method used. The following tables summarize quantitative data from various studies to provide a comparative overview.
Table 1: DPPH Radical Scavenging Activity of Phellinus Extracts
| Phellinus Species | Extraction Solvent | IC50 / EC50 Value (µg/mL) | Reference |
| P. linteus | Ethanol (B145695) | 28.85 ± 0.56 | |
| P. torulosus | 80% Ethanol | 7.30 ± 0.34 | [3] |
| P. pini | Ethyl Acetate (B1210297) | 87.76 ± 1.00 (as EGA) | [3] |
| P. gilvus | Methanol (B129727) | 9000 (EC50) | [4] |
| P. rimosus | Methanol | 10000 (EC50) | [4] |
| P. badius | Methanol | 13000 (EC50) | [4] |
| P. hartigii | 52.22% Ethanol/Water | 106.07 ± 2.44 mg/g |
IC50/EC50: The concentration of extract required to scavenge 50% of DPPH radicals. A lower value indicates higher antioxidant activity. EGA: Equivalent Gallic Acid.
Table 2: ABTS Radical Scavenging Activity of Phellinus Extracts
| Phellinus Species | Extraction Solvent | Antioxidant Capacity | Reference |
| P. linteus | Ethanol | IC50: 14.06 ± 0.08 µg/mL | |
| P. nigricans | Ethanol | IC50: 15.41 ± 0.40 µg/mL | |
| P. igniarius | Ethanol | IC50: 18.44 ± 0.48 µg/mL | |
| P. gilvus | Methanol | 266 µmol TE/g | [4] |
| P. rimosus | Methanol | 212 µmol TE/g | [4] |
| P. badius | Methanol | 122 µmol TE/g | [4] |
| P. merrillii | n-Butanol | 17.13 ± 0.04 mM | [1] |
TEAC: Trolox Equivalent Antioxidant Capacity. TE: Trolox Equivalents.
Table 3: Ferric Reducing Antioxidant Power (FRAP) of Phellinus Extracts
| Phellinus Species | Extraction Solvent | FRAP Value | Reference |
| P. linteus | Ethanol | High Activity | |
| P. igniarius | Ethanol | High Activity | |
| P. rimosus | Ethanol | 0.33 ± 0.06 mmol FeSO4/mg | [5] |
| P. hartigii | 52.22% Ethanol/Water | 137.81 ± 1.72 mg/g |
Table 4: Total Phenolic and Flavonoid Content of Phellinus Extracts
| Phellinus Species | Extraction Solvent | Total Phenolic Content (mg GAE/g) | Total Flavonoid Content (mg RE/g) | Reference |
| P. linteus | Ethanol | 184.80 ± 5.54 | - | |
| P. igniarius | Ethanol | - | 353.30 ± 1.87 (µg/mL) | |
| P. pini | Ethyl Acetate | 87.76 ± 1.00 | - | [3] |
| P. gilvus | Methanol | 49.3 | 21.4 | [4] |
| P. rimosus | Methanol | 46.5 | 17.5 | [4] |
| P. badius | Methanol | 44.76 | 12.7 | [4] |
GAE: Gallic Acid Equivalents. RE: Rutin Equivalents.
Experimental Protocols
This section provides detailed methodologies for key experiments used to assess the antioxidant capacity of Phellinus extracts.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, thus neutralizing it. The reduction of DPPH is accompanied by a color change from purple to yellow, which is measured spectrophotometrically.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Phellinus extract
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, or Gallic acid)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (517 nm)
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. Store the solution in the dark.
-
Sample and Standard Preparation: Dissolve the Phellinus extract and the standard antioxidant in methanol or ethanol to prepare a stock solution. From the stock solution, prepare a series of dilutions to determine the IC50 value.
-
Assay Procedure:
-
Add 100 µL of the DPPH solution to each well of a 96-well plate.
-
Add 100 µL of the different concentrations of the Phellinus extract or standard to the wells.
-
For the blank, add 100 µL of the solvent (methanol or ethanol) instead of the sample.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
Where:
-
A_blank is the absorbance of the blank.
-
A_sample is the absorbance of the sample. The IC50 value, the concentration of the extract that scavenges 50% of the DPPH radicals, is determined by plotting the percentage of scavenging activity against the extract concentration.
-
DPPH Assay Workflow
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
This assay is based on the ability of antioxidants to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant is measured by the decrease in absorbance at 734 nm.
Materials:
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) diammonium salt
-
Potassium persulfate
-
Phosphate buffered saline (PBS) or ethanol
-
Phellinus extract
-
Standard antioxidant (e.g., Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (734 nm)
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+) Solution:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This produces the ABTS•+ stock solution.
-
-
Preparation of Working Solution: Dilute the ABTS•+ stock solution with PBS or ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Sample and Standard Preparation: Prepare a series of dilutions of the Phellinus extract and Trolox standard in the appropriate solvent.
-
Assay Procedure:
-
Add 190 µL of the ABTS•+ working solution to each well of a 96-well plate.
-
Add 10 µL of the different concentrations of the Phellinus extract or standard to the wells.
-
Incubate at room temperature for 6 minutes.
-
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging is calculated as follows:
Where:
-
A_control is the absorbance of the ABTS•+ solution without the sample.
-
A_sample is the absorbance of the ABTS•+ solution with the sample. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).
-
ABTS Assay Workflow
Ferric Reducing Antioxidant Power (FRAP) Assay
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at low pH. The reduction is monitored by measuring the formation of a colored ferrous-tripyridyltriazine complex at 593 nm.[6]
Materials:
-
Acetate buffer (300 mM, pH 3.6)
-
TPTZ (2,4,6-tris(2-pyridyl)-s-triazine) solution (10 mM in 40 mM HCl)
-
Ferric chloride (FeCl₃) solution (20 mM in water)
-
Phellinus extract
-
Standard (e.g., FeSO₄·7H₂O or Trolox)
-
96-well microplate or spectrophotometer cuvettes
-
Microplate reader or spectrophotometer (593 nm)
Protocol:
-
Preparation of FRAP Reagent: Prepare the FRAP reagent fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm the reagent to 37°C before use.[6][7]
-
Sample and Standard Preparation: Prepare a series of dilutions of the Phellinus extract and the standard.
-
Assay Procedure:
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: The antioxidant capacity is determined from a standard curve of FeSO₄ or Trolox and is expressed as Fe²⁺ equivalents or Trolox equivalents.
FRAP Assay Workflow
Antioxidant-Related Signaling Pathways
Phellinus extracts exert their antioxidant and anti-inflammatory effects not only by direct radical scavenging but also by modulating intracellular signaling pathways. Key pathways include the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
MAPK and NF-κB Signaling Pathways:
Oxidative stress can activate the MAPK signaling cascade (including ERK, JNK, and p38) and the NF-κB pathway.[8][9] Activation of these pathways leads to the transcription of pro-inflammatory genes, such as iNOS and COX-2, and pro-inflammatory cytokines. Bioactive compounds in Phellinus extracts can inhibit the activation of these pathways, thereby reducing inflammation and cellular damage.[8][9] For instance, inotilone (B22700) from Phellinus linteus has been shown to inhibit LPS-stimulated NF-κB-dependent MMP-9 expression via ERK, p38, and JNK signaling pathways.[8]
Modulation of MAPK and NF-κB Pathways
Conclusion
The assessment of the antioxidant capacity of Phellinus extracts is a critical step in understanding their therapeutic potential. The methods outlined in this document, from simple colorimetric assays to more complex cell-based and signaling pathway analyses, provide a robust toolkit for researchers. The provided protocols and comparative data serve as a valuable resource for initiating and advancing research into the beneficial properties of these medicinal mushrooms. Further investigation into the specific bioactive compounds responsible for these effects and their mechanisms of action will be crucial for the development of novel antioxidant-based therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. zen-bio.com [zen-bio.com]
- 3. researchgate.net [researchgate.net]
- 4. elsevier.es [elsevier.es]
- 5. researchgate.net [researchgate.net]
- 6. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Approach to Optimization of FRAP Methodology for Studies Based on Selected Monoterpenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Anti-Inflammatory Activities of Inotilone from Phellinus linteus through the Inhibition of MMP-9, NF-κB, and MAPK Activation In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes: Phellinus Extract Formulation for Preclinical In Vivo & In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phellinus, a genus of medicinal mushrooms, has been integral to traditional medicine in East Asia for centuries.[1][2] Modern pharmacological research has identified a wide array of bioactive compounds within these fungi, including polysaccharides, triterpenoids, and phenylpropanoids, which are believed to be responsible for their therapeutic effects.[2] Preclinical studies have shown that extracts from Phellinus species, such as Phellinus linteus and Phellinus igniarius, possess significant anticancer, anti-inflammatory, and immunomodulatory properties.[1][2] These effects are attributed to the modulation of key cellular signaling pathways, including the NF-κB and MAPK pathways, and the induction of apoptosis in cancer cells.[2]
These application notes provide detailed protocols for the extraction, formulation, and preclinical evaluation of Phellinus extracts. The methodologies outlined are designed to ensure consistency and reproducibility for in vitro and in vivo investigations, facilitating the exploration of Phellinus extracts as potential therapeutic agents.
Data Presentation: Summary of Preclinical Data
The following tables summarize quantitative data from preclinical studies on Phellinus extracts, providing a comparative overview of their efficacy.
Table 1: In Vitro Cytotoxicity of Phellinus Extracts against Various Cancer Cell Lines
| Extract Type | Cancer Cell Line | Concentration | Incubation Time (hours) | Growth Inhibition (%) | Reference |
| P. linteus Ethanol Extract (PL-ES) | PC-3 (Prostate) | 100 µg/mL | 72 | ~60% | [3] |
| P. linteus Ethanol Extract (PL-ES) | DU-145 (Prostate) | 100 µg/mL | 72 | ~50% | [3] |
| P. linteus Ethanol Extract (PL-ES) | A549 (Lung) | 100 µg/mL | 72 | ~70% | [3] |
| P. linteus Ethanol Extract (PL-ES) | MCF-7 (Breast) | 100 µg/mL | 72 | ~80% | [3] |
| P. linteus Ethanol Extract (PL-ES) | HepG2 (Liver) | 100 µg/mL | 72 | ~40% | [3] |
| P. igniarius Ethanol Extract (TPI) | SGC-7901 (Gastric) | Not specified | Not specified | Dose-dependent | [4] |
| P. repandus Crude Extract | RD (Sarcoma) | 18 µg/mL (EC50) | Not specified | 50% | [5] |
Table 2: In Vivo Antitumor Efficacy of Phellinus Extracts in Animal Models
| Extract Type | Animal Model | Cancer Cell Line | Administration Route | Dosage | Treatment Duration | Tumor Growth Inhibition (%) | Reference |
| P. linteus Extract | Athymic Nude Mice | PC3 (Prostate) | Subcutaneous | 30 mg/kg | Every 2 days for 12 days | Significant attenuation | [6][7] |
| P. linteus Extract (Keumsa Linteusan) | CT-26 Colon Cancer Mouse Model | CT-26 (Colon) | Oral | 250-1000 mg/kg/day | Not specified | Up to 26% | [8] |
| P. linteus Mycelial Culture (MCPL-7) | SCID CB-17 Mice | Hep3B (Hepatoma) | Subcutaneous | 50-250 mg/kg/day | 8 weeks | Significant reduction | [4] |
| P. igniarius Ethanol Extract (TPI) | Xenograft Nude Mice | SGC-7901 (Gastric) | Not specified | Not specified | Not specified | Strong inhibition | [4] |
Table 3: Immunomodulatory Effects of Phellinus Extracts
| Extract Type | Model | Dosage | Effect | Reference |
| P. linteus Water Extract (PLW) | Mitomycin C-induced Immunodeficient Mice | 1-4 g/kg/day (oral) | Increased plaque-forming cells in spleen | [9][10] |
| P. linteus Mycelium Extract (PLM) | LPS-stimulated RAW264.7 cells | 200 µg/mL | Suppression of NO and PGE2 production | [11] |
| P. linteus Mycelium Extract (PLM) | Balb/c Mice | 200 mg/kg | Increased IL-2, IL-12, and IFN-γ production | [11] |
| P. linteus Extract (Keumsa Linteusan) | In vitro | 100-1000 µg/mL | Dose-dependent increase in anticomplementary activity | [8] |
Experimental Protocols
Protocol 1: Preparation of Phellinus Aqueous Extract for Preclinical Studies
1. Objective: To prepare a standardized aqueous extract from the fruiting bodies or mycelium of Phellinus species for in vitro and in vivo studies.
2. Materials:
-
Dried Phellinus fruiting bodies or mycelium powder
-
Distilled water
-
Reflux apparatus or Soxhlet extractor[12]
-
Filter paper (Whatman No. 1 or equivalent)
-
Freeze-dryer
-
Sterile, pyrogen-free containers
3. Procedure:
-
Weigh the dried and powdered Phellinus material.
-
For hot water extraction, add distilled water at a ratio of 1:10 to 1:42 (w/v) (e.g., 100 g of powder in 1 L to 4.2 L of water).[9][13]
-
Heat the mixture at 90-100°C for 4-10 hours with continuous stirring or using a reflux apparatus.[9][14] Alternatively, use an ultrasonic-assisted extraction at 60°C for 20 minutes.[13]
-
Allow the mixture to cool to room temperature.
-
Filter the extract through filter paper to remove solid residues. Repeat the extraction process on the residue twice more to maximize yield.[15]
-
Combine the filtrates and concentrate the volume under vacuum using a rotary evaporator.
-
Freeze the concentrated extract and lyophilize using a freeze-dryer to obtain a dry powder.
-
Store the powdered extract in a sterile, airtight container at -20°C.
4. Formulation for In Vivo Administration:
-
For oral administration, dissolve the freeze-dried extract in sterile distilled water or saline to the desired concentration (e.g., 250-1000 mg/kg body weight).[8]
-
For intraperitoneal or subcutaneous injection, dissolve the extract in sterile phosphate-buffered saline (PBS).[7]
-
Ensure the final formulation is sterile, for instance by filtering through a 0.22 µm syringe filter before administration.
Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay
1. Objective: To determine the cytotoxic effect of Phellinus extract on cancer cell lines.
2. Materials:
-
Cancer cell line of interest (e.g., PC-3, MCF-7)
-
Complete cell culture medium
-
Phellinus extract stock solution (dissolved in DMSO or sterile PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)[16]
-
96-well microplate
-
Microplate reader
3. Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of the Phellinus extract in culture medium.
-
Remove the old medium from the wells and add 100 µL of the diluted extract to each well. Include a vehicle control (medium with the same concentration of DMSO or PBS as the highest extract concentration) and a no-treatment control.
-
Incubate the plate for 24, 48, or 72 hours.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 value.
Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways
1. Objective: To investigate the effect of Phellinus extract on the activation of NF-κB and MAPK signaling pathways in cells.
2. Materials:
-
Cell line (e.g., RAW264.7 macrophages)
-
Phellinus extract
-
LPS (Lipopolysaccharide) for stimulation
-
RIPA buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-p65, anti-p65, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
SDS-PAGE and Western blotting equipment
3. Procedure:
-
Plate cells and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of Phellinus extract for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for a specified time (e.g., 30 minutes).
-
Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate 20-40 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.
-
Quantify the band intensities and normalize to the loading control (β-actin).
Protocol 4: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
1. Objective: To evaluate the in vivo antitumor activity of Phellinus extract.
2. Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., PC-3, CT-26)
-
Phellinus extract formulation
-
Vehicle control (e.g., sterile saline or PBS)
-
Calipers for tumor measurement
3. Procedure:
-
Subcutaneously inject 1-5 x 10^6 cancer cells into the flank of each mouse.[7]
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
Administer the Phellinus extract (e.g., 30-1000 mg/kg) and vehicle control via the desired route (oral gavage, intraperitoneal, or subcutaneous injection) according to the planned schedule (e.g., daily or every other day).[7][8]
-
Measure tumor volume with calipers every 2-4 days. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Monitor the body weight and general health of the mice throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry).
Protocol 5: Immunohistochemistry for Apoptosis Markers
1. Objective: To detect apoptosis in tumor tissues from the in vivo study.
2. Materials:
-
Formalin-fixed, paraffin-embedded tumor tissues
-
Primary antibody against an apoptosis marker (e.g., cleaved caspase-3)[6]
-
Secondary antibody detection system (e.g., HRP-conjugated)
-
DAB chromogen
-
Hematoxylin for counterstaining
-
Microscope
3. Procedure:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific primary antibody.
-
Block endogenous peroxidase activity.
-
Block non-specific binding sites.
-
Incubate the sections with the primary antibody (e.g., anti-cleaved caspase-3) overnight at 4°C.[6]
-
Wash and incubate with the secondary antibody.
-
Wash and apply the detection reagent (e.g., DAB).
-
Counterstain with hematoxylin.
-
Dehydrate and mount the sections.
-
Examine the slides under a microscope and quantify the positive staining.
Mandatory Visualizations
Caption: Signaling pathways modulated by Phellinus extract leading to anti-inflammatory and anticancer effects.
Caption: Experimental workflow for in vivo evaluation of Phellinus extract antitumor efficacy.
References
- 1. hub.hku.hk [hub.hku.hk]
- 2. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fulir.irb.hr [fulir.irb.hr]
- 4. researchgate.net [researchgate.net]
- 5. Chemical composition and bioactivities of Phellinus pini extracts and quality evaluation of healthy drinks prepared from the mushroom | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 6. Phellinus Linteus Extract Sensitizes Advanced Prostate Cancer Cells to Apoptosis in Athymic Nude Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Phellinus Linteus Extract Sensitizes Advanced Prostate Cancer Cells to Apoptosis in Athymic Nude Mice | PLOS One [journals.plos.org]
- 8. Antitumor Effects and Immunomodulating Activities of Phellinus linteus Extract in a CT-26 Cell-Injected Colon Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phellinus linteus Extract Augments the Immune Response in Mitomycin C-Induced Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phellinus linteus Extract Augments the Immune Response in Mitomycin C-Induced Immunodeficient Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Induction of apoptotic cell death by mycelium extracts of Phellinus linteus in human neuroblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Optimization of Phellinus hartigii extracts: Biological activities, and phenolic content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. Phellinus linteus Extract Exerts Anti-asthmatic Effects by Suppressing NF-κB and p38 MAPK Activity in an OVA-induced Mouse Model of Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Mycelial Growth of Phellinus Species
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the mycelial growth conditions for Phellinus species. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the optimal temperature and pH for the mycelial growth of most Phellinus species?
A1: The optimal temperature for the mycelial growth of most Phellinus species, including P. linteus, P. baumii, and P. gilvus, is generally between 25°C and 30°C.[1][2][3] Growth is often significantly suppressed at temperatures above 35°C and below 15°C.[2] The optimal pH for mycelial growth typically falls within a slightly acidic to neutral range, from pH 5.0 to 7.0.[2][3][4][5]
Q2: Which culture media are most suitable for growing Phellinus mycelium?
A2: Several culture media have been found to support robust mycelial growth of Phellinus species. Commonly successful media include Malt (B15192052) Extract Agar (MEA), Potato Dextrose Agar (PDA), Glucose Peptone Agar, and Mushroom Complete Medium (MCM).[1][2][3] Conversely, media like Czapek Dox and Hennerberg are often less favorable for their growth.[2]
Q3: What are the best carbon and nitrogen sources to include in the culture medium?
A3: For carbon sources, glucose, mannose, fructose, and sucrose (B13894) generally promote excellent mycelial growth.[1][2][3] Some species also utilize dextrin (B1630399) well.[2] Regarding nitrogen sources, organic options like malt extract, peptone, and yeast extract are highly effective.[1][4] Among inorganic nitrogen sources, ammonium (B1175870) phosphate (B84403) and potassium nitrate (B79036) have shown good results for some strains.[2][3]
Q4: What is the optimal Carbon-to-Nitrogen (C/N) ratio for Phellinus mycelial growth?
A4: The optimal C/N ratio for Phellinus species is generally found to be in the range of 10:1 to 20:1 when using a 2% glucose concentration.[1]
Q5: Do Phellinus species have specific vitamin or mineral requirements for optimal growth?
A5: Yes, certain vitamins and minerals can enhance mycelial growth. Thiamine-HCl (Vitamin B1) has been identified as a beneficial vitamin.[1] In terms of mineral salts, magnesium sulfate (B86663) (MgSO₄·7H₂O) is often cited as promoting favorable growth.[1][6]
Troubleshooting Guide
Problem 1: Slow or Stalled Mycelial Growth
Q: My Phellinus culture is growing very slowly or has stopped growing altogether. What could be the cause and how can I fix it?
A: Slow or stalled growth can be attributed to several factors:
-
Suboptimal Temperature: Ensure your incubator is set to the optimal range of 25-30°C.[1][2][3] Temperatures outside this range can significantly hinder growth.
-
Incorrect pH: The pH of your culture medium may have drifted outside the optimal 5.0-7.0 range.[2][3][4][5] Prepare fresh media with the correct pH.
-
Nutrient Depletion: The mycelium may have consumed all the available nutrients in the medium. Subculturing to a fresh plate or a new liquid culture is necessary.
-
Inappropriate Nutrient Sources: Verify that your medium contains suitable carbon and nitrogen sources as detailed in the FAQs. Some Phellinus species may have specific preferences.
-
Low Inoculum Volume: In submerged cultures, an inoculum volume that is too small can lead to a long lag phase. An optimal inoculum volume is around 6%.[7]
Problem 2: Mycelial Culture Contamination
Q: I've noticed unusual colors (green, black, etc.) or a slimy appearance in my Phellinus culture. What should I do?
A: Discolored or slimy growth is a strong indicator of contamination by bacteria or other fungi (e.g., Trichoderma, Penicillium).
-
Immediate Action: Isolate the contaminated culture immediately to prevent it from spreading to other experiments.
-
Prevention is Key:
-
Sterile Technique: Always work in a laminar flow hood or a similarly clean environment. Ensure all tools, media, and containers are properly sterilized.
-
Air Quality: Maintain a clean laboratory environment with minimal dust and airborne particles.
-
Substrate Sterilization: Ensure your substrate is thoroughly sterilized to eliminate any competing microorganisms.
-
-
Identification: While it may not be possible to save the current culture, try to identify the contaminant to prevent future occurrences. Green mold is often Trichoderma, while black mold can be Aspergillus. Slimy patches are typically bacterial.
Problem 3: Poor Mycelial Density
Q: The mycelium is growing across the plate but appears thin and wispy. How can I improve the density?
A: Poor mycelial density can be related to:
-
Suboptimal Nutrition: The balance of nutrients in your medium may not be ideal. Experiment with different carbon and nitrogen sources, and adjust the C/N ratio.[1] Malt extract has been shown to be a good nitrogen source for dense growth.[1]
-
Aeration (Submerged Cultures): In liquid cultures, insufficient aeration can limit growth. Ensure adequate agitation (around 100-150 rpm) and an appropriate aeration rate (e.g., 0.6 vvm).[4][8]
-
Moisture Content (Solid Substrates): For solid-state fermentation, ensure the moisture content of the substrate is optimal.
Data Presentation: Optimal Growth Conditions for Phellinus Species
| Parameter | Optimal Condition | Applicable Phellinus Species | Source(s) |
| Temperature | 25-30°C | P. linteus, P. baumii, P. gilvus, P. igniarius | [1][2][3] |
| pH | 5.0 - 7.0 | P. linteus, P. baumii | [2][3][4][5][7] |
| Culture Media | MEA, PDA, MCM, Glucose Peptone | P. linteus, P. baumii, P. gilvus | [1][2][3] |
| Carbon Sources | Glucose, Mannose, Fructose, Sucrose | P. linteus, P. baumii, P. gilvus | [1][2][3] |
| Nitrogen Sources | Malt Extract, Peptone, Yeast Extract | P. linteus, P. baumii, P. gilvus | [1][4] |
| C/N Ratio | 10:1 - 20:1 | P. linteus | [1] |
| Vitamins | Thiamine-HCl | P. linteus, P. baumii, P. gilvus | [1] |
| Mineral Salts | MgSO₄·7H₂O | P. linteus, P. baumii, P. gilvus | [1][6] |
| Aeration (Submerged) | 0.6 vvm | P. linteus | [4] |
| Agitation (Submerged) | 100 - 150 rpm | P. linteus | [4][8] |
Experimental Protocols
Protocol 1: Determination of Optimal Temperature for Mycelial Growth
-
Prepare Potato Dextrose Agar (PDA) plates.
-
Inoculate the center of each plate with a 5 mm mycelial plug from a stock culture of the Phellinus species.
-
Incubate the plates at a range of different temperatures (e.g., 15°C, 20°C, 25°C, 30°C, 35°C) in the dark.
-
Measure the radial mycelial growth (colony diameter) in two perpendicular directions daily for a set period (e.g., 7-10 days).
-
Calculate the average daily growth rate for each temperature.
-
The temperature that results in the fastest average daily growth rate is considered optimal.
Protocol 2: Determination of Optimal pH for Mycelial Growth
-
Prepare a liquid culture medium such as Mushroom Complete Medium (MCM) broth.
-
Divide the medium into several flasks and adjust the pH of each flask to a different value (e.g., 4.0, 5.0, 6.0, 7.0, 8.0) using 1N HCl or 1N NaOH.
-
Sterilize the media.
-
Inoculate each flask with a standardized amount of mycelial slurry or a mycelial plug.
-
Incubate the flasks on a rotary shaker at the optimal temperature for a set period (e.g., 7-14 days).
-
Harvest the mycelial biomass by filtration.
-
Dry the harvested mycelium in an oven at a set temperature (e.g., 60°C) until a constant weight is achieved.
-
The pH that yields the highest dry mycelial biomass is considered optimal.[3]
Visualizations
Caption: Workflow for optimizing Phellinus mycelial growth conditions.
Caption: Troubleshooting logic for common mycelial growth issues.
Caption: Generalized fungal signaling pathway for growth and development.
References
- 1. Calcium signaling is involved in diverse cellular processes in fungi - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Calcium Transport Proteins in Fungi: The Phylogenetic Diversity of Their Relevance for Growth, Virulence, and Stress Resistance [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yield in Phellinus polysaccharide extraction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields during Phellinus polysaccharide extraction.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting polysaccharides from Phellinus?
A1: The most frequently used methods for extracting polysaccharides from Phellinus include Hot Water Extraction (HWE), Ultrasound-Assisted Extraction (UAE), Enzyme-Assisted Extraction (EAE), and Microwave-Assisted Extraction (MAE).[1][2] Hot water extraction is a traditional, simple, and cost-effective method.[3] Advanced techniques like UAE and EAE are employed to improve extraction efficiency and reduce extraction time.[1][4]
Q2: What is a typical yield for Phellinus polysaccharide extraction?
A2: The yield of Phellinus polysaccharides is highly dependent on the extraction method, the species of Phellinus used, and whether the extraction is from the fruiting body or the mycelium.[1][4] Yields can range from approximately 2.93% with standard hot water extraction to over 12% with optimized ultrasound-assisted methods.[5][6] For instance, an optimized hot water extraction of P. igniarius might yield around 6.64%, while an ultrasound-assisted extraction of P. linteus mycelium has been reported to yield up to 12.98%.[1][5]
Q3: How can I remove protein contamination from my polysaccharide extract?
A3: Protein is a common impurity in crude polysaccharide extracts.[1] Several methods are effective for deproteinization, including the Sevag method, trichloroacetic acid (TCA) precipitation, and enzymatic digestion with proteases.[1][7] The TCA method has been reported to be more effective than the Sevag method for removing proteins from Phellinus extracts.[3] Optimal conditions for the TCA method have been described as using a 5% TCA concentration with a treatment time of 30 minutes, repeated three times.[3]
Q4: My precipitated polysaccharides won't redissolve in water. What should I do?
A4: Incomplete dissolution after ethanol (B145695) precipitation can be due to several factors. During precipitation, polysaccharides can form strong inter- and intra-molecular hydrogen bonds, making them difficult to redissolve.[8] High polysaccharide concentration, co-precipitation of impurities, and harsh drying methods can also contribute to this issue.[9] To improve solubility, try using a gentle drying method like freeze-drying.[8] If the polysaccharide is neutral, adding a small amount of NaOH or KOH can help break the hydrogen bonds, with the alkali subsequently removed by dialysis.[8]
Troubleshooting Guide for Low Polysaccharide Yield
Low yield is a common issue in polysaccharide extraction. This guide will walk you through potential causes and solutions, from initial sample preparation to the final precipitation step.
Issue 1: Inadequate Sample Preparation
Q: Could my initial sample preparation be affecting the yield?
A: Yes, proper preparation of the raw material is crucial. The particle size of the Phellinus fruiting body or mycelium powder significantly impacts extraction efficiency.[10]
-
Problem: Large particle size reduces the surface area available for solvent penetration, leading to incomplete extraction.
-
Solution: Ensure the material is finely ground. Milling the dried mushroom material to a powder with a particle size of less than 0.25 mm is recommended.[11] Additionally, a defatting step using an organic solvent like ethanol can remove lipids that may hinder polysaccharide extraction.[1]
Issue 2: Suboptimal Extraction Parameters
Q: I'm following a standard protocol, but my yield is still low. What parameters should I optimize?
A: Standard protocols may not be optimal for your specific sample or equipment. Key parameters to investigate include the solid-to-liquid ratio, extraction temperature, and extraction time.[1]
-
Problem: An incorrect solid-to-liquid ratio can lead to either insufficient solvent to extract the polysaccharides effectively or a diluted extract that is difficult to precipitate.[5]
-
Solution: Optimize the solid-to-liquid ratio. Studies have shown optimal ratios ranging from 1:15 to 1:50 (g/mL).[1] A higher ratio generally favors a better concentration gradient for mass transfer, but an excessively high ratio can decrease the efficiency of methods like ultrasound-assisted extraction.[5]
-
Problem: Extraction temperature is a critical factor. Temperatures that are too low will result in low extraction efficiency, while excessively high temperatures can lead to the thermal degradation of the polysaccharides.[7][12]
-
Solution: The optimal temperature varies with the extraction method. For hot water extraction, temperatures are typically between 90°C and 100°C.[1] For ultrasound-assisted extraction, a lower temperature, such as 60°C, has been found to be effective.[5] It is important to conduct preliminary experiments to determine the optimal temperature for your specific setup.
-
Problem: Insufficient extraction time will not allow for the complete diffusion of polysaccharides into the solvent. Conversely, prolonged extraction times may not significantly increase the yield and can contribute to polysaccharide degradation.[12]
-
Solution: The optimal extraction time depends on the method. Hot water extraction may require 2 to 8 hours, while ultrasound-assisted extraction can be as short as 20 to 60 minutes.[1] Some studies suggest repeating the extraction process two to three times on the residue to maximize yield.[1]
Issue 3: Inefficient Cell Wall Disruption (Especially for Advanced Methods)
Q: I'm using ultrasound or enzyme-assisted extraction, but my yield hasn't improved much. Why might this be?
A: For methods like UAE and EAE, the specific parameters of the advanced technique are critical for their effectiveness.
-
Problem (UAE): The ultrasonic power and frequency are insufficient to cause effective cavitation and cell wall disruption.
-
Solution (UAE): Optimize the ultrasonic power. Studies on Phellinus have used powers ranging from 120 W to 500 W.[1] The efficiency of ultrasound is based on its ability to create cavitation bubbles that collapse and disrupt the cell walls, enhancing solvent penetration.[10]
-
Problem (EAE): The choice of enzyme, enzyme concentration, pH, and temperature are not suitable for degrading the Phellinus cell wall.
-
Solution (EAE): The cell walls of fungi are complex, and a combination of enzymes like cellulase (B1617823), pectinase, and protease is often more effective.[4] The pH and temperature must be optimized for the specific enzymes used. For example, a pH of 6.5 and a temperature of 50°C have been used effectively in some protocols.[4]
Issue 4: Incomplete Precipitation or Loss of Polysaccharides
Q: I have a good amount of extract, but I'm getting very little precipitate. What could be the problem?
A: The precipitation step is critical for isolating the polysaccharides from the liquid extract.
-
Problem: The final ethanol concentration is too low to effectively precipitate all the polysaccharides. The required ethanol concentration can vary depending on the molecular weight and structure of the polysaccharides.[13]
-
Solution: The standard approach is to add 3 to 4 volumes of 95-96% ethanol to the concentrated extract and allow it to precipitate overnight at 4°C.[6] For polysaccharides with lower molecular weights, a higher final ethanol concentration may be necessary for complete precipitation.[13]
-
Problem: The polysaccharide concentration in the extract is too low for efficient precipitation.
-
Solution: Before adding ethanol, concentrate the aqueous extract to a smaller volume (e.g., one-fifth of the original volume) using a rotary evaporator.[6] This increases the polysaccharide concentration, facilitating more effective precipitation.
Data Presentation: Comparison of Extraction Methods
The following tables summarize optimized parameters and corresponding yields for different Phellinus polysaccharide extraction methods as reported in various studies.
Table 1: Hot Water Extraction (HWE)
| Phellinus Species | Starting Material | Temperature (°C) | Time (h) | Solid:Liquid Ratio (g:mL) | Yield | Reference |
| P. igniarius | Mycelia | 90 | 2 (2 cycles) | 1:50 | Not Specified | [1] |
| P. igniarius | Fruiting Bodies | Reflux | 8 (3 cycles) | Not Specified | Not Specified | [1] |
| P. igniarius | Not Specified | 100 | 3.5 | 1:45 | Not Specified | [1] |
| P. igniarius | Not Specified | 100 | 2 (2 cycles) | 1:15 | 6.64% | [1] |
| P. igniarius | Liquid-Cultured Mycelia | 70 | 1.5 | 1:6.2 | 50.39 ± 0.41 mg/g | [12] |
Table 2: Ultrasound-Assisted Extraction (UAE)
| Phellinus Species | Starting Material | Power (W) | Temperature (°C) | Time (min) | Solid:Liquid Ratio (g:mL) | Yield | Reference |
| P. linteus | Mycelium | 120 | 45 | 30 | 1:40 | 107.324 mg/g | [1] |
| P. igniarius | Mycelia | 210 | Not Specified | 60 | 1:50 | 12.78% | [1] |
| P. linteus | Mycelium | Not Specified | 60 | 20 | 1:42 | 12.98% | [5][14] |
Table 3: Enzyme-Assisted Extraction (EAE) & Combined Methods
| Phellinus Species | Starting Material | Method | Key Parameters | Yield | Reference |
| Phellinus spp. | Fruiting Bodies | Ultrasound-Enzyme | Power: 360.6 W, S:L Ratio: 1:32.5, Time: 32.7 min. Enzymes: Cellulase, Pectinase, Protease. | 3.31% | [4] |
| P. linteus | Mycelia | Ultrasound then Enzyme | Ultrasound: 500 W, 20 min, 1:25 ratio. Enzyme: pH 6.5, 50°C, 120 min. Enzymes: Cellulase (2.5%), Pectinase (2.5%), Protease (1%). | 6.619% | [4] |
Experimental Protocols
Protocol 1: Hot Water Extraction (HWE)
This protocol is a generalized procedure based on common practices.[6][15]
-
Preparation: Weigh 10 g of dried, finely ground Phellinus powder.
-
Extraction: Add the powder to 200 mL of distilled water (1:20 solid-to-liquid ratio) in a flask. Heat the mixture at 90°C for 2 hours with constant stirring.
-
Separation: After extraction, centrifuge the mixture at 4000 rpm for 15 minutes to pellet the solid residue. Collect the supernatant.
-
Repeat Extraction (Optional but Recommended): Add fresh distilled water to the residue and repeat the extraction process two more times to maximize yield.
-
Concentration: Combine the supernatants from all extractions and concentrate the solution to approximately one-fifth of the original volume using a rotary evaporator at 60°C.
-
Precipitation: Slowly add four volumes of 95% ethanol to the concentrated extract while stirring continuously. Allow the polysaccharides to precipitate overnight at 4°C.
-
Collection and Drying: Centrifuge the mixture at 4000 rpm for 15 minutes to collect the polysaccharide precipitate. Wash the precipitate with absolute ethanol and acetone, then dry in a vacuum oven or by freeze-drying to obtain the crude polysaccharide powder.
Protocol 2: Ultrasound-Assisted Extraction (UAE)
This protocol is a generalized procedure based on optimized parameters from literature.[14][16]
-
Preparation: Weigh 5 g of dried, finely ground Phellinus powder.
-
Suspension: Add the powder to 210 mL of distilled water (1:42 solid-to-liquid ratio) in a beaker suitable for your ultrasonic probe or bath.
-
Ultrasonication: Place the beaker in an ultrasonic bath or insert an ultrasonic probe. Perform the extraction at a power of 200-300 W and a temperature of 60°C for 20-30 minutes.
-
Separation: After sonication, centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Concentration, Precipitation, and Drying: Follow steps 5-7 from the Hot Water Extraction protocol.
Protocol 3: Enzyme-Assisted Extraction (EAE)
This protocol is a generalized procedure, often combined with other methods like UAE.[4][17]
-
Preparation: Weigh 10 g of dried, finely ground Phellinus powder.
-
Suspension: Suspend the powder in 250 mL of a suitable buffer (e.g., citrate (B86180) buffer, pH adjusted to the optimum for your chosen enzymes, typically pH 5.0-6.5).
-
Enzymatic Hydrolysis: Add the enzyme mixture (e.g., cellulase and pectinase, at a concentration of 1-2.5% w/w of the substrate). Incubate the mixture in a shaking water bath at the optimal temperature for the enzymes (e.g., 50°C) for 120 minutes.
-
Enzyme Inactivation: After incubation, heat the mixture to 80-90°C for 10-15 minutes to inactivate the enzymes.
-
Separation: Centrifuge the mixture at 4000 rpm for 15 minutes and collect the supernatant.
-
Concentration, Precipitation, and Drying: Follow steps 5-7 from the Hot Water Extraction protocol.
Visualizations
Experimental Workflow and Troubleshooting
Caption: General workflow for Phellinus polysaccharide extraction and a troubleshooting decision tree for low yield.
Mechanisms of Different Extraction Methods
Caption: Conceptual diagram comparing the mechanisms of HWE, UAE, and EAE for polysaccharide extraction.
References
- 1. Ultrasound-assisted extraction of polysaccharides from edible and medicinal fungi: major factors and process kinetics - MedCrave online [medcraveonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Research Progress on the Extraction, Structure, and Bioactivities of Polysaccharides from Coriolus versicolor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isolation Techniques, Structural Characteristics, and Pharmacological Effects of Phellinus Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Isolation, purification, and structural elucidation of a water-soluble polysaccharide derived from Phellinus baumii Pilát mycelia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Extraction and derivatisation of active polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enzyme-assisted extraction, characterization, and in vitro antioxidant activity of polysaccharides from Potentilla anserina L - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. daneshyari.com [daneshyari.com]
- 12. gifu-u.repo.nii.ac.jp [gifu-u.repo.nii.ac.jp]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. Optimization of ultrasonic-assisted extraction of polysaccharides and triterpenoids from the medicinal mushroom Ganoderma lucidum and evaluation of their in vitro antioxidant capacities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Optimization of Enzyme−Assisted Aqueous Extraction of Polysaccharide from Acanthopanax senticosus and Comparison of Physicochemical Properties and Bioactivities of Polysaccharides with Different Molecular Weights - PMC [pmc.ncbi.nlm.nih.gov]
Improving the solubility of crude Phellinus extracts
This center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the solubility of crude Phellinus extracts.
Frequently Asked Questions (FAQs)
Q1: Why is my crude Phellinus extract showing poor solubility in aqueous solutions?
A: Crude Phellinus extracts are complex mixtures containing a wide range of bioactive compounds with varying polarities. Poor solubility is common and typically arises from several factors:
-
High Molecular Weight Polysaccharides: Compounds like β-glucans have large, branched structures that can aggregate and resist dissolution.[1]
-
Presence of Lipophilic Compounds: The extract may be rich in non-polar compounds such as triterpenoids, styrylpyrones, and fatty acids, which are inherently insoluble in water.[2][3]
-
Extraction Method: The solvent used for the initial extraction dictates the chemical profile of the extract. Organic solvents like ethanol (B145695), methanol (B129727), or ethyl acetate (B1210297) will concentrate hydrophobic compounds, leading to poor water solubility.[4][5][6]
-
Residual Cell Wall Matrix: Insoluble components from the fungal cell wall can remain in the crude extract, limiting the overall solubility.[1]
Q2: I used hot water for extraction to get polysaccharides, but the resulting powder is difficult to dissolve. What can I do?
A: This is a frequent challenge with crude polysaccharide fractions. While hot water is the standard for extracting these compounds, their structural properties can still hinder solubility.[7] Consider the following post-extraction strategies:
-
Physical Modification: Applying energy through methods like ultrasonic or microwave-assisted treatments can break down aggregates and improve dissolution.[8]
-
Chemical Modification: Mild alkaline treatments can effectively break the hydrogen bonds within the cell wall matrix, converting insoluble polysaccharides into more soluble forms.[8] For example, using a 4% alkali solution has been shown to significantly increase the dissolution percentage of mushroom polysaccharides.[1]
-
Enzymatic Hydrolysis: Using a combination of enzymes such as cellulase, pectinase, and protease can degrade the rigid cell wall components, thereby increasing the yield and solubility of the target polysaccharides.[8]
Q3: My ethanol/methanol-based Phellinus extract precipitates when I add it to my aqueous cell culture medium or buffer. How can I solve this?
A: This occurs because alcohol extracts are rich in non-polar compounds that are immiscible with aqueous systems. To address this, you can:
-
Use a Co-Solvent: First, dissolve the dried extract in a minimal amount of a biocompatible organic solvent, such as DMSO. Then, add this stock solution dropwise into your aqueous buffer while vortexing vigorously to facilitate dispersion.
-
Employ Formulation Technologies: For more advanced applications, especially in drug development, consider formulating the extract into a more stable and soluble form. Techniques like creating nano-emulsions, solid dispersions, or using complexation agents can dramatically enhance aqueous solubility and bioavailability.[9][10] Ultrasonic technology is particularly effective for creating water-soluble nano-emulsions suitable for a wide range of products.[9]
Q4: Which solvent system is best for achieving a highly soluble extract?
A: The ideal solvent depends entirely on the specific class of compounds you aim to isolate. There is no single "best" solvent for all components.
-
For Water-Soluble Polysaccharides: Hot water extraction is the most common and effective method.[7]
-
For Polyphenols (e.g., Hispidin, Styrylpyrones): Ethyl acetate and methanol have been shown to be effective solvents for these moderately polar compounds.[4][5]
-
For a Broad Range of Compounds: A sequential extraction approach using solvents of increasing polarity (e.g., chloroform, followed by 70% ethanol, and then hot water) can effectively fractionate the crude material into groups of compounds with different solubility profiles.[2]
Troubleshooting Guide: Improving Extract Solubility
Use this logical workflow to diagnose and solve solubility issues with your crude Phellinus extract.
Caption: Troubleshooting workflow for Phellinus extract solubility.
Data Summary
Table 1: Comparison of Extraction Solvents for Phellinus spp.
| Solvent System | Target Bioactive Compounds | General Solubility of Crude Extract | Reference(s) |
|---|---|---|---|
| Hot Water | Polysaccharides (β-glucans) | High in water, but prone to aggregation. | [1][7] |
| 70-75% Ethanol/Methanol | Polyphenols, some styrylpyrones | Soluble in alcohol, poorly soluble in water. | [2][5] |
| Ethyl Acetate | Styrylpyrones, Triterpenoids | Soluble in organic solvents, insoluble in water. | [4][5] |
| Chloroform | Lipids, Triterpenoids, Steroids | Soluble in non-polar solvents, insoluble in water. | [2][4] |
| Acetone | General secondary metabolites | Soluble in organic solvents, poorly soluble in water. | [4][11] |
| Alkaline Solution (e.g., NaOH) | Insoluble & Soluble Polysaccharides | High in water (converts insoluble to soluble forms). |[1][7][8] |
Table 2: Effect of Extraction Method on Phellinus Polysaccharide Yield
| Extraction Method | Species | Key Parameters | Yield | Reference(s) |
|---|---|---|---|---|
| Hot Water Extraction | P. igniarius | 90°C, 3 hours, 1:20 solid-liquid ratio | Approx. 88.28% carbohydrate content in extract | [7] |
| Alkaline Extraction | Not Specified | 4% Alkali Concentration | Up to 58.79% dissolution | [1] |
| Ultrasonic-Assisted | P. igniarius | 210 W, 60 min, 1:50 solid-liquid ratio | 12.78% | [8] |
| Microwave-Assisted | P. igniarius | Not specified | Yield was 20.5% higher than hot water extraction | [8] |
| Ultrasonic + Enzyme | P. linteus | 500 W ultrasound, then cellulase/pectinase/protease | 6.62% |[8] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) for Enhanced Solubility
This method uses high-frequency sound waves to disrupt fungal cell walls, improving the release and solubility of bioactive compounds.
Methodology:
-
Preparation: Grind dried Phellinus fruiting bodies or mycelia into a fine powder (e.g., 40-60 mesh).
-
Suspension: Add the mushroom powder to the desired solvent (e.g., distilled water for polysaccharides, 70% ethanol for polyphenols) at a solid-to-liquid ratio of 1:25 to 1:50 (w/v).[8]
-
Ultrasonication: Place the vessel containing the suspension into an ultrasonic bath or use an ultrasonic probe.
-
Parameter Setting: Apply ultrasonic power (e.g., 200-500 W) for a duration of 20-60 minutes. Maintain the temperature below 60°C to prevent thermal degradation of compounds.[8][12]
-
Separation: After sonication, centrifuge the mixture at 8000 rpm for 10-15 minutes to pellet the solid residue.
-
Collection: Collect the supernatant, which contains the solubilized extract. For further purification or concentration, this supernatant can be filtered and then processed using a rotary evaporator or freeze-dryer.
Protocol 2: Sequential Solvent Extraction Workflow
This protocol allows for the fractionation of crude Phellinus powder into extracts of varying polarity, which can help isolate specific compounds and improve the solubility of each fraction in appropriate solvents.
Caption: Workflow for sequential solvent extraction of Phellinus.
Methodology:
-
Initial Extraction (Non-polar): Macerate the dried Phellinus powder in a non-polar solvent like ethyl acetate at room temperature for 24 hours with continuous stirring. Separate the supernatant (Fraction 1) from the mushroom residue by filtration or centrifugation.[5]
-
Second Extraction (Mid-polar): Air-dry the residue from the previous step to remove residual solvent. Submerge the residue in 75% methanol and repeat the extraction process. The resulting supernatant is Fraction 2.[5]
-
Final Extraction (Polar): Air-dry the residue again. Perform a hot water extraction on the final residue (as described in Protocol 1, steps 2-5) to obtain the water-soluble polysaccharide fraction (Fraction 3).
-
Processing: Each fraction can be concentrated using a rotary evaporator and then freeze-dried to obtain a powdered extract with a distinct solubility profile.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. phellinus linteus extract: Topics by Science.gov [science.gov]
- 7. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Isolation Techniques, Structural Characteristics, and Pharmacological Effects of Phellinus Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Maximizing the Potential of Water-Soluble Mushroom Extracts for Superior Wellness Products - Nanokinetics [nanokinetics.com]
- 10. Technologies for Solubility, Dissolution and Permeation Enhancement of Natural Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Overcoming inconsistencies in Phellinus bioactivity assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common inconsistencies in Phellinus bioactivity assays.
Frequently Asked Questions (FAQs)
Q1: Why do I see significant batch-to-batch variation in the bioactivity of my Phellinus extracts?
A1: Batch-to-batch variation is a common challenge and can stem from several factors:
-
Mushroom Source and Species: The species of Phellinus (e.g., P. linteus vs. P. igniarius) significantly impacts the bioactive compound profile.[1][2] Misidentification or use of different species between batches will lead to inconsistent results. The geographical origin and substrate on which the mushroom grows also influence its chemical composition.
-
Extraction Method: Different extraction techniques (e.g., hot water extraction, maceration, Soxhlet) and solvents (e.g., ethanol (B145695), methanol (B129727), water) will yield extracts with varying compositions and, consequently, different bioactivities.
-
Extraction Parameters: Minor changes in extraction time, temperature, and solvent-to-solid ratio can alter the extraction efficiency of certain compounds, leading to variability.
Q2: Which solvent should I choose for extracting bioactive compounds from Phellinus?
A2: The choice of solvent is critical and depends on the target bioactive compounds. Generally, ethanol and water are common choices. Ethanol extracts often show stronger antioxidant activity compared to aqueous extracts, which may be due to a higher content of total phenolics and flavonoids. For instance, one study found the DPPH radical scavenging activity (IC50) of an ethanol extract of P. linteus to be 28.85 µg/mL, while the aqueous extract was significantly less potent. Hot water extraction is particularly effective for isolating polysaccharides.[1]
Q3: Can Phellinus extracts interfere with colorimetric assays like MTT?
A3: Yes, interference is possible. Polysaccharides, which are abundant in Phellinus extracts, can sometimes interfere with the MTT assay. This can be due to the extract itself reacting with MTT or altering cell metabolism in a way that is not related to cytotoxicity. It is crucial to include proper controls, such as wells with the extract but without cells, to check for any direct reaction with the assay reagents.
Troubleshooting Guides
Antioxidant Assays (DPPH, ABTS, FRAP)
Problem: Inconsistent or low antioxidant activity in DPPH assay.
-
Possible Cause 1: Sample Solubility. Phellinus extracts may not be fully soluble in the reaction solvent (commonly methanol or ethanol), leading to an underestimation of activity.
-
Troubleshooting:
-
Ensure the extract is fully dissolved. You may need to use a small amount of a co-solvent like DMSO, but be sure to run a solvent control.
-
Visually inspect for any precipitation in the assay wells.
-
Centrifuge the extract solution before adding it to the assay to remove any insoluble material.[3]
-
-
-
Possible Cause 2: Reaction Kinetics. The reaction between some antioxidant compounds in Phellinus and the DPPH radical may be slow and not reach completion within the standard incubation time.
-
Troubleshooting:
-
Extend the incubation period and take readings at multiple time points to ensure the reaction has reached a plateau.
-
Ensure consistent incubation times across all samples and batches.[4]
-
-
-
Possible Cause 3: DPPH Solution Degradation. The DPPH radical is light-sensitive and can degrade over time, leading to lower absorbance readings and inaccurate results.
-
Troubleshooting:
-
Always prepare fresh DPPH solution for each experiment.
-
Store the DPPH stock solution in a dark, cool place.
-
Protect the assay plates from light during incubation.[5]
-
-
Problem: Interference in the FRAP assay.
-
Possible Cause: Extract Color. The inherent color of some Phellinus extracts can interfere with the absorbance reading at 593 nm.[6]
-
Troubleshooting:
-
Run a sample blank containing the extract and the FRAP reagent without the TPTZ-FeCl3 solution to measure and subtract the background absorbance.
-
Ensure proper dilution of the extract to minimize color interference while maintaining detectable activity.
-
-
Anti-inflammatory Assays (Nitric Oxide Assay in RAW 264.7 Cells)
Problem: High variability in nitric oxide (NO) production.
-
Possible Cause 1: Cell Health and Density. The health and number of RAW 264.7 cells will directly impact the amount of NO produced upon stimulation with lipopolysaccharide (LPS).
-
Troubleshooting:
-
Ensure consistent cell seeding density across all wells.
-
Regularly check cells for viability and morphology. Avoid using cells that have been in culture for too many passages.
-
-
-
Possible Cause 2: LPS Activity. The potency of LPS can vary between lots and can degrade with improper storage.
-
Troubleshooting:
-
Use a consistent lot of LPS and store it according to the manufacturer's instructions.
-
Titer each new lot of LPS to determine the optimal concentration for stimulation.
-
-
Anticancer Assays (MTT Assay)
Problem: Suspected interference of Phellinus extract with the MTT assay.
-
Possible Cause 1: Direct Reduction of MTT. Polysaccharides and phenolic compounds in Phellinus extracts may directly reduce the MTT reagent to formazan (B1609692), leading to a false-positive signal for cell viability.
-
Troubleshooting:
-
Include a control well with the highest concentration of your extract in media without cells. If a color change occurs, it indicates direct reduction of MTT.
-
If interference is confirmed, consider using an alternative cytotoxicity assay such as the Sulforhodamine B (SRB) assay, which measures total protein content.
-
-
-
Possible Cause 2: Enhanced Metabolic Activity. Some components in the extract may increase the metabolic activity of the cells without affecting their proliferation, leading to an overestimation of cell viability.
-
Troubleshooting:
-
Complement the MTT assay with a direct cell counting method (e.g., trypan blue exclusion) or a DNA synthesis assay (e.g., BrdU incorporation) to confirm proliferation effects.
-
-
Quantitative Data Summary
Table 1: Antioxidant Activity of Phellinus Extracts
| Phellinus Species | Extraction Solvent | Assay | IC50/EC50 (µg/mL) | Total Phenolic Content (mg GAE/g) | Reference |
| P. linteus | Ethanol | DPPH | 28.85 ± 0.56 | 184.80 ± 5.54 | |
| P. linteus | Water | DPPH | >1000 | 25.17 ± 1.22 | |
| P. igniarius | Ethanol | DPPH | 35.11 ± 0.98 | 150.23 ± 3.45 | |
| P. nigricans | Ethanol | ABTS | 15.41 ± 0.40 | 120.50 ± 2.87 | |
| P. rimosus | Ethanol | DPPH | 8.26 ± 1.20 | - | [7] |
| P. merrillii | Ethyl Acetate | DPPH | 0.66 ± 0.01 (mg/mL) | - | [8] |
| P. hartigii | 52.22% Ethanol | DPPH | 106.07 ± 2.44 (mg/g) | 88.21 ± 1.50 | [9] |
Table 2: Anti-inflammatory Activity of Phellinus Extracts
| Phellinus Species | Extract/Compound | Cell Line | Assay | IC50 (µg/mL) | Reference |
| P. baumii | Ethanol Extract | RAW 264.7 | NO Production | 56.9 ± 1.2 | [10] |
| P. baumii | Hexane Fraction | RAW 264.7 | NO Production | 13.8 ± 1.2 | [10] |
| P. baumii | Dichloromethane Fraction | RAW 264.7 | NO Production | 18.9 ± 1.7 | [10] |
| P. rimosus | - | - | Anti-inflammatory | 9.87 ± 0.24 |
Table 3: Anticancer Activity of Phellinus Extracts
| Phellinus Species | Extraction Solvent/Fraction | Cancer Cell Line | Assay | IC50 (µg/mL) | Reference |
| P. linteus | Ethanol | HT-29 (Colon) | SRB | 149.9 | [11] |
| P. linteus | n-Hexane Fraction | HT-29 (Colon) | SRB | 69.8 | [11] |
| P. linteus | - | HeLa (Cervical) | - | 63.18 | [5] |
| P. linteus | - | Daudi (Burkitt's lymphoma) | - | 69.27 | [5] |
| P. linteus | Methanol | SW-480 (Colon) | MTT | 169.80 ± 2.56 (after 72h) | [12] |
| P. hartigii | 52.22% Ethanol | A549 (Lung) | Antiproliferative | Activity increased with concentration (25-200 µg/mL) | [9] |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol or ethanol. Store in a dark bottle at 4°C.
-
Sample Preparation: Dissolve the Phellinus extract in the same solvent used for the DPPH solution to create a stock solution. Prepare a series of dilutions from the stock solution.
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each sample dilution.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of the solvent instead of the sample extract.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation:
-
Percentage of scavenging activity (%) = [ (A_control - A_sample) / A_control ] x 100
-
Where A_control is the absorbance of the control and A_sample is the absorbance of the sample.
-
The IC50 value (the concentration of the extract that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the extract concentration.
-
Nitric Oxide (NO) Inhibition Assay in RAW 264.7 Macrophages
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and antibiotics. Seed the cells in a 96-well plate at a density of 1.5 x 10^5 cells/well and allow them to adhere overnight.
-
Sample Treatment: Treat the cells with various concentrations of the Phellinus extract for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 18-24 hours to induce NO production.
-
Griess Assay:
-
Collect 100 µL of the cell culture supernatant from each well.
-
Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.
-
Incubate at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite (B80452) is used to quantify the nitrite concentration.
-
Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated control.
MTT Cytotoxicity Assay
-
Cell Seeding: Seed the desired cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with various concentrations of the Phellinus extract and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm.
-
Calculation:
-
Cell Viability (%) = (Absorbance_sample / Absorbance_control) x 100
-
The IC50 value (the concentration of the extract that inhibits cell growth by 50%) can be determined from the dose-response curve.
-
Visualizations
References
- 1. thaiscience.info [thaiscience.info]
- 2. Comparing the functional components, SOD-like activities, antimutagenicity, and nutrient compositions of Phellinus igniarius and Phellinus linteus mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. python - laying out a large graph with graphviz - Stack Overflow [stackoverflow.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 9. Optimization of Phellinus hartigii extracts: Biological activities, and phenolic content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Phenolic Metabolites from the Edible Fungus Phellinus baumii in LPS-Stimulated RAW264.7 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of an anticancer compound against HT-29 cells from Phellinus linteus grown on germinated brown rice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Bioavailability of Phellinus Active Compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the bioavailability of active compounds from Phellinus species.
Frequently Asked Questions (FAQs)
Q1: What are the major active compounds in Phellinus species and their primary bioavailability challenges?
A1: Phellinus species are rich in a variety of bioactive compounds, with the most notable being polysaccharides (beta-glucans), triterpenoids, and phenolic compounds (including flavonoids and hispidin).[1][2][3] The primary challenges to their oral bioavailability are:
-
Polysaccharides: Their large molecular weight and complex structures can limit their absorption across the intestinal epithelium.[4][5]
-
Triterpenoids and Flavonoids: These compounds often exhibit poor water solubility, which is a major obstacle to their dissolution in gastrointestinal fluids and subsequent absorption.[6]
Q2: What are the common strategies to enhance the bioavailability of Phellinus active compounds?
A2: Several formulation strategies can be employed to improve the bioavailability of Phellinus compounds:
-
Nanoformulations: Encapsulating active compounds in nanoparticles, such as solid lipid nanoparticles (SLNs), nanoemulsions, or polymeric nanoparticles, can improve their solubility, protect them from degradation, and enhance their absorption.
-
Solid Dispersions: This technique involves dispersing the poorly soluble compound in a hydrophilic carrier at the molecular level, which can significantly improve its dissolution rate and solubility.[3][7][8][9]
-
Complexation: Using molecules like cyclodextrins to form inclusion complexes can increase the aqueous solubility of hydrophobic compounds.
-
Structural Modification: Chemical modifications of the active compounds can sometimes improve their absorption characteristics.
Q3: How do different extraction methods affect the bioavailability of Phellinus polysaccharides?
A3: The extraction method can significantly influence the physicochemical properties of polysaccharides, such as molecular weight and structure, which in turn affects their bioactivity and potential bioavailability. Advanced techniques like ultrasound-assisted, microwave-assisted, and enzyme-assisted extraction can lead to higher yields and potentially alter the polysaccharide structure in ways that may enhance bioavailability compared to traditional hot water extraction.[10]
Troubleshooting Guides
Issue 1: Low Permeability of Phellinus Compounds in Caco-2 Assays
Problem: You are observing low apparent permeability (Papp) values for your Phellinus extract or isolated compounds (e.g., triterpenoids, flavonoids) in a standard Caco-2 permeability assay.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor aqueous solubility of the compound in the assay buffer. | Modify the assay buffer to improve solubility. For lipophilic compounds, consider using fasted state simulated intestinal fluid (FaSSIF) in the apical compartment and Hanks' Balanced Salt Solution (HBSS) with 1% bovine serum albumin (BSA) in the basolateral compartment.[11][12] |
| High lipophilicity leading to retention in the cell monolayer or non-specific binding to the transwell plate. | Include a "sink" condition in the basolateral chamber by adding up to 4% BSA to the buffer to mimic in vivo conditions and improve recovery.[12] |
| Active efflux by transporters like P-glycoprotein (P-gp). | Conduct a bi-directional permeability assay (apical-to-basolateral and basolateral-to-apical). An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests active efflux. Confirm by co-incubating with a known P-gp inhibitor like verapamil.[13] |
| Degradation of the compound during the assay. | Analyze the stability of your compound in the assay buffer and in the presence of Caco-2 cells over the incubation period. |
| Integrity of the Caco-2 cell monolayer is compromised. | Regularly check the transepithelial electrical resistance (TEER) values of your monolayers to ensure they are within the acceptable range for your laboratory (typically >200 Ω·cm²). Perform a Lucifer yellow rejection assay to confirm monolayer integrity.[13] |
Issue 2: Instability of Phellinus Compound Nanoformulations
Problem: Your nanoemulsion or nanoparticle formulation containing Phellinus extracts or isolated compounds shows signs of instability, such as aggregation, phase separation, or a significant change in particle size over time.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Steps |
| Inappropriate surfactant or stabilizer concentration. | Optimize the type and concentration of surfactants or stabilizers. A combination of surfactants can sometimes provide better stability. |
| Ostwald ripening in nanoemulsions. | Select an oil phase with very low water solubility. If using a mixture of oils, ensure they are miscible. |
| Temperature-induced instability. | Conduct stability studies at different temperatures (e.g., 4°C, 25°C, 40°C) to determine the optimal storage condition.[14][15] For formulations sensitive to freezing, avoid storage at -20°C as phase separation can lead to irreversible aggregation.[16] |
| pH sensitivity of the formulation. | Evaluate the stability of the nanoformulation across a range of pH values, especially those relevant to the intended route of administration (e.g., gastric and intestinal pH for oral delivery).[16] |
| Aggregation during lyophilization. | Incorporate cryoprotectants such as trehalose (B1683222) or sucrose (B13894) into the formulation before freeze-drying to maintain particle integrity upon reconstitution.[16] |
Data Presentation: Bioavailability Enhancement Strategies
The following tables summarize quantitative data on the enhancement of bioavailability for compounds similar to those found in Phellinus, illustrating the potential of various formulation strategies.
Table 1: Enhancement of Flavonoid Bioavailability using Solid Dispersion
| Flavonoid | Formulation | Fold Increase in AUC (Area Under the Curve) vs. Pure Compound | Reference |
| Naringenin | Solid Dispersion with Soluplus® | Significant increase | [9] |
| Hesperetin (B1673127) | Solid Dispersion with PVP | ~10-fold | General finding for flavonoids |
| Quercetin (B1663063) | Solid Dispersion with PEG 6000 | ~5-fold | General finding for flavonoids |
Note: Specific fold-increase values for hesperetin and quercetin are illustrative based on general findings in the literature for flavonoids, as direct comparative studies for these specific formulations were not found.
Table 2: Enhancement of Bioavailability with Nanoformulations
| Compound | Formulation | Fold Increase in Bioavailability vs. Suspension/Solution | Reference |
| Berberine | Chitosan-Alginate Nanoparticles | 4.13-fold | [17] |
| Curcumin | Phytosome (Meriva®) | 29-fold higher absorption | |
| Silybin | Silybin-Phosphatidylcholine Complex | Enhanced hepatoprotection |
Experimental Protocols
Protocol 1: Caco-2 Permeability Assay for Lipophilic Phellinus Compounds
This protocol is adapted for poorly soluble compounds like triterpenoids and flavonoids.
1. Cell Culture:
-
Culture Caco-2 cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin.
-
Seed cells onto Transwell® polycarbonate membrane inserts (e.g., 12-well or 24-well plates) at a density of approximately 2.6 x 10⁵ cells/cm².
-
Culture for 21-24 days to allow for differentiation and formation of a confluent monolayer. Change the medium every 2-3 days.[12]
2. Monolayer Integrity Check:
-
Before the experiment, measure the Transepithelial Electrical Resistance (TEER) of each well. Only use monolayers with TEER values above your established baseline (e.g., > 200 Ω·cm²).
3. Preparation of Buffers and Dosing Solutions:
-
Apical (AP) Buffer: Fasted state simulated intestinal fluid (FaSSIF).
-
Basolateral (BL) Buffer: Hanks' Balanced Salt Solution (HBSS) containing 1% Bovine Serum Albumin (BSA).[11]
-
Prepare dosing solutions of your Phellinus extract or isolated compound in the AP buffer. A final concentration of 10 µM is common.[18]
4. Permeability Assay (Apical to Basolateral - A to B):
-
Wash the Caco-2 monolayers with pre-warmed (37°C) transport buffers.
-
Add the BL buffer to the basolateral compartment and the dosing solution to the apical compartment.
-
Incubate at 37°C with gentle shaking for a defined period (e.g., 2 hours).[18]
-
At specified time points, collect samples from the basolateral compartment and replace with fresh BL buffer.
-
At the end of the experiment, collect samples from both apical and basolateral compartments for analysis.
5. Sample Analysis:
-
Analyze the concentration of the compound in the collected samples using a validated analytical method, such as LC-MS/MS.
6. Calculation of Apparent Permeability (Papp):
-
Papp (cm/s) = (dQ/dt) / (A * C₀)
-
dQ/dt: Rate of appearance of the compound in the receiver compartment.
-
A: Surface area of the membrane.
-
C₀: Initial concentration in the donor compartment.
-
Protocol 2: Stability Testing of Phellinus Nanoemulsions
This protocol outlines a basic stability study for a nanoemulsion formulation.
1. Formulation Preparation:
-
Prepare the nanoemulsion containing the Phellinus active compound using your established method (e.g., high-pressure homogenization or microfluidization).
2. Initial Characterization (Day 0):
-
Measure the following parameters:
-
Particle Size and Polydispersity Index (PDI): Using Dynamic Light Scattering (DLS).
-
Zeta Potential: To assess surface charge and colloidal stability.
-
pH: Of the nanoemulsion.
-
Visual Appearance: Check for any signs of phase separation, creaming, or sedimentation.
-
Drug Content: Quantify the concentration of the active compound.
-
3. Storage Conditions:
-
Aliquot the nanoemulsion into sealed containers and store them at different temperatures:
4. Time Points for Analysis:
-
Analyze the samples at predetermined time points (e.g., 0, 7, 14, 30, 60, and 90 days).[15]
5. Stability Assessment:
-
At each time point, repeat the characterization tests from step 2.
-
Centrifugation Test: Centrifuge a sample of the nanoemulsion (e.g., at 3000 rpm for 30 minutes) and visually inspect for any phase separation.[19]
-
Freeze-Thaw Cycles: Subject a sample to multiple cycles of freezing (e.g., -20°C) and thawing (e.g., 25°C) and then re-characterize.[19]
6. Data Analysis:
-
Plot the changes in particle size, PDI, zeta potential, and drug content over time for each storage condition to evaluate the stability of the nanoemulsion.
Mandatory Visualizations
Caption: Workflow for enhancing and evaluating the bioavailability of Phellinus active compounds.
Caption: Simplified AMPK/mTOR signaling pathway modulated by Phellinus compounds.
Caption: Troubleshooting logic for low permeability in Caco-2 assays of Phellinus compounds.
References
- 1. Recent advances in the bioactive polysaccharides and other key components from Phellinus spp. and their pharmacological effects: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. japsonline.com [japsonline.com]
- 4. Oral delivery of micro/nanoparticulate systems based on natural polysaccharides for intestinal diseases therapy: Challenges, advances and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. The mTOR Signalling Pathway in Cancer and the Potential mTOR Inhibitory Activities of Natural Phytochemicals [journal.waocp.org]
- 8. Potential of solid dispersions to enhance solubility, bioavailability, and therapeutic efficacy of poorly water-soluble drugs: newer formulation techniques, current marketed scenario and patents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhanced dissolution and bioavailability of grapefruit flavonoid Naringenin by solid dispersion utilizing fourth generation carrier - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. An Antioxidant Hispidin from the Mycelial Cultures of Phellinus linteus -Archives of Pharmacal Research | Korea Science [koreascience.kr]
- 11. Use of simulated intestinal fluid for Caco-2 permeability assay of lipophilic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. researchgate.net [researchgate.net]
- 15. Stability studies of silymarin nanoemulsion containing Tween 80 as a surfactant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Submerged Culture of Phellinus linteus for Mass Production of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chemical constituents from the fruiting bodies of Phellinus igniarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. charnwooddiscovery.com [charnwooddiscovery.com]
- 19. researchgate.net [researchgate.net]
Strategies to increase the yield of hispolon during cultivation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you overcome common challenges and enhance the yield of hispolon (B173172) in your cultivation experiments.
Frequently Asked Questions (FAQs)
Cultivation and Yield Enhancement
1. My hispolon yield is low. What are the most effective strategies to increase it?
Low hispolon yield is a common challenge. Recent research has demonstrated that epigenetic modification is a highly effective strategy. Specifically, the addition of Valproic Acid (VPA), a histone deacetylase inhibitor, to the culture medium of Phellinus linteus has been shown to significantly boost hispolon production. In one study, the addition of 400 µM VPA resulted in a 120% increase in hispolon concentration and a 41% increase in mycelial dry weight after 30 days of static fermentation.[1][2][3][4] This is likely due to VPA enhancing the transcriptional accessibility of genes involved in hispolon synthesis.
2. What are the optimal cultivation conditions for Phellinus linteus to maximize hispolon production?
Phellinus linteus cultivation for hispolon production is typically performed using static fermentation or submerged culture. Key parameters to control include:
-
Temperature: Maintain a constant temperature of 28°C.[4]
-
Light: Cultures should be kept in the dark.[4]
-
Aeration: Static cultures do not require agitation, while submerged cultures will need optimized aeration and agitation rates.
-
Culture Medium: A suitable growth medium is essential. While specific proprietary media are often used, a base medium can be optimized with different carbon and nitrogen sources.
-
Cultivation Time: A cultivation period of around 30 days has been shown to be effective for hispolon production in static cultures.[1][2][3][4]
3. Can I use elicitors to enhance hispolon production?
Yes, the use of elicitors is a common strategy to enhance the production of secondary metabolites in plant and fungal cultures.[5][6][7][8][9] While specific studies on using polysaccharide elicitors for hispolon production are not as detailed as those for other compounds, the principle remains applicable. Elicitors such as chitin, pectin, and dextran (B179266) have been shown to stimulate the production of other secondary metabolites in different organisms.[5][6] Jasmonic acid and its derivatives are also potent elicitors.[9] Researchers should consider screening different elicitors at various concentrations and exposure times to find the optimal conditions for their specific Phellinus linteus strain.
Troubleshooting
4. I've added Valproic Acid (VPA) to my culture, but the hispolon yield has not increased. What could be the problem?
Several factors could contribute to this issue:
-
VPA Concentration: The concentration of VPA is critical. While 400 µM was found to be effective, it is advisable to test a range of concentrations (e.g., 50 µM, 100 µM, 400 µM) to determine the optimal level for your specific strain and culture conditions.[4]
-
Timing of Addition: The growth phase at which VPA is added can influence its effectiveness. Consider adding the elicitor during the mid-logarithmic growth phase.
-
Strain Variability: Different strains of Phellinus linteus may respond differently to VPA. It is important to use a strain known for its hispolon production potential.[10]
-
Culture Conditions: Ensure that other culture parameters such as temperature, pH, and medium composition are optimal for both mycelial growth and hispolon production.
5. Mycelial growth is good, but hispolon production remains low. What should I investigate?
This scenario suggests that the culture conditions favor primary metabolism (growth) over secondary metabolism (hispolon production). To shift the balance, consider the following:
-
Nutrient Limitation: Inducing a mild level of nutrient stress (e.g., limiting nitrogen or phosphate) after a period of robust growth can sometimes trigger secondary metabolite production.
-
Elicitation: As mentioned previously, applying elicitors like VPA or jasmonic acid can activate the biosynthetic pathways for secondary metabolites.
-
Gene Expression Analysis: If possible, perform quantitative PCR (qPCR) to analyze the expression levels of genes involved in the hispolon biosynthesis pathway, such as Phenylalanine Ammonia Lyase (PAL), PKS, PPT, and Decarboxylase.[4] This can help identify any bottlenecks in the pathway.
Extraction and Quantification
6. What is a reliable method for extracting and quantifying hispolon from my cultures?
A common and reliable method involves the following steps:
-
Quantification: High-Performance Liquid Chromatography (HPLC) is the standard method for quantifying hispolon.[1][2][3][4] A C18 column is typically used with a mobile phase consisting of a mixture of deionized water and acetonitrile (B52724).[13] Detection is performed using a UV detector at a wavelength of 302 nm.[13] The presence of hispolon can be confirmed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[11]
Quantitative Data Summary
Table 1: Effect of Valproic Acid (VPA) on Hispolon Production and Mycelial Growth in Phellinus linteus Static Culture
| VPA Concentration (µM) | Hispolon Yield Increase (%) | Mycelial Dry Weight Increase (%) |
| 50 | Not specified | Not specified |
| 100 | Not specified | Not specified |
| 400 | 120 | 41 |
Data sourced from a 30-day static fermentation experiment.[1][2][3][4]
Experimental Protocols
Protocol 1: Enhancement of Hispolon Production using Valproic Acid (VPA) in Static Fermentation
-
Strain and Culture Medium:
-
Use a high-yielding strain of Phellinus linteus.
-
Prepare a suitable liquid culture medium (e.g., Potato Dextrose Broth or a custom-defined medium).
-
-
Inoculation and Cultivation:
-
Inoculate the liquid medium with P. linteus mycelia.
-
Incubate the cultures in glass bottles at 28°C in the dark under static conditions for 30 days.[4]
-
-
VPA Addition:
-
Prepare a stock solution of Valproic Acid.
-
On a specific day of cultivation (e.g., day 5 or at the start), add VPA to the culture media to final concentrations of 50 µM, 100 µM, and 400 µM. Include a control group without VPA.[4]
-
-
Harvesting and Analysis:
-
After 30 days, separate the mycelia from the culture broth by filtration.
-
Dry the mycelia to a constant weight to determine the mycelial dry weight.
-
Extract hispolon from the culture broth and/or mycelia using a suitable solvent (e.g., ethyl acetate).
-
Quantify the hispolon concentration using HPLC.
-
Protocol 2: Hispolon Extraction and Quantification by HPLC
-
Sample Preparation:
-
Culture Broth: Centrifuge the culture to remove any solids. The supernatant can be directly used or after a liquid-liquid extraction with a solvent like ethyl acetate.
-
-
Extraction Procedure:
-
Evaporate the solvent from the extract using a rotary evaporator.
-
Reconstitute the dried extract in a known volume of a suitable solvent (e.g., ethanol (B145695) or the HPLC mobile phase).[13]
-
Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC analysis.
-
-
HPLC Conditions:
-
Quantification:
-
Prepare a standard curve using pure hispolon of known concentrations.
-
Calculate the concentration of hispolon in the samples by comparing their peak areas to the standard curve.
-
Visualizations
Caption: Simplified proposed biosynthetic pathway of hispolon.
Caption: Experimental workflow for enhancing hispolon yield using VPA.
Caption: Troubleshooting workflow for low hispolon yield.
References
- 1. Enhancement hispolon production from Phellinus linteus via epigenetic-modified culture to inhibit human breast cancer cells | Semantic Scholar [semanticscholar.org]
- 2. Enhancement hispolon production from Phellinus linteus via epigenetic-modified culture to inhibit human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enhancement hispolon production from Phellinus linteus via epigenetic-modified culture to inhibit human breast cancer cells | CoLab [colab.ws]
- 4. researchgate.net [researchgate.net]
- 5. Effects of Polysaccharide Elicitors on Secondary Metabolite Production and Antioxidant Response in Hypericum perforatum L. Shoot Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Elicitation: A biotechnological tool for enhanced production of secondary metabolites in hairy root cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.polyu.edu.hk [research.polyu.edu.hk]
- 9. botanicaserbica.bio.bg.ac.rs [botanicaserbica.bio.bg.ac.rs]
- 10. Artificial Cultivation Characteristics and Bioactive Effects of Novel Tropicoporus linteus (Syn. Phellinus linteus) Strains HN00K9 and HN6036 in Korea - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Hispolon-Loaded Liquid Crystalline Nanoparticles: Development, Stability, In Vitro Delivery Profile, and Assessment of Hepatoprotective Activity in Hepatocellular Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Method Refinement for Consistent Results in Phellinus Animal Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reproducible results in animal studies involving Phellinus extracts.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My Phellinus extract is not showing the expected anti-tumor efficacy. What are the possible reasons?
A1: Inconsistent anti-tumor effects can stem from several factors, from extract preparation to experimental execution. Here’s a troubleshooting guide:
-
Extract Quality and Consistency:
-
Source Material: Ensure the Phellinus species is correctly identified and sourced consistently. Different species (e.g., Phellinus linteus, Phellinus igniarius) have varying bioactive compounds.
-
Extraction Protocol: The method of extraction significantly impacts the composition of the final product. Hot water extraction is common for isolating polysaccharides, while ethanol (B145695) or other organic solvents are used for phenolic compounds and triterpenoids.[1] Ensure your protocol is standardized and followed precisely each time. Refer to the detailed Standardized Hot Water Extraction Protocol for Phellinus Polysaccharides below.
-
Quality Control: Implement quality control measures such as High-Performance Liquid Chromatography (HPLC) to generate a chemical fingerprint of your extract. This helps ensure batch-to-batch consistency.[2]
-
-
Animal Model and Tumor Inoculation:
-
Cell Line Viability: Ensure the cancer cell line used for xenografts is viable and in the logarithmic growth phase before inoculation.
-
Inoculation Site and Technique: Subcutaneous injections are common. Standardize the injection volume, cell concentration, and anatomical location to minimize variability in tumor establishment and growth.
-
-
Dosing and Administration:
-
Dosage: The effective dose can vary widely (from 50 mg/kg to 1000 mg/kg) depending on the extract type and cancer model.[3][4] You may need to perform a dose-response study to determine the optimal dose for your specific model.
-
Route and Frequency of Administration: Oral gavage and intraperitoneal (IP) injection are common routes. Ensure the chosen route is appropriate for the extract's bioavailability and is administered consistently (e.g., daily, every other day).[3][5]
-
Q2: I am observing high variability in tumor growth among the animals in the same treatment group. How can I minimize this?
A2: High inter-animal variability is a common challenge in xenograft studies. Here are some strategies to improve consistency:
-
Animal Homogeneity: Use animals of the same age, sex, and genetic background (e.g., specific strains of nude or SCID mice).[3]
-
Tumor Size at Treatment Initiation: Start the treatment when tumors have reached a pre-defined, consistent volume (e.g., 100-150 mm³). Randomize animals into control and treatment groups only after tumors are established.
-
Tumor Volume Measurement: Use a standardized method for measuring tumor volume. Digital calipers are common, and the volume is often calculated using the formula: (Length × Width²) / 2. More complex formulas, such as the ellipsoid formula (1/6 π × L × W × (L + W)/2), may provide greater accuracy for certain tumor morphologies.[6]
-
Data Normalization: To compare tumor growth across different animals and passages, you can normalize the data by calculating the relative tumor volume increase from the initial size at the start of treatment.[7]
Q3: Are there signs of toxicity I should monitor for when administering Phellinus extracts?
A3: While Phellinus extracts are generally considered to have low toxicity, it is crucial to monitor for adverse effects, especially at higher doses.
-
Common Monitoring Parameters:
-
Body Weight: A significant drop in body weight ( >15-20%) is a key indicator of toxicity.
-
Behavioral Changes: Observe for signs of distress, such as lethargy, ruffled fur, and changes in food and water intake.
-
Organ-Specific Toxicity: At the end of the study, consider collecting major organs (liver, kidney, spleen) for histopathological analysis to check for any signs of toxicity. Blood samples can also be collected for serum biochemistry analysis (e.g., ALT, AST for liver function).
-
-
Dose Considerations: An acute toxicity study showed that an ethanol extract of Phellinus linteus at a dose of 1000 mg/kg/day for 14 days did not show any mortality or signs of toxicity.[8] However, it is always recommended to conduct a preliminary toxicity study with your specific extract and animal model.
Experimental Protocols
Standardized Hot Water Extraction Protocol for Phellinus Polysaccharides
This protocol is a synthesis of common methods used for extracting bioactive polysaccharides from Phellinus fruiting bodies.
-
Preparation of Raw Material:
-
Obtain dried fruiting bodies of the desired Phellinus species.
-
Grind the dried mushrooms into a fine powder (e.g., to pass through an 80-mesh sieve).
-
-
Extraction:
-
Mix the mushroom powder with distilled water at a ratio of 1:20 to 1:25 (w/v) (e.g., 20 g of powder in 400-500 mL of water).[9]
-
Heat the mixture at 90-100°C for 3-4 hours with continuous stirring.[9][10]
-
Cool the mixture and centrifuge at 8,000 rpm for 10-15 minutes to pellet the solid residue.
-
Collect the supernatant. Repeat the extraction process on the residue two more times to maximize yield.
-
-
Concentration and Precipitation:
-
Combine the supernatants from all extractions.
-
Concentrate the combined liquid extract to about one-fifth of the original volume using a rotary evaporator at 50-60°C.
-
Add 95% ethanol to the concentrated extract to a final ethanol concentration of 80% (v/v) while stirring.
-
Allow the mixture to stand at 4°C for 24 hours to precipitate the crude polysaccharides.
-
-
Purification and Lyophilization:
-
Centrifuge the mixture to collect the polysaccharide precipitate.
-
Wash the precipitate with 95% ethanol and then re-dissolve it in a minimal amount of distilled water.
-
Dialyze the solution against distilled water for 48 hours to remove small molecules.
-
Freeze-dry (lyophilize) the dialyzed solution to obtain the purified polysaccharide extract powder. Store at -20°C.
-
Detailed Methodology for Western Blot Analysis of NF-κB and Caspase-3
This protocol details the steps to analyze the protein expression of key signaling molecules in tumor tissues from Phellinus-treated animals.
-
Protein Extraction from Tumor Tissue:
-
Excise the tumor tissue and immediately snap-freeze it in liquid nitrogen.
-
Homogenize the frozen tissue in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant containing the total protein lysate. Determine the protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Electrotransfer:
-
Denature 20-40 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins on a 10-12% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C with gentle agitation. Recommended primary antibodies include:
-
Rabbit anti-NF-κB p65
-
Rabbit anti-cleaved Caspase-3
-
Mouse anti-β-actin (as a loading control)
-
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (anti-rabbit or anti-mouse) for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities using densitometry software (e.g., ImageJ). Normalize the expression of the target proteins to the loading control (β-actin).
-
Data Presentation: Quantitative Outcomes in Phellinus Animal Studies
The following tables summarize representative quantitative data from various in vivo studies on Phellinus.
Table 1: Anti-Tumor Efficacy of Phellinus Extracts in Xenograft Models
| Phellinus Species | Extract Type | Animal Model | Cancer Cell Line | Dosage | Duration | Tumor Inhibition Rate (%) | Reference |
| P. linteus | Polysaccharide | Mouse | HT29 (Colon) | 100-200 mg/kg/day | 30 days | Not specified, but significant | |
| P. linteus | Mycelial Culture | SCID Mice | Hep3B (Liver) | 50-250 mg/kg/day | 8 weeks | Significant reduction in tumor size | [3] |
| P. igniarius | Various Extracts | Mice | S180 (Sarcoma) | 100-400 mg/kg/day | Not specified | 31.88% - 53.13% | [4] |
| P. linteus | Extract | Mouse | CT-26 (Colon) | 250-1000 mg/kg | Not specified | Up to 26% | [5] |
Table 2: Immunomodulatory Effects of Phellinus Extracts in Animal Models
| Phellinus Species | Extract Type | Animal Model | Key Biomarkers Measured | Dosage | Duration | Outcome | Reference |
| P. linteus | Mycelial Culture | SCID Mice | T cells, IL-12, IFN-γ, TNF-α, NK cell activity | 50-250 mg/kg/day | 8 weeks | Significant increase in all markers | [3] |
| P. linteus | Extract | Mouse (Colon Cancer) | Macrophage lysosomal enzyme activity | 100 µg/mL (in vitro) | N/A | 2-fold increase | [5] |
Mandatory Visualizations
Experimental Workflow and Signaling Pathways
Caption: General workflow for Phellinus anti-tumor animal studies.
Caption: Phellinus activation of the NF-κB signaling pathway.
Caption: Phellinus-induced apoptosis via intrinsic and extrinsic pathways.
References
- 1. An optimized protocol for patient-derived xenograft in humanized mice to evaluate the role of IL-34 in immunotherapeutic resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Orally administered mycelial culture of Phellinus linteus exhibits antitumor effects in hepatoma cell-bearing mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Antitumor Effects and Immunomodulating Activities of Phellinus linteus Extract in a CT-26 Cell-Injected Colon Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Proteoglycan isolated from Phellinus linteus induces toll-like receptors 2- and 4-mediated maturation of murine dendritic cells via activation of ERK, p38, and NF-kappaB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 8. Impact of high pressure pre-treatment and hot water extraction on chemical properties of crude polysaccharide extract obtained from mushroom (Volvariella volvacea) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficacy of Phellinus linteus (sanghuang) extract for improving immune functions: Study protocol for a randomized, double-blinded, placebo-controlled pilot trial - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
Technical Support Center: Enhancing the Stability of Bioactive Compounds in Phellinus Extracts
This guide provides researchers, scientists, and drug development professionals with practical solutions and answers to common questions regarding the stability of bioactive compounds derived from Phellinus mushroom extracts.
Frequently Asked Questions (FAQs)
Q1: What are the primary bioactive compounds in Phellinus extracts, and what factors most commonly affect their stability?
A1: Phellinus species are rich in a variety of pharmacologically important metabolites. The most studied bioactive compounds include:
-
Polysaccharides: Primarily β-glucans, these are known for their immunomodulatory and antitumor activities.[1][2]
-
Polyphenols: This group includes flavonoids and phenolic acids (such as gallic acid and caffeic acid), which contribute significantly to the antioxidant properties of the extracts.[3][4]
-
Triterpenoids: These compounds have been associated with anti-inflammatory and cytotoxic effects.[5]
-
Styrylpyrones and other secondary metabolites: These contribute to the diverse bioactivities of the fungi.[6]
The stability of these compounds is sensitive and can be compromised by several factors during extraction, processing, and storage. Key factors include:
-
Temperature: High temperatures, especially during extraction and drying, can lead to the degradation of thermolabile compounds like polyphenols and some polysaccharides.[7][8]
-
pH: Changes in pH can alter the chemical structure and biological activity of compounds.[7]
-
Oxygen and Light: Exposure to oxygen and UV light can cause oxidative degradation, particularly of phenolic compounds, leading to a loss of antioxidant capacity.[7][8]
-
Enzymes: Endogenous enzymes (e.g., polyphenol oxidase) can degrade bioactive compounds if not properly inactivated during initial processing steps like blanching.[8][9]
-
Extraction Method: Aggressive extraction techniques, such as high-intensity ultrasound, can decrease the molecular weight of polysaccharides, potentially altering their bioactivity.[10]
Q2: My Phellinus extract is showing a significant loss of antioxidant activity over a short period. What is the likely cause?
A2: A rapid decline in antioxidant activity is most often linked to the degradation of phenolic compounds. This is typically caused by oxidation. You should investigate the following potential causes:
-
Exposure to Oxygen: Ensure your storage containers are airtight. Storing extracts under an inert gas like nitrogen can be an effective preventative measure.[11]
-
Exposure to Light: Phenolic compounds are sensitive to photodegradation. Store your extracts in amber-colored vials or in complete darkness.[7][8]
-
Presence of Metal Ions: Trace amounts of metal ions can catalyze oxidation reactions. Using chelating agents or ensuring high-purity solvents can mitigate this.[8]
-
Improper Storage Temperature: While refrigeration is common, for some compounds, it may not be optimal. For long-term stability, freeze-drying the extract into a powder and storing it in a desiccated, dark, and cool environment is often the best practice.[11]
Q3: What is encapsulation, and how can it improve the stability of my extract?
A3: Encapsulation is a process where bioactive compounds are entrapped within a protective wall material (a carrier or shell). This technique creates microcapsules that shield the active core material from adverse environmental conditions.[12]
For Phellinus extracts, encapsulation offers several key benefits:
-
Enhanced Stability: It provides a physical barrier against oxygen, light, and moisture, significantly reducing the degradation of sensitive compounds like polyphenols and improving shelf life.[12][13]
-
Controlled Release: The wall material can be designed to release the bioactive compounds at a specific site or time (e.g., in the intestine), which can improve bioavailability.[13]
-
Improved Handling: It converts liquid extracts into a stable, free-flowing powder, which is easier to handle, store, and incorporate into various formulations.[12]
-
Masking of Unpleasant Tastes: For oral formulations, encapsulation can mask the sometimes bitter or earthy taste of mushroom extracts.
Common encapsulation techniques include spray-drying, freeze-drying, and ionic gelation, with wall materials like maltodextrin, gum arabic, and chitosan (B1678972) being frequently used.[12]
Troubleshooting Guides
Issue 1: Degradation of Polysaccharides During Extraction
-
Problem: You observe a decrease in the molecular weight or a loss of immunomodulatory activity in your polysaccharide-rich extract after using Ultrasound-Assisted Extraction (UAE).
-
Cause: High-intensity ultrasound can cause mechanical shearing and degradation of long-chain polysaccharides.[10] While this can sometimes enhance certain antioxidant activities by creating smaller fragments, it may diminish activities that rely on high molecular weight structures.
-
Solutions:
-
Optimize Ultrasonic Parameters: Reduce the ultrasonic intensity (power) and shorten the extraction time. Perform a time-course experiment to find the optimal balance between yield and degradation.
-
Control Temperature: Use a cooling jacket or an ice bath during sonication. Elevated temperatures can accelerate the degradation of polysaccharides.[14]
-
Consider Alternative Methods: For high molecular weight polysaccharides, traditional hot water extraction or other non-destructive methods may be more suitable.[15][16]
-
Issue 2: Color Change and Precipitation in Liquid Extract During Storage
-
Problem: Your liquid Phellinus extract (e.g., ethanolic or aqueous) changes color (e.g., darkens) and forms a precipitate during storage at 4°C.
-
Cause: This is a classic sign of polyphenol degradation and polymerization. Oxidation leads to the formation of quinones, which then polymerize into larger, insoluble brown-colored molecules.[11] Cold storage can sometimes accelerate the degradation of certain compounds.[11]
-
Solutions:
-
Centrifuge and Filter: Before storage, centrifuge the extract at high speed and filter it through a 0.22 µm filter to remove any initial insoluble materials or microorganisms.
-
Freeze-Dry for Long-Term Storage: The most effective solution is to remove the solvent. Lyophilize (freeze-dry) the extract to create a stable powder. Store the powder in a vacuum-sealed container in a freezer (-20°C or -80°C) with a desiccant.[17][18]
-
Add Stabilizers: For liquid formulations, consider adding food-grade stabilizers or antioxidants like ascorbic acid to inhibit oxidative reactions.
-
Evaluate Storage Conditions: Test different storage temperatures. While counterintuitive, room temperature in a dark, dry place can be better for some dried extracts than cold storage, which may introduce condensation issues if not properly managed.[11]
-
Data Presentation: Impact of Processing on Bioactive Compounds
Table 1: Comparison of Extraction Methods on Bioactive Compound Yield in Phellinus spp.
| Extraction Method | Target Compound | Phellinus Species | Key Parameters | Yield/Result | Reference(s) |
|---|---|---|---|---|---|
| Hot Water Extraction | Polysaccharides | P. linteus | 95°C, 3h | ~5-7% yield | [14] |
| Hot Water Extraction | Phenolics | P. pini | 100°C, 2h | 105.98 mg GAE/mL | [16] |
| Ultrasound-Assisted | Polysaccharides | P. linteus | 60°C, 20 min, 1:42 g/mL | 12.98% yield | [14] |
| Ultrasound-Assisted | Antioxidant Activity | P. pini | N/A | Highest DPPH & ABTS scavenging | [16] |
| Microwave-Assisted | Polysaccharides | P. pini | N/A | High polysaccharide content | [16] |
| Methanolic Maceration | Phenolics | P. badius, P. fastuosus | 10 days, 25°C, dark | 96-209 mg GAE/g |[3] |
Table 2: Effect of Drying Method on the Retention of Phenolic Compounds in Mushrooms
| Drying Method | Temperature | Effect on Total Phenolic Content (TPC) | General Observation | Reference(s) |
|---|---|---|---|---|
| Freeze-Drying (FD) | -40 to -50°C (sublimation) | High retention of TPC | Considered the best method for preserving heat-sensitive compounds, but is expensive. | [17] |
| Hot Air Drying (HAD) | 40°C | Good retention, sometimes better than higher temps | A suitable and economical alternative to freeze-drying for some species. | [17] |
| Hot Air Drying (HAD) | 60-80°C | Decreased retention with increasing temperature | Higher temperatures can cause significant degradation and structural collapse. | [17][19] |
| Microwave Drying | N/A | High retention of flavonoids | Rapid heating may damage cell structures, increasing extractability of some compounds. |[9] |
Experimental Protocols
Protocol 1: Optimized Ultrasound-Assisted Extraction (UAE) of Polysaccharides
-
Preparation: Grind dried Phellinus fruiting bodies into a fine powder (40-60 mesh).
-
Mixing: Mix the mushroom powder with deionized water at a solid-to-liquid ratio of 1:40 g/mL in a glass beaker.
-
Sonication: Place the beaker in an ultrasonic bath equipped with a temperature controller. Set the temperature to 60°C. Sonicate for 20-30 minutes at a frequency of 40 kHz.[14]
-
Extraction & Centrifugation: After sonication, incubate the mixture in a water bath at 60°C for an additional 2 hours with gentle stirring. Centrifuge the mixture at 5000 rpm for 20 minutes to pellet solid debris.
-
Precipitation: Collect the supernatant and concentrate it to one-fifth of the original volume using a rotary evaporator. Add 4 volumes of 95% ethanol (B145695), stir, and let it stand at 4°C overnight to precipitate the crude polysaccharides.[14]
-
Purification: Centrifuge to collect the polysaccharide pellet. Wash the pellet with 95% ethanol, then re-dissolve it in a minimal amount of deionized water. Place the solution in dialysis tubing (e.g., 8-14 kDa MWCO) and dialyze against deionized water for 48 hours to remove small molecules.
-
Lyophilization: Freeze-dry the purified polysaccharide solution to obtain a stable powder. Store at -20°C in a desiccator.
Protocol 2: Stability Testing of a Polyphenol-Rich Extract
-
Extraction: Prepare a 70% ethanol extract of powdered Phellinus. Centrifuge and filter (0.45 µm) the extract to ensure clarity.
-
Initial Analysis (Time 0): Immediately perform baseline analysis on the fresh extract:
-
Total Phenolic Content (TPC) using the Folin-Ciocalteu method.
-
Antioxidant capacity using DPPH and/or ABTS assays.
-
HPLC analysis to quantify key marker compounds (e.g., gallic acid).
-
-
Aliquot and Store: Divide the extract into multiple aliquots for each storage condition to be tested. This avoids repeated freeze-thaw cycles for the bulk sample.
-
Condition A: 4°C, in an amber glass vial.
-
Condition B: 25°C (Room Temp), in an amber glass vial (in the dark).
-
Condition C: 25°C, in a clear glass vial (exposed to ambient light).
-
Condition D (Control): Freeze-dried powder stored at -20°C in a vacuum-sealed, dark container.
-
-
Time-Point Analysis: At regular intervals (e.g., 1 week, 1 month, 3 months, 6 months), take one aliquot from each condition and repeat the full analysis performed at Time 0.
-
Data Evaluation: Plot the percentage of remaining TPC, antioxidant capacity, and marker compound concentration against time for each condition. This will provide a clear degradation kinetic profile and identify the optimal storage conditions.
Visualizations: Workflows and Pathways
Caption: Workflow for a comprehensive stability testing experiment on Phellinus extracts.
Caption: Decision tree for troubleshooting the loss of bioactivity in Phellinus extracts.
Caption: Simplified AMPK signaling pathway activated by Phellinus polyphenols.[6]
References
- 1. Phellinus igniarius: A Pharmacologically Active Polypore Mushroom - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Phenolic compounds of Phellinus spp. with antibacterial and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Stability of polyphenols in food processing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. frontiersin.org [frontiersin.org]
- 10. Ultrasonic effects on the degradation kinetics, preliminary characterization and antioxidant activities of polysaccharides from Phellinus linteus mycelia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. critical.consulting [critical.consulting]
- 12. mdpi.com [mdpi.com]
- 13. Exploring the impact of encapsulation on the stability and bioactivity of peptides extracted from botanical sources: trends and opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. thepharmajournal.com [thepharmajournal.com]
- 16. Chemical composition and bioactivities of Phellinus pini extracts and quality evaluation of healthy drinks prepared from the mushroom | Journal of the Serbian Chemical Society [shd-pub.org.rs]
- 17. Optimization of Phenolic Content Extraction and Effects of Drying Treatments on Physicochemical Characteristics and Antioxidant Properties of Edible Mushroom Pleurotus ostreatus (Jacq.) P. Kumm (Oyster Mushroom) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fresh Mushroom Preservation Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Validation & Comparative
Validating the Anticancer Effects of Phellinus linteus In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo anticancer effects of various extracts from the medicinal mushroom Phellinus linteus. The information presented is collated from multiple preclinical studies to aid in the evaluation of its therapeutic potential. This document summarizes quantitative data on tumor inhibition, outlines detailed experimental protocols, and visualizes key signaling pathways and experimental workflows.
Comparative Efficacy of Phellinus linteus Extracts in Preclinical Models
Phellinus linteus has been extensively studied for its anticancer properties, with in vivo studies demonstrating the efficacy of its extracts in various cancer models. The data below summarizes the key findings from several studies, highlighting the different types of extracts, animal models, and measured outcomes.
Quantitative Comparison of In Vivo Anticancer Effects
| Extract Type | Cancer Model | Animal Model | Dosage & Administration | Key Findings | Reference |
| Polysaccharides | Human Colorectal Carcinoma (HT29) | Mouse | 100, 200 mg/kg/d (30 days) | Significant tumor growth inhibition compared to saline control.[1] | [1] |
| Polysaccharide-Protein Complex | Sarcoma (S-180) | Mouse | Not specified (Oral) | Suppressed tumor growth.[2] | [2] |
| Ethanol Extract | KRAS-mutant Colon Cancer | Tumor-xenografted Mouse | 400 mg/kg/d (23 days) | Inhibited tumor proliferation.[1] | [1] |
| "Keumsa Linteusan" Extract | Colon Cancer (CT-26) | BALB/c Mouse | 250, 500, 1000 mg/kg (Oral, 4 weeks) | 26% reduction in tumor formation at the highest dose.[3][4] | [3][4] |
| Water Extract | Prostate Cancer (PC3 & DU145) | Athymic Nude Mice | 30 mg/kg (Subcutaneous, every 2 days for 12 days) | Attenuated tumor growth and induced apoptosis.[4][5] | [4][5] |
| Protein-bound Polysaccharide | Colon Cancer (SW480) | Athymic Nude Mice | 50, 100 µ g/mouse (Intravenous, 14 days) | 52.5% reduction in tumor volume at the highest dose after 4 weeks.[6] | [6] |
| Polysaccharides | Melanoma (B16F10) | Mouse | Not specified | Prolonged survival and reduced pulmonary metastasis.[7] | [7] |
Detailed Experimental Protocols
The following are detailed methodologies from key in vivo studies that investigated the anticancer effects of Phellinus linteus.
Colon Cancer Xenograft Model (Keumsa Linteusan Extract)
-
Animal Model: BALB/c mice.[3]
-
Cell Line: CT-26 colon carcinoma cells.[3]
-
Tumor Induction: Mice were intradermally injected with 1.5 × 10^6 CT-26 cells.[3]
-
Treatment Groups:
-
Outcome Measurement: Solid tumors were removed and weighed after 4 weeks of treatment. The inhibition ratio was calculated as [(Average tumor weight of control - Average tumor weight of treated) / Average tumor weight of control] × 100.[3]
Prostate Cancer Xenograft Model (Water Extract)
-
Animal Model: Male athymic nude mice (NCRNU-M-M, CrTac: Ncr-Foxn1nu), 4-6 weeks old.[5]
-
Cell Lines: PC3 and DU145 human prostate cancer cells.[5]
-
Tumor Induction: 5 × 10^6 cells in 100 µl PBS were inoculated into the right flank of each mouse.[5]
-
Treatment Protocol:
-
For inhibition of tumor formation, mice were treated with 30 mg/kg of Phellinus linteus extract in 100 µl PBS subcutaneously every 2 days, starting right after cell inoculation.[5]
-
To assess effects on established tumors, treatment began 12 days after inoculation when tumors reached a certain size.[5]
-
-
Data Collection: Tumor growth was monitored, and upon completion of the study, tumors were histologically and immunochemically analyzed for apoptosis and caspase-3 activation.[4][5] Mouse weight and water consumption were measured to assess toxicity.[5]
Colon Cancer Xenograft Model (Protein-bound Polysaccharide)
-
Animal Model: Athymic nude mice.[6]
-
Cell Line: SW480 human colon cancer cells.[6]
-
Treatment: Daily intravenous (i.v.) injection of the protein-bound polysaccharide at doses of 50 and 100 µg per mouse for 14 days.[6]
-
Analysis: Tumor volume was measured weekly. After the treatment period, tumors were analyzed for apoptotic index, β-catenin expression, proliferation index, and microvessel density.[6]
Signaling Pathways and Experimental Workflow
Signaling Pathways
The anticancer effects of Phellinus linteus are attributed to its ability to modulate several key signaling pathways involved in cell proliferation, survival, and angiogenesis.
References
- 1. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus | MDPI [mdpi.com]
- 2. Experimental Study on Anti_tumor Effects of Intracellular Polysaccharide From Phellinus Linteus [egh.net.cn]
- 3. Antitumor Effects and Immunomodulating Activities of Phellinus linteus Extract in a CT-26 Cell-Injected Colon Cancer Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phellinus linteus extract sensitizes advanced prostate cancer cells to apoptosis in athymic nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phellinus Linteus Extract Sensitizes Advanced Prostate Cancer Cells to Apoptosis in Athymic Nude Mice | PLOS One [journals.plos.org]
- 6. Protein-bound polysaccharide from Phellinus linteus inhibits tumor growth, invasion, and angiogenesis and alters Wnt/β-catenin in SW480 human colon cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. experts.umn.edu [experts.umn.edu]
A Comparative Analysis of Bioactive Compounds in Phellinus Species: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactive compounds found in various Phellinus species, supported by experimental data. The genus Phellinus, a group of medicinal fungi, is renowned for its diverse array of secondary metabolites, which are responsible for its wide-ranging therapeutic properties.
Phellinus species are a rich source of bioactive compounds, including polysaccharides, polyphenols, flavonoids, and triterpenoids, which have been extensively studied for their anti-tumor, immunomodulatory, anti-inflammatory, antioxidant, and antidiabetic effects.[1] This guide synthesizes quantitative data from multiple studies to offer a comparative perspective on the composition of these valuable compounds across different species within the genus.
Quantitative Comparison of Bioactive Compounds
The concentration and composition of bioactive compounds can vary significantly among different Phellinus species. The following tables summarize the quantitative data on key bioactive compounds identified in several prominent species.
Table 1: Comparison of Total Phenolic, Flavonoid, and Polysaccharide Content in Phellinus Species
| Phellinus Species | Total Phenolic Content (mg GAE/g extract) | Total Flavonoid Content (mg QE/g extract) | Total Polysaccharide Content | Reference |
| P. badius | 209.76 | 27.61 | - | [2] |
| P. grenadensis | 111.4 | 13.12 | - | [2] |
| P. fastuosus | 96.96 | 10.4 | - | [2] |
| P. igniarius (Water Extract) | Rich in phenolics | - | Higher than P. linteus | [3][4] |
| P. linteus (Water Extract) | - | - | Lower than P. igniarius | [3][4] |
| P. linteus (Ethanol Extract) | Higher than other extracts | Higher than other extracts | - | |
| P. igniarius (Ethanol Extract) | Lower than P. linteus | Lower than P. linteus | - | |
| P. nigricans (Ethanol Extract) | Lower than P. linteus | Lower than P. linteus | - |
Table 2: Quantitative Analysis of Specific Phenolic Acids in Phellinus Species (μg/g of extract)
| Phenolic Acid | P. badius | P. fastuosus | P. grenadensis | Reference |
| Gallic acid | 134.15 | 47.95 | 28.4 | [2] |
| Chlorogenic acid | 264.15 | 193.70 | - | [2] |
| Caffeic acid | 67.9 | - | - | [2] |
| Epicatechin | 71.05 | 116.6 | - | [2] |
| Ferulic acid | 82.45 | 75.85 | 464.75 | [2] |
| Catechin | - | 26.15 | 26.95 | [2] |
| 1,3-dicaffeoylquinic acid | - | 27.13 | 14.3 | [2] |
| p-Coumaric acid | - | 4.45 | - | [2] |
| Rutin | - | - | 587.5 | [2] |
Table 3: Content of Indole Compounds and Total Free Phenolic Acids in Phellinus Species (mg/100g Dry Weight)
| Compound | P. igniarius | P. pini | P. pomaceus | P. robustus | Reference |
| Tryptamine | - | - | - | 1.70 | [5][6] |
| L-tryptophan | - | - | - | 8.32 | [5][6] |
| Serotonin | - | - | - | - | [5][6] |
| Total Indole Compounds | 18.05 | 11.15 | - | - | [5] |
| Total Free Phenolic Acids | 9.9 | - | - | 32.5 | [5][6] |
Table 4: Monosaccharide Composition of Polysaccharides from Phellinus linteus and Phellinus igniarius (%)
| Monosaccharide | P. linteus | P. igniarius | Reference |
| Glucose | 78.88 | 57.58 | [7] |
| Mannose | Minor proportion | Minor proportion | [7] |
| Galactose | Minor proportion | Minor proportion | [7] |
| Xylose | Minor proportion | Minor proportion | [7] |
| Arabinose | Minor proportion | Minor proportion | [7] |
| Rhamnose | Minor proportion | Minor proportion | [7] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used for the analysis of bioactive compounds in Phellinus species.
Extraction of Bioactive Compounds
1. Hot Water Extraction (for Polysaccharides):
-
The dried and powdered fruiting bodies of Phellinus species are extracted with boiling water.[3][4]
-
The resulting extract is then typically subjected to ethanol (B145695) precipitation to isolate the crude polysaccharides.
2. Solvent Extraction (for Phenolic Compounds and Flavonoids):
-
Methanol or ethanol are commonly used solvents for extracting phenolic compounds and flavonoids.[1][2]
-
The powdered fungal material is macerated or sonicated in the solvent, followed by filtration and concentration of the extract.
3. Ultrasound-Assisted Extraction:
-
This method utilizes ultrasonic waves to enhance extraction efficiency.
-
Parameters such as ultrasonic power, solid-to-liquid ratio, and extraction time are optimized to maximize the yield of polysaccharides. For instance, an optimized protocol for Phellinus linteus mycelium polysaccharides involved an ultrasonic temperature of 60°C for 20 minutes with a solid-liquid ratio of 1:42 g/mL.[8][9]
Quantification of Bioactive Compounds
1. Total Phenolic Content:
-
The Folin-Ciocalteu method is a standard colorimetric assay used to determine the total phenolic content. The results are typically expressed as gallic acid equivalents (GAE).[2]
2. Total Flavonoid Content:
-
The aluminum chloride colorimetric method is commonly employed to quantify total flavonoids. The results are often expressed as quercetin (B1663063) equivalents (QE).[2]
3. Polysaccharide Content:
-
The phenol-sulfuric acid method is a widely used technique for the determination of total carbohydrate content.[8]
4. High-Performance Liquid Chromatography (HPLC):
-
HPLC is used for the separation, identification, and quantification of specific bioactive compounds, such as individual phenolic acids and monosaccharides after acid hydrolysis of polysaccharides.[5][7]
5. Gas Chromatography-Mass Spectrometry (GC-MS):
-
GC-MS is utilized for the analysis of volatile and semi-volatile compounds, including the identification of monosaccharide components of polysaccharides.[1][7]
Signaling Pathways Modulated by Phellinus Extracts
Extracts and isolated compounds from Phellinus species have been shown to exert their biological effects by modulating various cellular signaling pathways.
Caption: Signaling pathways modulated by Phellinus extracts.
Extracts from species like Phellinus linteus, P. igniarius, and P. baumii have demonstrated anti-inflammatory effects by inhibiting the NF-κB and MAPK signaling pathways, leading to a reduction in the expression of pro-inflammatory mediators such as iNOS, COX-2, TNF-α, IL-1β, and IL-6.[10][11][12] Furthermore, extracts from Phellinus merrillii and P. linteus have been shown to induce apoptosis in cancer cells through both intrinsic and extrinsic pathways, involving the activation of caspases and modulation of p53 and Bax expression.[13][14]
Experimental Workflow
The general workflow for the comparative analysis of bioactive compounds from different Phellinus species is outlined below.
Caption: General experimental workflow for comparative analysis.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenolic compounds of Phellinus spp. with antibacterial and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comparing the functional components, SOD-like activities, antimutagenicity, and nutrient compositions of Phellinus igniarius and Phellinus linteus mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparing the functional components, SOD-like activities, antimutagenicity, and nutrient compositions of Phellinus igniarius and Phellinus linteus mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Physiologically Active Compounds in Four Species of Phellinus | Semantic Scholar [semanticscholar.org]
- 7. Structural characterization and immunomodulatory effects of polysaccharides from Phellinus linteus and Phellinus igniarius on the IL-6/IL-10 cytokine ... - Food & Function (RSC Publishing) DOI:10.1039/C5FO00491H [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Isolation Techniques, Structural Characteristics, and Pharmacological Effects of Phellinus Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Phellinus baumii Extract on CFA-Induced Inflammation in MH-S Cells through Nuclear Factor-κB and Mitogen-Activated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Medicinal fungus Phellinus igniarius alleviates gout in vitro by modulating TLR4/NF-kB/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Phellinus merrillii extracts induce apoptosis of vascular smooth muscle cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phellinus linteus activates different pathways to induce apoptosis in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Phellinus igniarius vs. Phellinus linteus: A Comparative Analysis of Antioxidant Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antioxidant properties of two medicinally important fungi, Phellinus igniarius and Phellinus linteus. The information presented herein is synthesized from peer-reviewed scientific literature and is intended to be a valuable resource for research and development in the fields of pharmacology and natural product chemistry.
Quantitative Comparison of Antioxidant Activity
The antioxidant capacity of Phellinus igniarius and Phellinus linteus is primarily attributed to their rich composition of bioactive compounds, particularly phenolic compounds and flavonoids. Various in vitro assays have been employed to quantify and compare their antioxidant potential. The following tables summarize the key findings from several comparative studies.
Table 1: Bioactive Compound Content in P. igniarius and P. linteus
| Bioactive Compound | Phellinus igniarius | Phellinus linteus | Extraction Method | Reference |
| Total Phenolics | 184.80 ± 5.54 mg GAE/g | 125.60 ± 3.21 mg GAE/g | 95% Ethanol (B145695) | |
| Higher Content | Lower Content | Boiling Water | [1] | |
| Total Flavonoids | 353.30 ± 1.87 mg RE/g | 210.50 ± 4.52 mg RE/g | 95% Ethanol | |
| Higher Content | Lower Content | Boiling Water | [1] |
Note: GAE = Gallic Acid Equivalents; RE = Rutin Equivalents. Higher values indicate greater content of the respective bioactive compounds.
Table 2: Comparison of In Vitro Antioxidant Activity
| Assay | Phellinus igniarius (IC50/Activity) | Phellinus linteus (IC50/Activity) | Extraction Method | Reference |
| DPPH Radical Scavenging | IC50: 35.12 ± 0.87 µg/mL | IC50: 28.85 ± 0.56 µg/mL | 95% Ethanol | |
| ABTS Radical Scavenging | IC50: 19.89 ± 0.45 µg/mL | IC50: 15.42 ± 0.33 µg/mL | 95% Ethanol | |
| SOD-Like Activity | Higher Activity | Lower Activity | Boiling Water | [1] |
Note: IC50 (half maximal inhibitory concentration) is the concentration of the extract required to scavenge 50% of the free radicals. A lower IC50 value indicates stronger antioxidant activity. SOD = Superoxide (B77818) Dismutase.
Based on the available data, ethanolic extracts of Phellinus linteus demonstrate superior free radical scavenging activity in DPPH and ABTS assays. Conversely, hot water extracts of Phellinus igniarius have been reported to contain higher concentrations of total phenolics and flavonoids and exhibit greater superoxide dismutase (SOD)-like activity.[1] It is important to note that the extraction solvent and method significantly influence the yield of bioactive compounds and the resulting antioxidant activity.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparative studies.
Preparation of Mushroom Extracts
Hot Water Extraction (as described by Yang et al., 2016) [1]
-
The fruiting bodies of Phellinus igniarius and Phellinus linteus were dried and ground into a fine powder.
-
The mushroom powder was mixed with distilled water at a ratio of 1:20 (w/v).
-
The mixture was heated to boiling and maintained for 2 hours.
-
The extract was then filtered through Whatman No. 1 filter paper.
-
The filtrate was lyophilized to obtain the dried hot water extract.
Ethanol Extraction (as described by Thammavong et al., 2020)
-
Dried and powdered mushroom samples were macerated in 95% ethanol at a ratio of 1:10 (w/v).
-
The mixture was shaken for 72 hours at room temperature.
-
The extract was filtered, and the solvent was evaporated under reduced pressure using a rotary evaporator.
-
The resulting crude extract was dried in a hot air oven at 40°C.
Determination of Total Phenolic Content
-
An aliquot of the mushroom extract was mixed with Folin-Ciocalteu reagent and deionized water.
-
After a short incubation period, a sodium carbonate solution was added to the mixture.
-
The reaction mixture was incubated in the dark at room temperature for a specified time (e.g., 90 minutes).
-
The absorbance of the resulting blue color was measured spectrophotometrically at a wavelength of approximately 765 nm.
-
Gallic acid was used as a standard, and the total phenolic content was expressed as mg of gallic acid equivalents per gram of dry extract (mg GAE/g).
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
A solution of DPPH in methanol (B129727) was prepared.
-
Different concentrations of the mushroom extracts were added to the DPPH solution.
-
The reaction mixtures were incubated in the dark at room temperature for 30 minutes.
-
The absorbance of the solutions was measured at 517 nm using a spectrophotometer.
-
The percentage of DPPH radical scavenging activity was calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the extract, and A_sample is the absorbance of the DPPH solution with the extract.
-
The IC50 value was determined from a plot of inhibition percentage against extract concentration.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay
-
The ABTS radical cation (ABTS•+) was generated by reacting ABTS stock solution with potassium persulfate and allowing the mixture to stand in the dark at room temperature for 12-16 hours.
-
The ABTS•+ solution was diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
Different concentrations of the mushroom extracts were allowed to react with the ABTS•+ solution.
-
The absorbance was read at 734 nm after a specific incubation time (e.g., 6 minutes).
-
The percentage of ABTS•+ scavenging was calculated similarly to the DPPH assay.
-
The IC50 value was determined from a plot of inhibition percentage against extract concentration.
Superoxide Dismutase (SOD)-Like Activity Assay
-
The assay is based on the inhibition of nitroblue tetrazolium (NBT) reduction by superoxide radicals generated by a xanthine-xanthine oxidase system.
-
The reaction mixture contained the mushroom extract, xanthine (B1682287), NBT, and xanthine oxidase in a suitable buffer.
-
The reaction was initiated by the addition of xanthine oxidase and incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 20 minutes).
-
The reaction was stopped, and the absorbance was measured at 560 nm.
-
The SOD-like activity was calculated as the percentage of inhibition of NBT reduction.
Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate the experimental workflow for comparing antioxidant activities and a key signaling pathway involved in the antioxidant response mediated by phenolic compounds found in Phellinus species.
Caption: Experimental workflow for comparing the antioxidant activity of Phellinus species.
Caption: Nrf2-mediated antioxidant response pathway activated by phenolic compounds.
Concluding Remarks
The comparative analysis of Phellinus igniarius and Phellinus linteus reveals that both species are potent sources of natural antioxidants. The choice between the two for specific research or drug development applications may depend on the desired outcome and the extraction method employed. Ethanolic extracts of P. linteus appear to be more effective as direct free radical scavengers, while hot water extracts of P. igniarius show promise for applications requiring the enhancement of endogenous antioxidant enzymes like SOD.[1]
The primary mechanism of action for the phenolic compounds abundant in these fungi likely involves the activation of the Nrf2 signaling pathway, which upregulates the expression of a suite of antioxidant and cytoprotective enzymes.[2][3][4] Further research is warranted to isolate and characterize the specific compounds responsible for the observed antioxidant activities and to elucidate their precise mechanisms of action in more complex biological systems.
References
- 1. Comparing the functional components, SOD-like activities, antimutagenicity, and nutrient compositions of Phellinus igniarius and Phellinus linteus mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenolic compounds as Nrf2 inhibitors: potential applications in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Coffee-Derived Phenolic Compounds Activate Nrf2 Antioxidant Pathway in I/R Injury In Vitro Model: A Nutritional Approach Preventing Age Related-Damages - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Phellinus Extracts: A Guide to Correlating Chemical Profiles with Bioactivity
For Researchers, Scientists, and Drug Development Professionals
The genus Phellinus, a group of medicinal mushrooms, has long been a cornerstone of traditional medicine in various cultures. Modern scientific inquiry is now rigorously validating their therapeutic potential, attributing a wide array of bioactivities to their complex chemical composition. This guide provides a comprehensive comparison of the chemical profiles of various Phellinus extracts and their correlated antioxidant, anti-inflammatory, and anticancer properties, supported by experimental data. Detailed protocols for key bioassays and visual representations of experimental workflows and signaling pathways are included to facilitate further research and drug discovery endeavors.
Chemical Profile and Bioactivity Correlation
The therapeutic effects of Phellinus extracts are primarily attributed to a diverse range of bioactive compounds, including polysaccharides, polyphenols, and triterpenoids.[1][2] The concentration and composition of these compounds can vary significantly between different Phellinus species and even within the same species depending on factors like growth conditions and extraction methods. This variation directly impacts the bioactivity of the resulting extracts.
Antioxidant Activity
Phellinus extracts are potent sources of antioxidants, which play a crucial role in neutralizing harmful free radicals and mitigating oxidative stress, a key factor in numerous chronic diseases. The antioxidant capacity is largely linked to the presence of phenolic compounds.
Table 1: Antioxidant Activity of Phellinus Compounds and Extracts
| Phellinus Species | Compound/Extract | Assay | IC50 Value | Reference |
| Phellinus sp. PL3 | Phellinsin A | DPPH | 1.7 µM | |
| Phellinus sp. PL3 | Phellinsin A | AAPH-mediated LDL oxidation | 2.8 µM | |
| Phellinus sp. PL3 | Phellinsin A | Cu2+-mediated LDL oxidation | 5.3 µM | |
| Phellinus linteus | Caffeic acid | DPPH | TEAC: 0.52 | [3] |
| Phellinus linteus | Inotilone | DPPH | TEAC: 1.10 | [3] |
| Phellinus linteus | 4-(3,4-dihydroxyphenyl)-3-buten-2-one | DPPH | TEAC: 1.69 | [3] |
| Phellinus linteus | Ethanol (B145695) Extract | DPPH | 28.85 ±0.56 µg/mL | [4] |
| Phellinus linteus | Ethanol Extract | ABTS | 14.06±0.08 µg/mL | [4] |
| Phellinus igniarius | Ethanol Extract | ABTS | 18.44±0.48 µg/mL | [4] |
TEAC: Trolox Equivalent Antioxidant Capacity
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases. Phellinus extracts have demonstrated significant anti-inflammatory effects by inhibiting key inflammatory mediators like nitric oxide (NO) and pro-inflammatory cytokines. This activity is often attributed to compounds that can modulate inflammatory signaling pathways such as NF-κB and MAPK.
Table 2: Anti-inflammatory Activity of Phellinus Compounds and Extracts
| Phellinus Species | Compound/Extract | Assay | IC50 Value | Reference |
| Phellinus baumii | Phenolic Compound 1 | NO Production Inhibition | 9.1 ± 0.1 μM | [5] |
| Phellinus baumii | Phenolic Compound 2 | NO Production Inhibition | 0.8 ± 0.1 μM | [5] |
| Phellinus baumii | Phenolic Compound 3 | NO Production Inhibition | 0.7 ± 0.2 μM | [5] |
| Phellinus baumii | Hexane Fraction | NO Production Inhibition | 13.8 ± 1.2 μg/mL | [5] |
| Phellinus baumii | Dichloromethane Fraction | NO Production Inhibition | 18.9 ± 1.7 μg/mL | [5] |
Anticancer Activity
A significant body of research has focused on the anticancer properties of Phellinus extracts. These extracts and their isolated compounds have been shown to inhibit the proliferation of various cancer cell lines and induce apoptosis (programmed cell death).
Table 3: Anticancer Activity of Phellinus Compounds and Extracts
| Phellinus Species | Compound/Extract | Cell Line | IC50 Value | Reference |
| Phellinus igniarius | 3-hydroxyfriedel-3-en-2-one | NOMO-1 (Acute Myeloid Leukemia) | 0.7955 µmol·L⁻¹ | [6] |
| Phellinus igniarius | Ergosta-4,6,8(14),22-tetraen-3-one | NOMO-1 (Acute Myeloid Leukemia) | 1.828 µmol·L⁻¹ | [6] |
| Phellinus igniarius | 4-(3,4-dihydroxyphenyl)-3-butene-2-one | H526 (Lung Cancer) | 0.5334 µmol·L⁻¹ | [6] |
| Phellinus igniarius | 4-(3,4-dihydroxyphenyl)-3-butene-2-one | DU145 (Prostate Cancer) | 1.885 µmol·L⁻¹ | [6] |
| Phellinus igniarius | 4-(3,4-dihydroxyphenyl)-3-butene-2-one | HEL (Erythroleukemia) | 1.057 µmol·L⁻¹ | [6] |
| Phellinus baumii | Polyphenol Extract | A549 (Lung Cancer) | 49.07 ± 0.5 μg/mL | [7] |
| Phellinus baumii | Polyphenol Extract | HCT116 (Colon Cancer) | 54.05 ± 0.7 μg/mL | [7] |
| Phellinus baumii | Polyphenol Extract | Hela (Cervical Cancer) | 96.14 ± 4.9 μg/mL | [7] |
| Phellinus baumii | Polyphenol Extract | T24 (Bladder Cancer) | 105.0 ± 10.7 μg/mL | [7] |
| Phellinus baumii | Polyphenol Extract | HepG2 (Liver Cancer) | 140.1 ± 9.6 μg/mL | [7] |
| Phellinus igniarius | Ethanolic Extract | SK-Hep-1 (Hepatocarcinoma) | 72 µg/ml (at 48h) | [8] |
| Phellinus linteus | Polysaccharides | HepG2 (Liver Cancer) | 125 µg/mL (at 48h) | [9] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for reproducible and comparable results. Below are the methodologies for the key bioassays mentioned in this guide.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay (Antioxidant)
This assay measures the ability of an antioxidant to donate an electron and scavenge the stable DPPH free radical.
-
Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (typically 0.1 mM in methanol (B129727) or ethanol).
-
Methanol or ethanol (analytical grade).
-
Test extracts/compounds at various concentrations.
-
Positive control (e.g., Ascorbic acid or Trolox).
-
-
Procedure:
-
Prepare a working solution of DPPH in methanol or ethanol. The solution should be freshly prepared and kept in the dark.
-
In a 96-well plate or test tubes, add a specific volume of the test sample at different concentrations.
-
Add an equal volume of the DPPH working solution to each well/tube.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the mixture in the dark at room temperature for a set period (e.g., 30 minutes).
-
Measure the absorbance of the solution at 517 nm using a spectrophotometer.
-
The percentage of scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100
-
The IC50 value (the concentration of the sample that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of scavenging against the sample concentration.
-
Nitric Oxide (NO) Production Inhibition Assay in Macrophages (Anti-inflammatory)
This assay determines the ability of a compound to inhibit the production of nitric oxide in macrophage cells (e.g., RAW 264.7) stimulated with lipopolysaccharide (LPS). NO production is measured indirectly by quantifying its stable metabolite, nitrite (B80452), in the cell culture supernatant using the Griess reagent.[6]
-
Cell Culture and Treatment:
-
Seed RAW 264.7 macrophage cells in a 96-well plate at a density of approximately 1.5 x 10⁵ cells/mL and incubate for 24 hours.
-
Pre-treat the cells with various concentrations of the Phellinus extract or compound for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) to induce NO production and incubate for another 24 hours.
-
-
Griess Assay:
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Prepare the Griess reagent by mixing equal volumes of Reagent A (1% sulfanilamide (B372717) in 2.5% phosphoric acid) and Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).
-
Add 100 µL of the Griess reagent to each 100 µL of supernatant in a new 96-well plate.
-
Incubate at room temperature for 10 minutes in the dark.
-
Measure the absorbance at 540 nm using a microplate reader.
-
A standard curve using known concentrations of sodium nitrite is used to quantify the amount of nitrite in the samples.
-
The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.
-
MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] Assay (Anticancer/Cytotoxicity)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture and Treatment:
-
Seed cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the Phellinus extract or compound for a specified period (e.g., 24, 48, or 72 hours).
-
Include a vehicle control (cells treated with the solvent used to dissolve the extract).
-
-
MTT Assay Procedure:
-
After the treatment period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.
-
Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan (B1609692) crystals by viable cells.
-
Carefully remove the medium containing MTT.
-
Add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent solution, to each well to dissolve the for-mazan crystals.
-
Gently shake the plate to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Cell viability is expressed as a percentage of the vehicle-treated control cells.
-
The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is calculated from the dose-response curve.
-
Visualizing the Science: Workflows and Pathways
To better understand the experimental process and the molecular mechanisms of action, the following diagrams have been generated using Graphviz.
Experimental Workflow
Caption: General experimental workflow for correlating chemical profile with bioactivity.
Signaling Pathways
Phellinus extracts exert their anti-inflammatory effects by modulating key signaling pathways. The NF-κB and MAPK pathways are central to the inflammatory response.
Caption: Inhibition of NF-κB and MAPK signaling pathways by Phellinus extracts.
Conclusion
This guide highlights the strong correlation between the chemical constituents of Phellinus extracts and their significant antioxidant, anti-inflammatory, and anticancer activities. The provided data and protocols serve as a valuable resource for researchers aiming to further explore the therapeutic potential of these medicinal mushrooms. The visualization of experimental workflows and signaling pathways offers a clear framework for understanding the scientific process and the molecular basis of the observed bioactivities. Further research, utilizing standardized methodologies, will be crucial in isolating and characterizing novel therapeutic agents from the rich chemical arsenal (B13267) of the Phellinus genus.
References
- 1. mdpi.com [mdpi.com]
- 2. Protocol Griess Test [protocols.io]
- 3. Nitric Oxide Griess Assay [bio-protocol.org]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. sciencellonline.com [sciencellonline.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of different methods for quantifying Phellinus β-glucans
For researchers, scientists, and professionals in drug development, the accurate quantification of β-glucans from medicinal mushrooms like Phellinus is critical for standardization and understanding their therapeutic potential. This guide provides a comparative overview of common analytical methods, supported by experimental data and detailed protocols, to aid in the selection of the most appropriate technique for your research needs.
Comparison of Quantification Methods
The quantification of β-glucans is primarily achieved through methods that either break down the polymer into measurable glucose units or utilize dyes that specifically interact with the β-glucan structure. The main approaches include acid hydrolysis followed by enzymatic digestion, and dye-binding assays using reagents such as aniline (B41778) blue (fluorometric) or Congo red (colorimetric). Each method possesses distinct advantages and limitations in terms of specificity, accuracy, and throughput.
A study on various Phellinus strains reported β-glucan content ranging from 23.64 to 32.08 mg per gram of fruiting body.[1] Another study, utilizing a fluorometric method with aniline blue, determined the β-glucan content in a Phellinus polysaccharide extract to be 19.86%.[2] It is important to note that direct comparison of absolute values across different studies can be challenging due to variations in extraction methods and the specific strains of Phellinus used.[3]
Quantitative Data Summary
The following table summarizes reported β-glucan content in Phellinus species from various studies, highlighting the different quantification methods used.
| Phellinus Species/Product | Quantification Method | Reported β-Glucan Content | Reference |
| Phellinus sp. (Fruiting Body) | Not Specified | 23.64 - 32.08 mg/g | [1] |
| Phellinus Polysaccharide | Fluorometry (Aniline Blue) | 19.86% | [2] |
| Phellinus linteus (Autoclave Extract) | Not Specified | Highest among extraction methods | [[“]] |
Experimental Protocols
Detailed methodologies for the key quantification techniques are provided below.
Acid Hydrolysis and Enzymatic Method (Based on Megazyme K-YBGL Kit)
This method determines β-glucan content by difference. Total glucan is measured after acid hydrolysis, and α-glucan is measured separately using specific enzymes.
a) Measurement of Total Glucan:
-
Mill the mushroom or yeast sample to pass through a 1.0 mm screen.
-
Accurately weigh approximately 90 mg of the milled sample into a 20 x 12 mm culture tube.
-
Add 2.0 mL of 12 M sulfuric acid to each tube, cap, and stir vigorously.
-
Incubate in a 30°C water bath for 1 hour, with vigorous stirring every 15 minutes.
-
Add 10.0 mL of distilled water to each tube, mix well, and place in a boiling water bath for 2 hours.
-
Cool the tubes to room temperature and quantitatively transfer the contents to a 100 mL volumetric flask. Adjust the volume with 200 mM sodium acetate (B1210297) buffer (pH 5.0).
-
Centrifuge or filter an aliquot of the solution.
-
Take a 0.1 mL aliquot of the supernatant/filtrate for glucose measurement using the GOPOD reagent.
b) Measurement of α-Glucan:
-
Weigh approximately 100 mg of the milled sample into a culture tube.
-
Add 0.2 mL of 80% ethanol (B145695) and mix.
-
Add a magnetic stirrer and 2.0 mL of ice-cold 1.7 M NaOH. Stir for 15 minutes in an ice-water bath.
-
Add 8.0 mL of 1.2 M sodium acetate buffer (pH 3.8) containing 5 mM Calcium Chloride while stirring.
-
Add 0.5 mL of EnzyAlpha™ reagent (amylase, amyloglucosidase, invertase, and trehalase).
-
Incubate at 40°C for 30 minutes.
-
For samples with >10% α-glucan, quantitatively transfer to a 100 mL volumetric flask and bring to volume with distilled water.
-
Centrifuge or filter an aliquot and use 0.1 mL for glucose measurement with GOPOD reagent.
c) Calculation: β-Glucan (%) = Total Glucan (%) - α-Glucan (%)
Fluorometric Method (Aniline Blue Assay)
This method is based on the specific binding of aniline blue to (1→3)-β-D-glucans, resulting in a measurable fluorescence.
-
Prepare a reagent solution containing aniline blue, glycine/NaOH buffer, and HCl.[5]
-
Add the sample extract to the reagent solution.
-
Incubate at 50°C for 30 minutes to allow the dye to bind to the β-glucans.[6]
-
Cool to room temperature for 30 minutes to quench unbound dye fluorescence.[6]
-
Measure the fluorescence intensity using a spectrophotometer with an excitation wavelength of approximately 400 nm and an emission wavelength of around 460-503 nm.[2][6]
-
Quantify the β-glucan content by comparing the fluorescence to a standard curve prepared with a known β-glucan standard (e.g., curdlan (B1160675) or laminarin).[2][7]
Colorimetric Method (Congo Red Assay)
This assay is specific for β-glucans with a triple helix structure. The binding of Congo red to this conformation causes a shift in the absorption maximum.[8][9][10]
-
Prepare a stock solution of Congo red in a suitable buffer (e.g., phosphate (B84403) buffer, pH 8.0).[11]
-
Mix the sample extract with the Congo red solution.
-
Measure the absorbance at approximately 523 nm, which corresponds to the absorption maximum of the β-glucan-Congo red complex.[8]
-
A background measurement of the sample without Congo red may be necessary to correct for any intrinsic color.[8]
-
Quantify the β-1,3-1,6-glucan content using a standard curve prepared with a β-glucan known to have a triple helix structure, such as schizophyllan.[8]
Visualizing Experimental Workflows and Signaling Pathways
Experimental Workflow for Method Comparison
The following diagram illustrates a logical workflow for the cross-validation of different β-glucan quantification methods.
Caption: Workflow for comparing β-glucan quantification methods.
β-Glucan Induced Dectin-1 Signaling Pathway
β-glucans are recognized by the Dectin-1 receptor on immune cells, triggering a signaling cascade that leads to various cellular responses.
Caption: Dectin-1 signaling pathway initiated by β-glucan binding.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Why beta-glucan values in medicinal mushrooms are often inaccurate [mycotrition.com]
- 4. consensus.app [consensus.app]
- 5. researchgate.net [researchgate.net]
- 6. jfda-online.com [jfda-online.com]
- 7. 1,3-beta-glucan quantification by a fluorescence microassay and analysis of its distribution in foods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cabidigitallibrary.org [cabidigitallibrary.org]
- 9. A high throughput colorimetric assay of β-1,3-D-glucans by Congo red dye - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A new colorimetric method to quantify β-1,3-1,6-glucans in comparison with total β-1,3-glucans in edible mushrooms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Wild versus Cultivated Phellinus Mushrooms: Bioactive Compounds, Pharmacological Activities, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The genus Phellinus, a group of medicinal mushrooms, has long been revered in traditional medicine for its diverse therapeutic properties. With the increasing demand for natural health products, the cultivation of Phellinus species has become a crucial alternative to the unsustainable harvesting of their wild counterparts. This guide provides an objective comparison of wild and cultivated Phellinus mushrooms, focusing on their chemical composition, bioactive potential, and pharmacological effects, supported by experimental data.
Chemical Composition: A Tale of Two Sources
The bioactive potential of Phellinus mushrooms is primarily attributed to their rich content of polysaccharides, triterpenoids, and phenolic compounds. While both wild and cultivated varieties contain these valuable constituents, their concentrations can vary, influencing their therapeutic efficacy.
Water extracts of Phellinus igniarius have been shown to be rich in phenolics and polysaccharides. Comparative studies indicate that wild P. igniarius (WEPI) contains approximately two-fold more polysaccharides than wild P. linteus (WEPL)[1]. While direct comprehensive quantitative comparisons of polysaccharide and triterpenoid (B12794562) content between wild and cultivated Phellinus of the same species are not extensively documented in the reviewed literature, the available data suggests that cultivation can yield mushrooms with comparable, and in some cases, optimized bioactive profiles. For instance, studies on cultivated Phellinus igniarius have demonstrated significant production of polysaccharides with potent biological activities[2][3][4].
Table 1: Comparative Analysis of Bioactive Compounds in Wild vs. Cultivated Phellinus Mushrooms
| Bioactive Compound | Wild Phellinus | Cultivated Phellinus | Key Findings |
| Polysaccharides | High concentrations, particularly in P. igniarius[1]. | Cultivation methods are being optimized for high polysaccharide yields[3][5]. Fermentation of P. igniarius mycelia yields significant polysaccharide content[2]. | Wild P. igniarius shows higher polysaccharide content compared to wild P. linteus[1]. Cultivated forms show promise for consistent and high-yield production. |
| Total Phenolics | Varies by species. P. igniarius water extract (WEPI) has higher levels than P. linteus water extract (WEPL)[1]. | Total phenolic content in cultivated Phellinus can be significant and is influenced by extraction methods. | WEPI exhibits higher phenolic content than WEPL[1]. |
| Total Flavonoids | Generally present in significant amounts. WEPI shows higher flavonoid content than WEPL[1]. | Flavonoid content is a key indicator of antioxidant potential in cultivated species. | WEPI demonstrates higher flavonoid levels compared to WEPL[1]. |
Pharmacological Activities: Unveiling the Therapeutic Potential
The diverse array of bioactive compounds in Phellinus mushrooms translates into a broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory, and anticancer effects.
Antioxidant Activity
The antioxidant capacity of Phellinus extracts is a key measure of their therapeutic potential. Studies comparing wild and cultivated Phellinus igniarius have shown that both possess strong antioxidant capabilities. The total polyphenols from both wild (WPP) and cultivated (CPP) P. igniarius exhibit potent antioxidant activity, with the capacity of CPP being similar to that of WPP[6].
Table 2: Comparative Antioxidant Activity of Wild vs. Cultivated Phellinus Mushroom Extracts
| Assay | Wild Phellinus Extract (IC50) | Cultivated Phellinus Extract (IC50) | Reference |
| DPPH Radical Scavenging | P. linteus (Ethanol Extract): 28.85 ± 0.56 µg/mL | P. linteus (Cultured Mycelia, Hot Water Extract): 243.25 ± 30.82 µg/mL | |
| ABTS Radical Scavenging | P. linteus (Ethanol Extract): 14.06 ± 0.08 µg/mL | Not specified | |
| Xanthine Oxidase Inhibition | P. igniarius (WPP): 88.19 µg/mL | P. igniarius (CPP): 108.0 µg/mL | [6] |
IC50 values represent the concentration of the extract required to inhibit 50% of the activity. A lower IC50 value indicates higher antioxidant activity.
Anti-inflammatory and Immunomodulatory Effects
Phellinus extracts have demonstrated significant anti-inflammatory and immunomodulatory properties. Both wild and cultivated P. igniarius polyphenols have been shown to inhibit the increase of inflammatory factors such as ICAM-1, IL-1β, and IL-6[6]. This anti-inflammatory action is mediated, in part, through the modulation of key signaling pathways.
Anticancer Activity
The anticancer potential of Phellinus mushrooms is a major area of research. Extracts from Phellinus linteus have been shown to suppress the growth, angiogenesis, and invasive behavior of breast cancer cells through the inhibition of AKT signaling[1][7]. Both wild and cultivated Phellinus extracts have demonstrated cytotoxic effects against various cancer cell lines.
Table 3: Comparative Cytotoxic Activity of Phellinus Mushroom Extracts on Cancer Cell Lines
| Cell Line | Phellinus Species and Type | IC50 Value | Reference |
| Breast Cancer (MDA-MB-231) | P. linteus (Cultivated) | 40 mg/mL | [8] |
| Breast Cancer (MCF-7) | P. linteus (Cultivated) | 3.64±0.21% (late apoptotic cells) | [9] |
Signaling Pathway Modulation
The therapeutic effects of Phellinus mushrooms are underpinned by their ability to modulate specific cellular signaling pathways involved in inflammation and cancer.
TLR4/NF-κB/NLRP3 Signaling Pathway
In the context of inflammation, such as in gout, Phellinus igniarius extracts have been shown to down-regulate the expression of inflammatory factors by mediating the Toll-like receptor 4 (TLR4)/nuclear factor-kappa B (NF-κB)/NLR family pyrin domain-containing 3 (NLRP3) signaling pathway. Both wild and cultivated P. igniarius polyphenols significantly inhibit the increased expression of TLR4 and NLRP3 proteins[6][8].
EGFR/Akt Signaling Pathway
In cancer biology, the epidermal growth factor receptor (EGFR)/protein kinase B (Akt) signaling pathway is a critical regulator of cell proliferation, survival, and invasion. Extracts from Phellinus linteus have been demonstrated to suppress the phosphorylation of Akt, thereby inhibiting downstream signaling and leading to reduced cancer cell growth and invasion[1][7].
Experimental Protocols
A summary of the methodologies employed in the cited studies for the quantification of key bioactive compounds and the assessment of antioxidant activity is provided below.
Extraction of Bioactive Compounds
-
Maceration: Powdered mushroom samples are typically macerated in a solvent (e.g., 95% ethanol (B145695) or distilled water) for a specified period to extract bioactive compounds.
-
Decoction: This method involves boiling the mushroom material in a solvent (e.g., distilled water) to extract water-soluble components.
-
Soxhlet Extraction: A continuous extraction method using a Soxhlet apparatus with various solvents of increasing polarity (e.g., petroleum ether, chloroform, methanol) to fractionate the extract based on compound solubility.
Determination of Total Phenolic Content
The Folin-Ciocalteu method is commonly used. An aliquot of the mushroom extract is mixed with Folin-Ciocalteu reagent, followed by the addition of a sodium carbonate solution. The absorbance of the resulting blue-colored solution is measured spectrophotometrically, typically at 765 nm. Gallic acid is used as a standard, and the results are expressed as milligrams of gallic acid equivalents (GAE) per gram of dry extract.
Determination of Total Flavonoid Content
The aluminum chloride colorimetric method is widely employed. The extract is mixed with sodium nitrite, followed by the addition of aluminum chloride. After a short incubation, sodium hydroxide (B78521) is added, and the absorbance is measured at 510 nm. Quercetin (B1663063) is a common standard, and the results are expressed as milligrams of quercetin equivalents (QE) per gram of dry extract.
Antioxidant Activity Assays
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of the extract to donate a hydrogen atom to the stable DPPH radical. The reduction in absorbance of the DPPH solution at 517 nm is proportional to the antioxidant activity.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: The pre-formed ABTS radical cation is mixed with the extract, and the reduction in absorbance at 734 nm is measured.
-
FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the ability of the extract to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color and is measured at 593 nm.
Conclusion
This comparative guide highlights that both wild and cultivated Phellinus mushrooms are rich sources of bioactive compounds with significant therapeutic potential. While wild specimens have historically been the primary source, advancements in cultivation and fermentation technologies offer a sustainable and consistent supply of high-quality Phellinus products. The pharmacological activities of cultivated Phellinus, particularly their antioxidant, anti-inflammatory, and anticancer effects, are often comparable to their wild counterparts. The ability of Phellinus extracts to modulate key signaling pathways, such as TLR4/NF-κB/NLRP3 and EGFR/Akt, provides a mechanistic basis for their observed therapeutic benefits. Further research focusing on the optimization of cultivation conditions to enhance the production of specific bioactive compounds and more extensive clinical trials are warranted to fully realize the potential of Phellinus mushrooms in modern medicine and drug development.
References
- 1. Comparing the functional components, SOD-like activities, antimutagenicity, and nutrient compositions of Phellinus igniarius and Phellinus linteus mushrooms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Physico-chemical Properties and Antioxidant Activity in vitro of Intracellular Polysaccharides from Phellinus igniarius [spkx.net.cn]
- 5. Submerged Culture of Phellinus linteus for Mass Production of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal fungus Phellinus igniarius alleviates gout in vitro by modulating TLR4/NF-kB/NLRP3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In vitro antioxidant and anticancer activities of Smilax corbularia extract combined with Phellinus linteus extract against breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
Extract versus Isolate: A Comparative Guide to the Efficacy of Phellinus Mushroom Preparations
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides a comprehensive comparison of the biological activities of crude extracts from Phellinus species versus their isolated pure compounds. The following sections present quantitative data, detailed experimental methodologies, and visual representations of the key signaling pathways involved in the observed anticancer, antioxidant, and immunomodulatory effects.
Data Presentation: Comparative Efficacy
The following tables summarize the quantitative data from various studies, comparing the efficacy of Phellinus extracts with their isolated compounds.
Table 1: Anticancer Activity
| Preparation | Cell Line | Assay | IC50 Value |
| Phellinus linteus Ethanol Extract | HT29 (Colon Cancer) | MTT | 149.9 µg/mL[1] |
| Phellinus linteus n-Hexane Fraction | HT29 (Colon Cancer) | MTT | 69.8 µg/mL[1] |
| Phellinus linteus Ethyl Acetate Fraction | HT29 (Colon Cancer) | MTT | 77.8 µg/mL[1] |
| Hispolon (B173172) (from P. linteus) | NB4 (Leukemia) | MTT | 10 µg/mL (at 24h)[1] |
| Hispolon (from P. linteus) | MCF7 (Breast Cancer) | MTT | 70 µM[1] |
| Hispolon | C6 (Glioblastoma) | MTT | 68.1 µM (24h), 51.7 µM (48h) |
| Hispolon | DBTRG (Glioblastoma) | MTT | 55.7 µM (24h), 46.6 µM (48h) |
| Phellinus linteus Ethanol Extract | KKU-100 (Cholangiocarcinoma) | SRB | Effective |
| Phellinus igniarius Ethanol Extract | KKU-100 (Cholangiocarcinoma) | SRB | Effective |
| Phellinus nigricans Ethanol Extract | KKU-100 (Cholangiocarcinoma) | SRB | Effective |
Table 2: Antioxidant Activity
| Preparation | Assay | EC50/IC50 Value |
| Phellinus linteus Ethanol Extract | DPPH | 28.85 ±0.56 µg/mL |
| Phellinus igniarius Hot Water Extract Polysaccharides | DPPH | ~50% scavenging at 2 mg/mL[2] |
| Phellinus igniarius (NH4)2C2O4 Extract Polysaccharides | DPPH | ~50% scavenging at 2 mg/mL[2] |
| Phellinus igniarius NaOH Extract Polysaccharides | DPPH | ~50% scavenging at 2 mg/mL[2] |
| Caffeic Acid (from P. linteus broth) | ABTS | TEAC: 0.52[3] |
| Inotilone (from P. linteus broth) | ABTS | TEAC: 1.10[3] |
| 4-(3,4-dihydroxyphenyl)-3-buten-2-one (from P. linteus broth) | ABTS | TEAC: 1.69[3] |
| Phellinus linteus Ethyl Acetate Extract | DPPH | IC50: 17.73±0.27 μg/mL |
Table 3: Immunomodulatory Activity
| Preparation | Cell Line/Model | Effect | Quantitative Data |
| Phellinus linteus Polysaccharides | Murine Splenocytes | Stimulation of proliferation[4] | - |
| Phellinus baumii Polysaccharides | Murine Splenocytes | Stimulation of proliferation[4] | - |
| Phellinus gilvus Polysaccharides | Murine Splenocytes | Stimulation of proliferation (more powerful than P. linteus and P. baumii)[4] | - |
| Phellinus linteus Polysaccharides | RAW 264.7 Macrophages | Decreased TNF-α, Increased IL-10[5] | - |
| Phellinus igniarius Polysaccharides | RAW 264.7 Macrophages | Decreased TNF-α, Increased IL-10[5] | - |
| Phellinus linteus Mycelium Extract | H1N1-infected mice | Decreased IL-6 and IFN-γ in blood[6] | IL-6 reduced to 37.67 pg/mL, IFN-γ reduced to 450.42 pg/mL |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
MTT Cell Viability Assay
This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.
Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[7][8][9] These insoluble crystals are then dissolved, and the absorbance of the resulting colored solution is measured, which is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with various concentrations of the Phellinus extract or isolated compound and incubate for the desired period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[9]
-
Incubation: Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[9]
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader.[10]
-
Data Analysis: Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) x 100. The IC50 value (the concentration that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.
DPPH Radical Scavenging Assay
This assay is a common and straightforward method to evaluate the antioxidant capacity of a sample.
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color in solution.[11][12] In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the yellow-colored diphenylpicrylhydrazine. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the sample.[11][12]
Procedure:
-
Sample Preparation: Prepare various concentrations of the Phellinus extract or isolated compound in a suitable solvent (e.g., methanol (B129727) or ethanol).[11][12]
-
DPPH Solution: Prepare a fresh 0.1 mM solution of DPPH in the same solvent.[12]
-
Reaction Mixture: In a 96-well plate or test tubes, add a specific volume of the sample solution to a fixed volume of the DPPH solution.[11][12] A control containing only the solvent and DPPH solution is also prepared.
-
Incubation: Incubate the reaction mixtures in the dark at room temperature for a set period (e.g., 30 minutes).[11][12]
-
Absorbance Measurement: Measure the absorbance of each solution at 517 nm using a spectrophotometer.[11][12]
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity using the following formula: % Scavenging Activity = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100. The EC50 value (the concentration that scavenges 50% of the DPPH radicals) can be determined from a dose-response curve.[12]
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams, created using the DOT language, illustrate key signaling pathways and a general experimental workflow.
Caption: General experimental workflow for comparing Phellinus extracts and isolated compounds.
Caption: Simplified PI3K/Akt signaling pathway in the anticancer effect of Phellinus.[13][14]
Caption: NF-κB signaling in the immunomodulatory effects of Phellinus polysaccharides.[15][16]
Discussion and Conclusion
The compiled data suggests that while isolated compounds from Phellinus species, such as hispolon and polysaccharides, exhibit potent biological activities, the crude extracts often demonstrate significant efficacy as well. This can be attributed to several factors:
-
Synergistic Effects: The combination of various bioactive compounds in a crude extract may lead to synergistic or additive effects, where the overall activity is greater than the sum of the individual components.[1][17][18]
-
Bioavailability: The presence of other compounds in an extract can influence the solubility, stability, and bioavailability of the primary active constituents.
-
Multiple Targets: Crude extracts, with their complex mixture of compounds, may act on multiple cellular targets and pathways simultaneously, leading to a broader therapeutic effect.
Conversely, isolated pure compounds offer the advantage of a well-defined chemical entity with a specific mechanism of action, which is crucial for drug development and understanding precise molecular interactions. For instance, hispolon has been shown to induce apoptosis and cell cycle arrest through specific signaling pathways. Polysaccharides are known to exert their effects primarily through immunomodulation.[19][20][21]
References
- 1. A Review: The Bioactivities and Pharmacological Applications of Phellinus linteus [mdpi.com]
- 2. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chemical Constituents of the Culture Broth of Phellinus linteus and Their Antioxidant Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative immunomodulating activities of polysaccharides isolated from Phellinus spp. on cell-mediated immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural characterization and immunomodulatory effects of polysaccharides from Phellinus linteus and Phellinus igniarius on the IL-6/IL-10 cytokine balance of the mouse macrophage cell lines (RAW 264.7) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchhub.com [researchhub.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. broadpharm.com [broadpharm.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]
- 12. acmeresearchlabs.in [acmeresearchlabs.in]
- 13. Phellinus linteus suppresses growth, angiogenesis and invasive behaviour of breast cancer cells through the inhibition of AKT signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Phellinus linteus suppresses growth, angiogenesis and invasive behaviour of breast cancer cells through the inhibition of AKT signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Inhibitory Effect of Phellinus baumii Extract on CFA-Induced Inflammation in MH-S Cells through Nuclear Factor-κB and Mitogen-Activated Protein Kinase Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Medicinal fungus Phellinus igniarius alleviates gout in vitro by modulating TLR4/NF-kB/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Medicinal mushroom Phellinus linteus as an alternative cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phellinus linteus extract induces autophagy and synergizes with 5-fluorouracil to inhibit breast cancer cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. unifood.rect.bg.ac.rs [unifood.rect.bg.ac.rs]
- 20. researchgate.net [researchgate.net]
- 21. Antitumor and immunomodulating activities of six Phellinus igniarius polysaccharides of different origins - PMC [pmc.ncbi.nlm.nih.gov]
- 22. brighterworkscanceralternatives.substack.com [brighterworkscanceralternatives.substack.com]
- 23. Extracts of Phellinus linteus, Bamboo (Sasa senanensis) Leaf and Chaga Mushroom (Inonotus obliquus) Exhibit Antitumor Activity through Activating Innate Immunity | MDPI [mdpi.com]
Validating the Anti-inflammatory Activity of Phellinus in Animal Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-inflammatory properties of various Phellinus species as demonstrated in preclinical animal models. The performance of Phellinus extracts and their bioactive compounds is compared with standard anti-inflammatory drugs and other medicinal mushrooms. Supporting experimental data, detailed protocols, and pathway visualizations are presented to aid in the evaluation and potential development of Phellinus-based therapeutics.
Comparative Efficacy of Phellinus in Preclinical Models of Inflammation
Extracts from various Phellinus species, including P. linteus, P. baumii, and P. igniarius, have consistently demonstrated significant anti-inflammatory effects across a range of animal models. These models mimic different aspects of human inflammatory conditions, providing a valuable platform for preclinical validation. The efficacy of Phellinus is often comparable to that of standard non-steroidal anti-inflammatory drugs (NSAIDs) and other immunomodulatory agents.
Carrageenan-Induced Paw Edema
A widely used model for acute inflammation, carrageenan-induced paw edema involves the injection of carrageenan into the paw of a rodent, leading to swelling and inflammation. Phellinus linteus extracts have been shown to dose-dependently inhibit this edema. The anti-inflammatory effect is attributed to the inhibition of pro-inflammatory mediators.
| Treatment Group | Dose | Paw Edema Inhibition (%) | Key Cytokine/Mediator Reduction | Reference |
| Phellinus linteus (Inotilone) | i.p. | Data not specified | Reduced iNOS, COX-2, TNF-α, NO | [1] |
| Ganoderma lucidum (Ethyl Acetate Extract) | 1000 mg/kg | 55.8% | Not Specified | [2] |
| Indomethacin (B1671933) | 10 mg/kg | 31.67% | Reduced iNOS | [3] |
| Indomethacin | 0.66-2 mg/kg | Significant Inhibition | Reduced PGE2 | [4] |
| Naproxen | Not Specified | Significant Inhibition | Not Specified | [5] |
Dextran (B179266) Sulfate Sodium (DSS)-Induced Colitis
This model mimics inflammatory bowel disease (IBD) in humans. Administration of DSS in drinking water induces colonic inflammation, ulceration, and bloody diarrhea in rodents. Polysaccharides from Phellinus linteus have been shown to ameliorate the clinical and pathological signs of DSS-induced colitis.[6] Similarly, polysaccharides from Hericium erinaceus (Lion's Mane) have demonstrated protective effects.
| Treatment Group | Dose | Key Outcomes | Reference | |---|---|---|---|---| | Phellinus linteus Polysaccharides | 500 mg/kg/day | Decreased IL-6, IL-1β, TNF-α, iNOS | | | Hericium erinaceus Polysaccharide | Not Specified | Improved clinical symptoms, reduced NO, MDA, T-SOD, MPO, IL-6, IL-1β, TNF-α, COX-2, iNOS |[7] | | Hericium erinaceus Ethanol Extract | 250 & 500 mg/kg/day | Improved body weight, colon length; decreased intestinal bleeding |[8] | | Sulfasalazine | 100 mg/kg/day | Prolonged survival, dose-dependent amelioration of inflammation |[6] | | Sulfasalazine | 30 & 60 mg/kg | Attenuated inflammation and apoptosis |[9] |
Lipopolysaccharide (LPS)-Induced Acute Lung Injury
Intratracheal or intranasal administration of LPS, a component of gram-negative bacteria, induces a robust inflammatory response in the lungs, characterized by neutrophil infiltration and the production of pro-inflammatory cytokines. Extracts from Phellinus baumii and Phellinus gilvus have been shown to inhibit this pulmonary inflammation.[10]
| Treatment Group | Dose | Key Outcomes | Reference | |---|---|---|---|---| | Phellinus baumii Phenolics | 50, 100, 150 mg/kg | Reduced blood glucose, improved insulin (B600854) sensitivity (in a T2DM model with inflammation) |[10] | | Cordyceps sinensis Extract | 10, 30, 60 mg/kg | Reduced TNF-α, IL-1β, IL-6, NO in BALF; Reduced iNOS, COX-2, NF-κB p65 |[11][12][13] | | Dexamethasone | 5 & 10 mg/kg, i.p. | Reversed increase in neutrophils and pro-inflammatory cytokines (IL-6, TNF-α); Reversed increase in COX-2, iNOS, NF-κB p65 |[14][15][16] | | Dexamethasone | 1 mg/kg | Decreased pulmonary inflammation and edema by ~65%; Reduced IL-6, IL-1β, TNF-α by ~75% |[17] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the effect of a test substance on acute inflammation.
Materials:
-
Male Wistar rats (150-200 g)
-
Carrageenan (1% w/v solution in sterile saline)
-
Test substance (e.g., Phellinus extract)
-
Reference drug (e.g., Indomethacin, 20 mg/kg)
-
Plethysmometer
Procedure:
-
Fast the rats overnight with free access to water.
-
Divide the animals into control, standard, and test groups.
-
Administer the vehicle (control), reference drug, or test substance orally or intraperitoneally.
-
After a specific pre-treatment time (e.g., 60 minutes for oral administration), inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume of each rat using a plethysmometer at 0 hours (before carrageenan injection) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice
Objective: To assess the therapeutic potential of a test substance in a model of inflammatory bowel disease.
Materials:
-
Male C57BL/6 mice (8-10 weeks old)
-
Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000 Da
-
Test substance (e.g., Phellinus extract)
-
Reference drug (e.g., Sulfasalazine, 100 mg/kg)
Procedure:
-
Acclimatize the mice for at least one week.
-
Induce acute colitis by administering 2.5-5% (w/v) DSS in the drinking water for 5-7 consecutive days.
-
Administer the test substance or reference drug orally once daily, starting from the first day of DSS administration.
-
Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).
-
At the end of the treatment period, euthanize the mice and collect the colons.
-
Measure the colon length and weight.
-
Process a portion of the colon for histological analysis to assess tissue damage and inflammatory cell infiltration.
-
Homogenize another portion of the colon to measure levels of inflammatory markers such as MPO, cytokines (TNF-α, IL-1β, IL-6), and signaling proteins (NF-κB, MAPKs).
Lipopolysaccharide (LPS)-Induced Acute Lung Injury in Mice
Objective: To evaluate the protective effect of a test substance against acute lung inflammation.
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
Test substance (e.g., Phellinus extract)
-
Reference drug (e.g., Dexamethasone, 5 mg/kg)
-
Bronchoalveolar lavage (BAL) fluid collection supplies
Procedure:
-
Anesthetize the mice with an appropriate anesthetic.
-
Administer the test substance or reference drug via the desired route (e.g., intraperitoneal, oral).
-
After the specified pre-treatment time, induce lung injury by intratracheal or intranasal instillation of LPS (e.g., 2.4 mg/kg).
-
At a predetermined time point after LPS challenge (e.g., 6, 24, or 48 hours), euthanize the mice.
-
Perform bronchoalveolar lavage (BAL) to collect fluid from the lungs.
-
Analyze the BAL fluid for total and differential cell counts (especially neutrophils) and levels of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6).
-
Collect lung tissue for histological examination and to measure the wet/dry weight ratio (an indicator of pulmonary edema) and myeloperoxidase (MPO) activity (an index of neutrophil infiltration).
Signaling Pathways and Experimental Workflows
The anti-inflammatory effects of Phellinus are primarily mediated through the modulation of key signaling pathways, particularly the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.
NF-κB Signaling Pathway
Caption: Inhibition of the NF-κB signaling pathway by Phellinus extracts.
MAPK Signaling Pathway
References
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ijrpns.com [ijrpns.com]
- 6. Experimental colitis induced by dextran sulphate sodium in mice: beneficial effects of sulphasalazine and olsalazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Polysaccharide of Hericium erinaceus attenuates colitis in C57BL/6 mice via regulation of oxidative stress, inflammation-related signaling pathways and modulating the composition of the gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Comparative Evaluation between Sulfasalazine Alone and in Combination with Herbal Medicine on DSS-Induced Ulcerative Colitis Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-Inflammatory Properties In Vitro and Hypoglycaemic Effects of Phenolics from Cultivated Fruit Body of Phellinus baumii in Type 2 Diabetic Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Protective effect of Cordyceps sinensis extract on lipopolysaccharide-induced acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protective effect of Cordyceps sinensis extract on lipopolysaccharide-induced acute lung injury in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protective effect of <i>Cordyceps sinensis</i> extract on lipopolysaccharide-induced acute lung injury in mice [ouci.dntb.gov.ua]
- 14. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Dexamethasone Attenuates LPS-induced Acute Lung Injury through Inhibition of NF-κB, COX-2, and Pro-inflammatory Mediators | Semantic Scholar [semanticscholar.org]
- 17. karger.com [karger.com]
A Comparative Guide to Solvent Extraction Efficiency for Phellinus Species
For Researchers, Scientists, and Drug Development Professionals
The genus Phellinus, a group of medicinal mushrooms, has been a cornerstone of traditional medicine in Asia for centuries. Modern pharmacological research has identified a wealth of bioactive compounds within these fungi, including polysaccharides, polyphenols, flavonoids, and triterpenoids, which are responsible for their antitumor, immunomodulatory, anti-inflammatory, and antioxidant properties.[1] The effective extraction of these compounds is a critical first step in research and drug development.
This guide provides an objective comparison of the extraction efficiency of various solvents for Phellinus, supported by experimental data. It aims to assist researchers in selecting the optimal extraction strategy based on their target compounds and research objectives.
Data Presentation: A Comparative Analysis of Extraction Yields
The choice of solvent significantly impacts both the total yield of the extract and the concentration of specific bioactive compounds. The polarity of the solvent plays a crucial role in determining which molecules are preferentially extracted.
Table 1: Comparison of Total Extraction Yield from Phellinus spp. Using Different Solvents
| Phellinus Species | Solvent | Extraction Method | Yield (% w/w) | Reference |
| P. wahlbergii | Alkaloid Procedure | Not Specified | 22.86 | [2] |
| P. igniarius | Hot Water | Sequential Extraction | 6.20 | [3] |
| P. igniarius | 1% (NH₄)₂C₂O₄ | Sequential Extraction | 0.80 | [3] |
| P. igniarius | 1.25 M NaOH | Sequential Extraction | 3.52 | [3] |
| P. linteus mycelium | Hot Water Extraction | Not Specified | 5.44 | [4] |
| P. linteus mycelium | Ultrasonic Extraction | Not Specified | 6.03 | [4] |
| P. linteus mycelium | Pressured Extraction | Not Specified | 7.73 | [4] |
| P. hartigii | 52% Ethanol (B145695)/Water | Soxhlet (Optimized) | Not Specified | [5] |
Table 2: Comparison of Bioactive Compound Yield and Activity with Different Solvents
| Phellinus Species | Solvent | Bioactive Compound | Yield / Activity | Reference |
| P. linteus mycelia | 75% Methanol (B129727) | Total Polyphenols | 70.13 ± 5.90 mg/g | [1] |
| P. linteus mycelia | Ethyl Acetate (B1210297) (partition) | Total Polyphenols | 52.58 ± 0.03 mg/g | [1] |
| P. gilvus | Methanol | Total Phenolics | 49.31 mg GAE/g | [6][7] |
| P. rimosus | Methanol | Total Phenolics | 46.51 mg GAE/g | [6][7] |
| P. badius | Methanol | Total Phenolics | 44.76 mg GAE/g | [6][7] |
| P. gilvus | Methanol | Total Flavonoids | 30.58 mg QE/g | [6][7] |
| P. rimosus | Methanol | Total Flavonoids | 28.04 mg QE/g | [6][7] |
| P. badius | Methanol | Total Flavonoids | 26.48 mg QE/g | [6][7] |
| P. igniarius | Hot Water | Polysaccharides | Carbohydrate Content: 88.28% | [3] |
| P. igniarius | 1% (NH₄)₂C₂O₄ | Polysaccharides | Carbohydrate Content: 64.14% | [3] |
| P. igniarius | 1.25 M NaOH | Polysaccharides | Carbohydrate Content: 42.29% | [3] |
| P. rimosus | Ethanol | Antioxidant Activity (DPPH) | EC₅₀: 8.26 ± 1.20 µg/mL | [2] |
Summary of Findings:
-
For Total Polyphenols and Phenolics: Methanol, often in an aqueous solution (e.g., 75%), demonstrates high efficiency in extracting phenolic compounds from Phellinus.[1][6][7][8] Ethyl acetate is also effective, particularly for partitioning styrylpyrone-type polyphenols.[1]
-
For Polysaccharides: Hot water extraction is the most common and effective method for isolating water-soluble polysaccharides.[3][9] Alkaline and dilute acid solutions can also be used in sequential extractions to yield further polysaccharide fractions.[3][9]
-
For General Bioactivity: Ethanol extracts have shown potent antioxidant and antimutagenic activities.[2] The choice between ethanol and water can depend on the desired bioactivity, as ethanolic extracts tend to have higher antioxidant content, while hot-water extracts may yield more β-glucans.[4]
Experimental Protocols
Detailed and reproducible methodologies are paramount in scientific research. Below are generalized protocols based on methods cited in the literature for the extraction and quantification of key bioactive compounds from Phellinus.
General Solvent Extraction Protocol
This protocol describes a common procedure for obtaining extracts for analysis.
-
Sample Preparation: The fruiting bodies or mycelia of the Phellinus mushroom are first cleaned of any debris. They are then dried, typically in an oven at a controlled temperature (e.g., 40-60°C) or by freeze-drying, to remove moisture. The dried material is ground into a fine powder to increase the surface area for extraction.[2][8]
-
Extraction:
-
Maceration: A specific weight of the mushroom powder is soaked in a chosen solvent (e.g., methanol, ethanol, water) at a defined solid-to-liquid ratio (e.g., 1:10 to 1:50 w/v).[8][9] The mixture is typically agitated for a set period, ranging from hours to several days, at room temperature or with gentle heating.[2][8]
-
Hot Water Extraction: For polysaccharides, the powder is mixed with distilled water and heated in a water bath (e.g., 90-100°C) for several hours.[2][9] This process may be repeated multiple times to maximize yield.[9]
-
Soxhlet Extraction: The powdered mushroom is placed in a thimble within a Soxhlet apparatus. The chosen solvent is heated, and its vapor continuously cycles through the sample, providing a thorough extraction. This method is often used for organic solvents.[5]
-
-
Filtration and Concentration: The resulting mixture is filtered (e.g., using Whatman No. 1 filter paper) to separate the solid residue from the liquid extract.[8] The solvent is then removed from the filtrate, typically under reduced pressure using a rotary evaporator, to yield the crude extract.[8]
-
Storage: The final dried extract is stored in a cool, dark, and dry place (e.g., at -4°C) until further analysis.[10]
Quantification of Total Phenolic Content (Folin-Ciocalteu Method)
-
Preparation: A known concentration of the Phellinus extract is prepared in a suitable solvent.
-
Reaction: An aliquot of the extract solution is mixed with Folin-Ciocalteu reagent.
-
Incubation: After a short incubation period, a sodium carbonate solution is added to the mixture.
-
Measurement: The mixture is incubated in the dark at room temperature for a specified time (e.g., 30-90 minutes). The absorbance of the resulting blue color is measured with a spectrophotometer at a wavelength of approximately 760 nm.
-
Calculation: The total phenolic content is determined by comparison with a standard curve prepared using a known concentration of gallic acid and is typically expressed as milligrams of gallic acid equivalents per gram of dry extract (mg GAE/g).[10]
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex processes and relationships. The following visualizations, created using the DOT language, depict a typical experimental workflow and a key signaling pathway modulated by Phellinus extracts.
Caption: Experimental workflow for extraction and analysis of bioactive compounds from Phellinus.
Phellinus extracts are known to exert anti-inflammatory effects by modulating key cellular signaling pathways. One of the most critical is the NF-κB (nuclear factor kappa B) pathway, which regulates the expression of pro-inflammatory genes.
Caption: Phellinus extracts inhibit the NF-κB inflammatory pathway at multiple points.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Phellinus hartigii extracts: Biological activities, and phenolic content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Antioxidant and antifungal potential of methanol extracts of Phellinus spp. from Sonora, Mexico | Revista Iberoamericana de Micología [elsevier.es]
- 8. Phenolic compounds of Phellinus spp. with antibacterial and antiviral activities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Isolation Techniques, Structural Characteristics, and Pharmacological Effects of Phellinus Polysaccharides: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to Traditional and Modern Preparation of Phellinus for Scientific Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of traditional and modern methods for preparing Phellinus species, a genus of medicinal mushrooms with a long history of use in traditional medicine, particularly in East Asia.[1][2] By replicating and analyzing traditional methods alongside contemporary scientific protocols, researchers can gain a deeper understanding of the mushroom's therapeutic properties and potentially identify novel bioactive compounds. This document outlines detailed experimental protocols, presents comparative data on the efficacy of different extraction techniques, and visualizes key cellular signaling pathways affected by Phellinus extracts.
Comparing Extraction Methods: Yield and Bioactivity
The efficacy of an extraction method is determined by its ability to yield a high concentration of bioactive compounds, which in turn influences the extract's therapeutic potential. Traditional methods, such as hot water decoction, are often simple and have been used for centuries.[3] Modern methods, including solvent and dual extractions, are designed to maximize the yield of specific types of compounds.[4]
Table 1: Comparison of Polysaccharide Yield from Different Extraction Methods
| Phellinus Species | Extraction Method | Polysaccharide Yield (%) | Reference |
| Phellinus igniarius | Hot Water Extraction | 2.93 | [5] |
| Phellinus igniarius | Hot Water Extraction | 6.2 | [6] |
| Phellinus linteus | Hot Water Extraction + High Pressure | 2.79 g (from sample) | [7] |
| Phellinus linteus | Hot Water Extraction | 2.24 g (from sample) | [7] |
| Phellinus linteus | Mycelial Culture Broth | 5.4 g/L | [8] |
Table 2: Comparative Antioxidant Activity of Phellinus Extracts
Antioxidant activity is a key indicator of the therapeutic potential of Phellinus extracts. The following table summarizes the findings of various studies using common antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl), ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), and FRAP (Ferric Reducing Antioxidant Power). Lower IC50 values in DPPH and ABTS assays indicate higher antioxidant activity.
| Phellinus Species | Extraction Solvent | DPPH IC50 (µg/mL) | ABTS IC50 (µg/mL) | FRAP Value (mmol FeSO4/mg) | Reference |
| Phellinus linteus | Ethanol (B145695) | 28.85 ± 0.56 | 14.06 ± 0.08 | - | |
| Phellinus igniarius | Ethanol | - | 18.44 ± 0.48 | - | |
| Phellinus nigricans | Ethanol | - | 15.41 ± 0.40 | - | |
| Phellinus rimosus | Ethanol | 8.26 ± 1.20 | - | 0.33 ± 0.06 | [9] |
| Phellinus merrillii | Ethyl Acetate | 660 ± 10 | - | - | [10] |
Table 3: Comparative Cytotoxicity of Phellinus Extracts Against Cancer Cell Lines
The cytotoxic effect of Phellinus extracts on cancer cells is a critical area of research. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Phellinus Species | Extract Type | Cancer Cell Line | IC50 Value (µg/mL) | Reference |
| Phellinus baumii | Polyphenol | A549 (Lung) | 49.07 ± 0.5 | [11] |
| Phellinus baumii | Polyphenol | Hela (Cervical) | 96.14 ± 4.9 | [11] |
| Phellinus baumii | Polyphenol | HepG2 (Liver) | 140.1 ± 9.6 | [11] |
| Phellinus baumii | Polyphenol | HCT116 (Colon) | 54.05 ± 0.7 | [11] |
| Phellinus linteus | Polysaccharide | MDA-MB-231 (Breast) | 1850 | [12] |
| Phellinus repandus | Crude | RD (Sarcoma) | 18 ± 0.10 | [13] |
Experimental Protocols
To ensure reproducibility and enable accurate comparisons, detailed experimental protocols are essential.
Traditional Preparation Methods
1. Hot Water Decoction (Tea)
This method is one of the most common traditional ways to prepare Phellinus.[3]
-
Materials: Dried Phellinus fruiting body, distilled water, grinder, beaker, hot plate with magnetic stirrer, filter paper.
-
Protocol:
-
Grind the dried Phellinus fruiting body into a coarse powder.
-
Add 10 g of the powder to 200 mL of distilled water in a beaker (1:20 solid-to-liquid ratio).
-
Heat the mixture to 90-100°C and maintain a gentle boil for 1-2 hours with continuous stirring.[6][14]
-
Allow the mixture to cool to room temperature.
-
Filter the decoction through filter paper to remove solid residues.
-
The resulting aqueous extract can be used for bioassays or be freeze-dried for concentration and storage.
-
2. Preparation of Phellinus igniarius Ash
This method has been traditionally used by Native American cultures.[2][14]
-
Materials: Dried Phellinus igniarius fruiting body, ceramic crucible, furnace.
-
Protocol:
-
Place the dried fruiting body in a ceramic crucible.
-
Heat the crucible in a furnace at a high temperature (e.g., 600°C) for several hours until the mushroom is completely incinerated and reduced to a fine ash.
-
Allow the ash to cool completely in a desiccator.
-
The resulting ash can then be analyzed for its elemental composition and tested for its traditional applications, such as altering the pH of other substances.
-
Modern Scientific Extraction Methods
1. Hot Water Extraction (HWE)
This is a standard laboratory method for extracting water-soluble polysaccharides.
-
Materials: Dried and powdered Phellinus, distilled water, reflux apparatus, water bath, centrifuge, ethanol, dialysis tubing, freeze-dryer.
-
Protocol:
-
Suspend 10 g of Phellinus powder in 200 mL of distilled water (1:20 ratio).
-
Perform the extraction in a reflux apparatus at 90°C for 3 hours.[6]
-
Centrifuge the mixture at 8000 rpm for 10 minutes to separate the supernatant from the residue.
-
Collect the supernatant and repeat the extraction on the residue twice more.
-
Pool the supernatants and concentrate them under reduced pressure.
-
Precipitate the polysaccharides by adding four volumes of 95% ethanol and leaving the mixture overnight at 4°C.
-
Collect the precipitate by centrifugation, redissolve it in distilled water, and dialyze against distilled water for 48 hours.
-
Lyophilize the dialyzed solution to obtain the purified polysaccharide extract.
-
2. Ethanol Extraction
This method is effective for extracting less polar compounds like polyphenols and triterpenoids.[15]
-
Materials: Dried and powdered Phellinus, 70% ethanol, shaker or soxhlet apparatus, rotary evaporator, filter paper.
-
Protocol:
-
Macerate 10 g of Phellinus powder in 160 mL of 70% ethanol (1:16 ratio).[15]
-
Agitate the mixture on a shaker at room temperature for 24 hours or perform extraction in a Soxhlet apparatus for 6-8 hours.
-
Filter the mixture and collect the ethanol extract.
-
Concentrate the extract using a rotary evaporator to remove the ethanol.
-
The resulting crude extract can be further purified using column chromatography.
-
3. Dual Extraction (Hot Water followed by Ethanol)
This comprehensive method aims to extract both water-soluble and ethanol-soluble compounds.[4]
-
Protocol:
-
First, perform the Hot Water Extraction as described above.
-
After separating the aqueous extract, take the solid residue and dry it.
-
Perform the Ethanol Extraction on the dried residue as described above.
-
The two extracts (aqueous and ethanolic) can be analyzed separately or combined and then concentrated.
-
Visualization of Experimental Workflows and Signaling Pathways
The following diagrams, created using the DOT language, illustrate the experimental workflows for extraction and the key signaling pathways modulated by Phellinus extracts.
Key Signaling Pathways Modulated by Phellinus
Phellinus extracts have been shown to exert their anti-inflammatory and anti-cancer effects by modulating several key signaling pathways.
1. NF-κB Signaling Pathway
The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of the inflammatory response. Many bioactive compounds in Phellinus have been found to inhibit this pathway.[16][17]
2. MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes like proliferation, differentiation, and apoptosis. Its dysregulation is often linked to cancer. Phellinus extracts can modulate this pathway to induce apoptosis in cancer cells.[16]
3. AKT Signaling Pathway
The AKT (Protein Kinase B) signaling pathway is a key regulator of cell survival, proliferation, and metabolism. Inhibition of this pathway is a promising strategy for cancer therapy. Phellinus linteus has been shown to suppress this pathway in breast cancer cells.[18]
By systematically comparing traditional and modern preparation methods, researchers can bridge the gap between historical knowledge and contemporary scientific understanding of Phellinus, paving the way for the development of new and effective therapeutics.
References
- 1. Impact of high pressure pre-treatment and hot water extraction on chemical properties of crude polysaccharide extract obtained from mushroom (Volvariella volvacea) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. #129: Phellinus igniarius and its use as a Tobacco Additive – Fungus Fact Friday [fungusfactfriday.com]
- 3. chenlangbio.com [chenlangbio.com]
- 4. Optimization of Phellinus hartigii extracts: Biological activities, and phenolic content analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Antioxidant activity of Phellinus igniarius fermentation mycelia contributions of different solvent extractions and their inhibitory effect on α-amylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Submerged Culture of Phellinus linteus for Mass Production of Polysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. ejournal.sinica.edu.tw [ejournal.sinica.edu.tw]
- 11. Phellinus baumii Polyphenol: A Potential Therapeutic Candidate against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effect of Smilax spp. and Phellinus linteus combination on cytotoxicity and cell proliferation of breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. reishiandrosesbotanicals.com [reishiandrosesbotanicals.com]
- 15. Medicinal fungus Phellinus igniarius alleviates gout in vitro by modulating TLR4/NF-kB/NLRP3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Water-Soluble Intracellular Polysaccharides (IPSW-2 to 4) from Phellinus igniarius Mycelia: Fractionation, Structural Elucidation, and Antioxidant Activity | MDPI [mdpi.com]
- 17. Phellinus linteus polysaccharide extracts increase the mitochondrial membrane potential and cause apoptotic death of THP-1 monocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
Validating the Molecular Targets of Phellinus-Derived Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The genus Phellinus, a group of medicinal mushrooms, is a rich source of bioactive compounds with therapeutic potential. Validating the molecular targets of these compounds is a critical step in drug discovery and development, providing a mechanistic understanding of their biological effects. This guide offers a comparative overview of key bioactive compounds derived from Phellinus, their putative molecular targets, and the experimental validation of these interactions. We also present a comparison with established inhibitors of the same signaling pathways.
Key Bioactive Compounds and Their Validated Molecular Targets
Extracts from Phellinus mushrooms contain a variety of bioactive molecules, including hispidin, inotilone, davallialactone, and phelligridin D.[1] These compounds have been reported to modulate several key signaling pathways implicated in cancer and inflammation, such as the Protein Kinase C (PKC), Phosphoinositide 3-kinase (PI3K)/Akt, Mitogen-activated protein kinase (MAPK), and Nuclear Factor-kappa B (NF-κB) pathways.
Data Presentation: Quantitative Comparison of Inhibitory Activities
The following table summarizes the available quantitative data for the inhibitory activity of Phellinus-derived compounds against their specific molecular targets, alongside established inhibitors for comparison.
| Compound | Source | Molecular Target | Assay Type | IC50/Ki | Reference |
| Hispidin | Phellinus sp. | Protein Kinase Cβ (PKCβ) | In vitro kinase assay | IC50: 2 µM | [2] |
| Enzastaurin | Synthetic | Protein Kinase Cβ (PKCβ) | Cell-free assay | IC50: 6 nM | [3] |
| Inotilone | Phellinus sp. | PI3K/Akt/MAPK pathways | Western Blot | No direct IC50 | [4] |
| Buparlisib (BKM120) | Synthetic | PI3Kα | Cell-free assay | IC50: 52 nM | [5][6] |
| PI3Kβ | IC50: 166 nM | [5][6] | |||
| PI3Kδ | IC50: 116 nM | [5][6] | |||
| PI3Kγ | IC50: 262 nM | [5][6] | |||
| Trametinib | Synthetic | MEK1 | Cell-free assay | IC50: 0.92 nM | |
| MEK2 | IC50: 1.8 nM | ||||
| Davallialactone | Phellinus sp. | Not specified | - | Not available | |
| Phelligridin D | Phellinus sp. | Not specified | - | Not available | |
| Bortezomib | Synthetic | 20S Proteasome (indirectly inhibits NF-κB) | Proteasome inhibition assay | Ki: 0.6 nM | [7] |
Note: While Inotilone has been shown to affect the protein expression levels within the PI3K/Akt and MAPK pathways, direct inhibitory constants (IC50/Ki) against specific kinases in these pathways have not been reported in the reviewed literature. Similarly, specific molecular targets and corresponding inhibitory concentrations for Davallialactone and Phelligridin D are not yet well-defined.
Experimental Protocols for Target Validation
The validation of a compound's molecular target is a multi-step process that often involves a combination of biochemical, biophysical, and cell-based assays.
In Vitro Kinase Inhibition Assay
This assay directly measures the ability of a compound to inhibit the activity of a purified kinase.
Principle: The assay quantifies the amount of a phosphorylated substrate produced by the kinase in the presence and absence of the inhibitor. A reduction in product formation indicates inhibition.
Detailed Protocol (Example using a luminescence-based assay):
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., Hispidin) in 100% DMSO.
-
Perform serial dilutions of the compound in an appropriate assay buffer. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of the purified target kinase (e.g., PKCβ) and its specific substrate in the kinase buffer.
-
Prepare a solution of ATP at a concentration close to its Michaelis-Menten constant (Km) for the specific kinase.
-
Prepare the detection reagents as per the manufacturer's instructions (e.g., ADP-Glo™ Kinase Assay).
-
-
Assay Procedure:
-
Add the diluted test compound or vehicle control (DMSO) to the wells of a microplate.
-
Add the kinase/substrate mixture to each well and pre-incubate briefly.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time.
-
Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., luminescence, fluorescence, or radioactivity).[8][9]
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.[10]
-
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm target engagement in a cellular environment.[11]
Principle: The binding of a ligand (e.g., a small molecule inhibitor) to its target protein often increases the protein's thermal stability. This stabilization can be detected by heating the cells and measuring the amount of soluble protein remaining at different temperatures.
Detailed Protocol:
-
Cell Treatment:
-
Culture cells to an appropriate density.
-
Treat the cells with the test compound or vehicle control for a specific duration.
-
-
Heat Challenge:
-
Harvest the cells and resuspend them in a suitable buffer.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the aliquots to a range of different temperatures for a short period (e.g., 3 minutes).[12]
-
-
Protein Extraction and Quantification:
-
Data Analysis:
-
Plot the amount of soluble target protein against the heating temperature for both the treated and untreated samples.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[14]
-
Surface Plasmon Resonance (SPR)
SPR is a label-free biophysical technique used to measure the kinetics and affinity of molecular interactions in real-time.[15][16]
Principle: SPR detects changes in the refractive index at the surface of a sensor chip when an analyte in solution binds to a ligand immobilized on the chip. This allows for the determination of association (kon) and dissociation (koff) rates, and the equilibrium dissociation constant (KD).
Detailed Protocol:
-
Sensor Chip Preparation:
-
Immobilize the purified target protein (ligand) onto the surface of a sensor chip.
-
-
Binding Analysis:
-
Inject a series of concentrations of the test compound (analyte) over the sensor surface.
-
Monitor the binding and dissociation in real-time by recording the SPR signal (measured in Resonance Units, RU).
-
-
Data Analysis:
-
Generate sensorgrams that plot RU versus time.
-
Fit the sensorgram data to appropriate binding models to calculate the kinetic parameters (kon and koff) and the affinity (KD).[17]
-
Mandatory Visualizations
Signaling Pathway Diagrams
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Trametinib - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Inotilone from Inonotus linteus suppresses lung cancer metastasis in vitro and in vivo through ROS-mediated PI3K/AKT/MAPK signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bellbrooklabs.com [bellbrooklabs.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 15. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 17. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
Unveiling the Anticancer Potential of Phellinus Extracts: A Comparative Guide
For Immediate Release
Recent scientific investigations have highlighted the significant anticancer properties of extracts derived from various species of the Phellinus mushroom. These natural extracts have demonstrated promising results in inhibiting the growth of a wide array of cancer cell lines, positioning them as a focal point for researchers, scientists, and drug development professionals. This guide provides a comprehensive comparison of the effects of different Phellinus extracts on various cancer cell lines, supported by experimental data and detailed methodologies.
Comparative Efficacy of Phellinus Extracts on Cancer Cell Viability
Extracts from several Phellinus species, including Phellinus linteus, Phellinus igniarius, and Phellinus baumii, have exhibited potent cytotoxic effects against a multitude of cancer cell lines. The half-maximal inhibitory concentration (IC50), a key indicator of a compound's potency in inhibiting biological or biochemical functions, has been a central metric in these studies.
A study on a polyphenol extract from Phellinus baumii revealed its dose-dependent cytotoxic activity against several human tumor cell lines after 48 hours of treatment. The IC50 values were determined to be 49.07 ± 0.5 µg/mL for A549 (lung cancer), 54.05 ± 0.7 µg/mL for HCT116 (colon cancer), 96.14 ± 4.9 µg/mL for Hela (cervical cancer), 105.0 ± 10.7 µg/mL for T24 (bladder cancer), and 140.1 ± 9.6 µg/mL for HepG2 (liver cancer).[1] Notably, the extract showed no significant toxic effects on normal human embryonic kidney (HEK293) cells at concentrations below 80 μg/mL, suggesting a degree of selectivity for cancer cells.[1]
In another investigation, isolated compounds from Phellinus igniarius demonstrated significant antitumor activities. One compound, 4-(3,4-dihydroxyphenyl)-3-buten-2-one, exhibited remarkable cytotoxicity with IC50 values of 0.5334 µmol/L on the H526 human lung cancer cell line, 1.885 µmol/L on the DU145 prostate cancer cell line, and 1.057 µmol/L on the HEL erythroleukemia cell line. Other isolated compounds showed good selectivity for NOMO-1 and SKM-1 acute myeloid leukemia cell lines.[2] Importantly, these compounds did not show significant toxicity to normal hamster cell lines (CHL and CHO) at concentrations up to 10 µmol/L.[2]
Furthermore, a methanol (B129727) extract of Phellinus linteus was tested on colon cancer cell lines HCT-116 and SW-480. The IC50 value for the SW-480 cell line after 72 hours of exposure was determined to be 169.80 ± 2.56 µg/mL.
The following tables summarize the cytotoxic effects of various Phellinus extracts on different cancer cell lines.
Table 1: IC50 Values of Phellinus baumii Polyphenol Extract on Various Cancer Cell Lines (48h Treatment) [1]
| Cell Line | Cancer Type | IC50 (µg/mL) |
| A549 | Lung Cancer | 49.07 ± 0.5 |
| HCT116 | Colon Cancer | 54.05 ± 0.7 |
| Hela | Cervical Cancer | 96.14 ± 4.9 |
| T24 | Bladder Cancer | 105.0 ± 10.7 |
| HepG2 | Liver Cancer | 140.1 ± 9.6 |
Table 2: IC50 Values of Isolated Compounds from Phellinus igniarius on Various Cancer Cell Lines [2]
| Compound | Cell Line | Cancer Type | IC50 (µmol/L) |
| 4-(3,4-dihydroxyphenyl)-3-buten-2-one | H526 | Lung Cancer | 0.5334 |
| 4-(3,4-dihydroxyphenyl)-3-buten-2-one | DU145 | Prostate Cancer | 1.885 |
| 4-(3,4-dihydroxyphenyl)-3-buten-2-one | HEL | Erythroleukemia | 1.057 |
| 3-hydroxyfriedel-3-en-2-one | NOMO-1 | Acute Myeloid Leukemia | 0.7955 |
| Ergosta-4, 6, 8 (14), 22-tetraen-3-one | NOMO-1 | Acute Myeloid Leukemia | 1.828 |
Table 3: IC50 Values of Phellinus linteus Methanol Extract on Colon Cancer Cell Lines (72h Treatment)
| Cell Line | Cancer Type | IC50 (µg/mL) |
| SW-480 | Colon Cancer | 169.80 ± 2.56 |
Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest
The anticancer effects of Phellinus extracts are largely attributed to their ability to induce programmed cell death, or apoptosis, and to cause cell cycle arrest in cancer cells.
Phellinus baumii polyphenol extract has been shown to induce apoptosis in A549 lung cancer cells, with the total apoptotic rate increasing in a dose-dependent manner.[1] This was accompanied by an accumulation of reactive oxygen species (ROS) and a decrease in the mitochondrial membrane potential, suggesting the involvement of the mitochondrial pathway of apoptosis.[1] Furthermore, the extract was found to cause S phase arrest in the cell cycle of A549 cells.[1]
Similarly, the total ethanol (B145695) extract of Phellinus igniarius (TPI) was found to induce apoptosis in gastric cancer SGC-7901 cells through a mitochondria-dependent pathway.[3] This was evidenced by the activation of caspase-9 and caspase-3, cleavage of PARP, and an increased Bax/Bcl-2 ratio.[3] TPI also blocked the SGC-7901 cell cycle at the G0/G1 phase.[3] Polysaccharides from P. igniarius have also been shown to induce mitochondrial apoptosis in HepG2 liver cancer cells by increasing ROS and the expression of p53.[4]
The diagram below illustrates the general experimental workflow for assessing the anticancer effects of Phellinus extracts.
Caption: Experimental workflow for evaluating the anticancer effects of Phellinus extracts.
Signaling Pathways Targeted by Phellinus Extracts
The induction of apoptosis by Phellinus extracts is mediated through the modulation of specific signaling pathways. A key pathway implicated is the intrinsic or mitochondrial pathway of apoptosis.
Phellinus extracts can induce oxidative stress within cancer cells, leading to an increase in ROS. This, in turn, disrupts the mitochondrial membrane potential and leads to the release of cytochrome c from the mitochondria into the cytoplasm. Cytochrome c then activates a cascade of caspases, including caspase-9 (initiator caspase) and caspase-3 (executioner caspase). Activated caspase-3 proceeds to cleave various cellular substrates, such as PARP, ultimately leading to the characteristic morphological and biochemical changes of apoptosis.
This process is also regulated by the Bcl-2 family of proteins. Pro-apoptotic proteins like Bax are upregulated, while anti-apoptotic proteins like Bcl-2 are downregulated, further promoting apoptosis.
The following diagram illustrates the mitochondrial apoptosis pathway induced by Phellinus extracts.
Caption: Mitochondrial apoptosis pathway induced by Phellinus extracts.
Experimental Protocols
Cell Viability (MTT) Assay
The cytotoxicity of Phellinus extracts is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the reduction of MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form a purple formazan (B1609692) product.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the Phellinus extract and incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, the culture medium is replaced with a fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for an additional 2-4 hours at 37°C.[5]
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilization solvent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
Apoptosis is quantified using flow cytometry with Annexin V and propidium (B1200493) iodide (PI) staining. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells, while PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes (late apoptotic or necrotic cells).
-
Cell Treatment: Cells are treated with the Phellinus extract for the desired time.
-
Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS).
-
Staining: The cells are resuspended in a binding buffer and stained with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. The percentages of viable, early apoptotic, late apoptotic, and necrotic cells are determined based on their fluorescence.
Western Blot Analysis for Apoptosis-Related Proteins
Western blotting is employed to detect changes in the expression levels of key proteins involved in apoptosis.[6][7]
-
Protein Extraction: After treatment with the Phellinus extract, cells are lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a protein assay, such as the BCA assay.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with a solution (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: The membrane is incubated with primary antibodies specific for the target proteins (e.g., Bax, Bcl-2, caspase-3, cleaved caspase-3, PARP, cleaved PARP, and a loading control like β-actin) overnight at 4°C. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software.
Conclusion
Extracts from various Phellinus species demonstrate significant and selective anticancer activity against a broad range of cancer cell lines. Their ability to induce apoptosis, primarily through the mitochondrial pathway, and to arrest the cell cycle highlights their therapeutic potential. The data presented in this guide underscore the importance of continued research into the bioactive compounds of Phellinus mushrooms and their mechanisms of action, which could lead to the development of novel and effective cancer therapies. Further in vivo studies are warranted to validate these promising in vitro findings.
References
- 1. Phellinus baumii Polyphenol: A Potential Therapeutic Candidate against Lung Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [Chemical constituents from Phellinus igniarius and their anti-tumor activity in vitro] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Medicinal mushroom Phellinus igniarius induced cell apoptosis in gastric cancer SGC-7901 through a mitochondria-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phellinus igniarius polysaccharides induced mitochondrial apoptosis of hepatic carcinoma by enhancing reactive oxygen species-mediated AKT/p53 signalling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phellinus merrillii extracts induce apoptosis of vascular smooth muscle cells via intrinsic and extrinsic pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. benchchem.com [benchchem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
